5'-O-TBDMS-Bz-dA
Description
The exact mass of the compound N6-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H31N5O4Si |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C23H31N5O4Si/c1-23(2,3)33(4,5)31-12-17-16(29)11-18(32-17)28-14-26-19-20(24-13-25-21(19)28)27-22(30)15-9-7-6-8-10-15/h6-10,13-14,16-18,29H,11-12H2,1-5H3,(H,24,25,27,30)/t16-,17+,18+/m0/s1 |
InChI Key |
BJZZQJFYKQPUGO-RCCFBDPRSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5'-O-TBDMS-Bz-dA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 5'-O-tert-Butyldimethylsilyl-N6-benzoyl-2'-deoxyadenosine (5'-O-TBDMS-Bz-dA), a critical protected nucleoside analog used in the chemical synthesis of oligonucleotides. This document details its structure, properties, and applications, with a focus on experimental protocols and data presentation for the scientific community.
Chemical Identity and Properties
This compound is a synthetically modified version of 2'-deoxyadenosine, a fundamental building block of DNA. The modifications, a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position and a benzoyl (Bz) group at the N6-amino position, serve as protecting groups during the stepwise synthesis of DNA strands. These protecting groups prevent unwanted side reactions and ensure the correct sequence is assembled.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 51549-39-4 | [1][2] |
| Molecular Formula | C₂₃H₃₁N₅O₄Si | [1][3] |
| Molecular Weight | 469.61 g/mol | [1] |
| Appearance | White to off-white solid | Generic Product Information |
| Storage | Store at -20°C, protected from light and moisture. | [3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Melting Point | Data not available for this compound. For the related compound 5'-O-TBDMS-thymidine, the melting point is 198 °C. | This value can be used as a rough estimate. |
| Solubility | Soluble in common organic solvents such as dichloromethane (B109758), acetonitrile, and ethyl acetate (B1210297). | Quantitative solubility data is not readily available in the literature. Solubility is generally sufficient for its use in standard organic synthesis and automated DNA synthesis protocols. |
| Stability | The TBDMS ether is labile to acidic conditions and fluoride (B91410) ions. The N-benzoyl group is labile to basic conditions, typically ammonia (B1221849) or methylamine. | The differential stability of these protecting groups is fundamental to their use in oligonucleotide synthesis. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for TBDMS-protected Deoxynucleosides
While a specific, fully assigned spectrum for this compound is not publicly available, the following table provides typical chemical shift ranges for the key structural motifs based on data for analogous compounds.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| TBDMS - Si-C(CH₃)₃ | ~0.9 | ~26 |
| TBDMS - Si-(CH₃)₂ | ~0.1 | ~-5 |
| Deoxyribose - H1' | ~6.3-6.5 | ~84-86 |
| Deoxyribose - H2'a, H2'b | ~2.3-2.9 | ~39-41 |
| Deoxyribose - H3' | ~4.7-4.9 | ~70-72 |
| Deoxyribose - H4' | ~4.1-4.3 | ~86-88 |
| Deoxyribose - H5'a, H5'b | ~3.7-3.9 | ~62-64 |
| Adenine - H2 | ~8.1-8.3 | ~152-154 |
| Adenine - H8 | ~8.5-8.7 | ~140-142 |
| Benzoyl - Aromatic H | ~7.4-8.1 | ~128-134 |
| Benzoyl - C=O | - | ~164-166 |
Note: These are approximate ranges and can vary based on the solvent and specific substitution patterns.
Mass Spectrometry
The mass spectrum of this compound provides confirmation of its molecular weight and can reveal information about its structure through fragmentation analysis. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 470.2 would be expected.
Common fragmentation patterns for silylated nucleosides include:
-
Loss of the tert-butyl group: [M - 57]⁺
-
Cleavage of the glycosidic bond: leading to fragments corresponding to the protected base and the silylated sugar.
-
Fragmentation of the sugar moiety.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in oligonucleotide synthesis.
Synthesis of this compound
This protocol describes a representative method for the selective silylation of N⁶-benzoyl-2'-deoxyadenosine.
Materials:
-
N⁶-benzoyl-2'-deoxyadenosine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate/Hexane (B92381) solvent system
Procedure:
-
Dissolve N⁶-benzoyl-2'-deoxyadenosine (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TBDMS-Cl (1.1 equivalents) in anhydrous DMF dropwise to the cooled solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
Diagram 1: Synthesis of this compound
References
- 1. N-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine | Viral Vector Analytical Development [viral-vector-analytical-development.com]
- 2. H52309.06 [thermofisher.com]
- 3. N6-Benzoyl-5’-O-t-butyldimethylsilyl-2’-deoxyadenosine_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
The Role of the Tert-butyldimethylsilyl (TBDMS) Protecting Group in Nucleoside Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyldimethylsilyl (TBDMS) group is a cornerstone of modern nucleoside and nucleotide chemistry, offering a versatile and reliable tool for the temporary protection of hydroxyl functionalities. Its strategic application is critical in the multi-step synthesis of modified nucleosides, oligonucleotides, and their analogs, which are fundamental components in drug development and molecular biology research. This technical guide provides a comprehensive overview of the TBDMS protecting group's role, including its application, selectivity, stability, and the detailed experimental protocols for its introduction and removal.
Core Concepts: Why TBDMS?
The utility of the TBDMS group in nucleoside chemistry stems from a combination of key properties:
-
Selective Protection: TBDMS chloride (TBDMS-Cl) exhibits a notable preference for reacting with the primary 5'-hydroxyl group of deoxynucleosides over the secondary 3'-hydroxyl group, a selectivity driven by steric hindrance.[1][2][3] This regioselectivity is crucial for directing subsequent chemical modifications to specific positions on the sugar moiety. In ribonucleosides, it can be used to protect the 2'- or 3'-hydroxyl groups.[2]
-
Stability: The TBDMS ether linkage is robust and stable under a variety of reaction conditions, including those required for phosphorylation and many coupling reactions used in oligonucleotide synthesis.[1][3] This stability ensures the integrity of the protected hydroxyl group throughout multi-step synthetic sequences.
-
Orthogonal Deprotection: The TBDMS group can be selectively removed under conditions that do not affect other commonly used protecting groups, such as acid-labile trityl groups or base-labile acyl groups.[1][3] This orthogonality is a fundamental principle of modern protecting group strategy, enabling the sequential manipulation of different functional groups within a complex molecule. Cleavage is most commonly achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF).[4]
Experimental Protocols
Detailed methodologies for the protection and deprotection of nucleoside hydroxyl groups with TBDMS are presented below.
TBDMS Protection of Nucleoside Hydroxyl Groups
This protocol describes a general procedure for the silylation of nucleosides using TBDMS-Cl and imidazole (B134444).
Materials:
-
Nucleoside
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (for quenching)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the nucleoside (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.[1]
-
Add TBDMS-Cl (1.2 equivalents) to the solution at room temperature.[5]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours, and can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a small amount of methanol.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired TBDMS-protected nucleoside.
TBDMS Deprotection using Tetra-n-butylammonium fluoride (TBAF)
This protocol outlines the standard method for the cleavage of TBDMS ethers using TBAF.
Materials:
-
TBDMS-protected nucleoside
-
Tetra-n-butylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected nucleoside in THF.
-
Add a solution of TBAF in THF (2-3 equivalents) at room temperature.[5]
-
Stir the reaction mixture at room temperature. The deprotection is usually complete within 1 to 24 hours, depending on the substrate and the steric environment of the TBDMS group.[4] Monitor the reaction by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography.
Alternative Deprotection Method: Acetyl Chloride in Methanol
For certain applications, an acidic deprotection method can be advantageous. This protocol uses a catalytic amount of acetyl chloride in dry methanol to generate HCl in situ.[6][7]
Materials:
-
TBDMS-protected nucleoside
-
Dry Methanol
-
Acetyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected nucleoside in dry methanol and cool the solution to 0 °C.
-
Add a catalytic amount of acetyl chloride dropwise to the stirred solution.[6][7]
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Neutralize the reaction by the careful addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Quantitative Data Summary
The efficiency of TBDMS protection and deprotection reactions is crucial for the overall success of a synthetic route. The following tables summarize representative quantitative data from the literature.
| Nucleoside | Product | Reagents | Solvent | Time | Yield (%) | Reference |
| Deoxythymidine | 5'-O-TBDMS-deoxythymidine | TBDMS-Cl, Imidazole | DMF | 30 min | ~90% | [1] |
| Deoxyadenosine | 5'-O-TBDMS-deoxyadenosine | TBDMS-Cl, Imidazole | DMF | 30 min | High | [1] |
| Deoxyguanosine | 5'-O-TBDMS-deoxyguanosine | TBDMS-Cl, Imidazole | DMF | 30 min | High | [1] |
| Deoxycytidine | 5'-O-TBDMS-deoxycytidine | TBDMS-Cl, Imidazole | DMF | 30 min | High | [1] |
Table 1: Representative Yields for the 5'-O-TBDMS Protection of Deoxynucleosides.
| Substrate | Deprotection Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| 2'-O-TBDMS Oligoribonucleotide | TBAF | THF | 24 h | Room Temp. | - | [4] |
| 2'-O-TBDMS Oligoribonucleotide | Triethylamine trihydrofluoride | Neat | 30-90 min | 65 °C | - | [4] |
| Various TBDMS ethers | Acetyl Chloride (catalytic) | Dry MeOH | - | 0 °C to RT | Good | [6][7] |
| 3',5'-di-O-TBDMS-thymidine | Formic acid in Methanol | Methanol | 3-5 h | Room Temp. | No Reaction | [8] |
Table 2: Conditions for the Deprotection of TBDMS Ethers.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the logical workflows of TBDMS protection and deprotection, as well as the potential for silyl (B83357) group migration in ribonucleosides.
Caption: Workflow for TBDMS protection of a nucleoside.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
The Guardian of the Code: Benzoyl Protection in Deoxyadenosine for Oligonucleotide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology and drug development, the precise chemical synthesis of oligonucleotides is paramount. This process, akin to constructing a molecular scaffold with atomic accuracy, relies on a series of protection and deprotection steps to ensure the fidelity of the final DNA or RNA strand. Among the key players in this chemical ballet is the benzoyl (Bz) protecting group for the N6-amino function of 2'-deoxyadenosine (B1664071) (dA). This technical guide provides a comprehensive overview of the function of benzoyl protection in dA, detailing its critical role, the chemistry of its application and removal, and quantitative data underpinning its use in solid-phase oligonucleotide synthesis.
The Imperative for Protection: Why Benzoyl?
The exocyclic amino group of 2'-deoxyadenosine is nucleophilic and would otherwise react with the activated phosphoramidite (B1245037) monomers during the coupling steps of oligonucleotide synthesis. This would lead to undesired branching of the growing oligonucleotide chain, resulting in a complex mixture of products and a significantly reduced yield of the desired sequence. The benzoyl group serves as a temporary shield, rendering the N6-amino group unreactive to the coupling chemistry.[1]
The ideal protecting group for oligonucleotide synthesis must satisfy several criteria:
-
It must be installed efficiently on the nucleoside.
-
It must be stable to the conditions of the entire synthesis cycle, including the acidic detritylation, coupling, capping, and oxidation steps.
-
It must be removed efficiently at the end of the synthesis under conditions that do not damage the newly synthesized oligonucleotide.
The benzoyl group has been a workhorse in this field because it strikes a good balance between stability during synthesis and lability for final deprotection.
Quantitative Analysis of Benzoyl-Protected Deoxyadenosine (B7792050)
The performance of benzoyl-protected deoxyadenosine phosphoramidite is critical for the successful synthesis of high-quality oligonucleotides. The following table summarizes key quantitative parameters.
| Parameter | Specification | Typical Result | Reference |
| Purity (HPLC) | >98.0% | 100% | Thermo Fisher Scientific Certificate of Analysis |
| Purity (³¹P-NMR) | >98.0% | 100% | Thermo Fisher Scientific Certificate of Analysis |
| Water Content | <0.40% | 0.10% | Thermo Fisher Scientific Certificate of Analysis |
| Coupling Efficiency | >98.0% | 98.7% | Thermo Fisher Scientific Certificate of Analysis |
While the benzoyl group provides essential protection, it is not without its trade-offs. The electron-withdrawing nature of the benzoyl group can increase the susceptibility of the glycosidic bond to cleavage under the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group (depurination). However, for the synthesis of standard-length oligonucleotides, this is generally not a significant issue. For longer oligonucleotides or sequences particularly prone to depurination, alternative protecting groups with different electronic properties, such as dimethylformamidine (dmf), may be considered.
Experimental Protocols
Protocol 1: N6-Benzoylation of 2'-Deoxyadenosine
This protocol describes the chemical synthesis of N6-benzoyl-2'-deoxyadenosine.
Materials:
-
2'-Deoxyadenosine
-
Pyridine (B92270) (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Benzoyl chloride
-
Ammonia (B1221849) solution
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dry 2'-deoxyadenosine by co-evaporation with anhydrous pyridine.
-
Dissolve the dried 2'-deoxyadenosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trimethylchlorosilane (TMSCl) to the stirred solution. This step protects the hydroxyl groups.
-
After the initial reaction, slowly add benzoyl chloride to the mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0°C and quench the reaction by the slow addition of a cold aqueous ammonia solution to remove the silyl (B83357) protecting groups.
-
Remove the pyridine by rotary evaporation.
-
The crude N6-benzoyl-2'-deoxyadenosine can then be purified by silica (B1680970) gel chromatography.
Protocol 2: Cleavage and Deprotection of Oligonucleotides
This section outlines three common protocols for the final cleavage from the solid support and deprotection of the benzoyl and other protecting groups from the synthesized oligonucleotide.
A. Standard Deprotection with Ammonium (B1175870) Hydroxide (B78521)
This is the most traditional method.
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (28-30%)
-
Heating block or oven
-
Screw-cap vial
Procedure:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
Heat the vial at 55°C for 8-16 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial and transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the solid support with water and combine the rinses with the original solution.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
The resulting oligonucleotide pellet can be resuspended in water or buffer for subsequent purification.
B. Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine)
This method significantly reduces the deprotection time.[2][3][4]
Materials:
-
Synthesized oligonucleotide on solid support
-
AMA reagent (a 1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
Heating block or water bath
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add the AMA reagent to the vial.
-
For cleavage from the support, let the vial stand at room temperature for 5 minutes.[2]
-
For deprotection, heat the sealed vial at 65°C for 10 minutes.[3]
-
Cool the vial to room temperature.
-
Process the sample as described in steps 6-9 of the standard deprotection protocol. Note: When using AMA, it is recommended to use acetyl (Ac)-protected deoxycytidine (dC) instead of benzoyl-protected dC to avoid a side reaction that can lead to the formation of N4-methyl-deoxycytidine.[4]
C. Ultra-Mild Deprotection for Sensitive Oligonucleotides
This method is suitable for oligonucleotides containing modifications that are unstable under harsh basic conditions.
Materials:
-
Synthesized oligonucleotide on solid support (synthesized with ultra-mild protecting groups, e.g., Pac-dA, Ac-dC, iPr-Pac-dG)
-
0.05 M Potassium carbonate in anhydrous methanol (B129727)
Procedure:
-
Transfer the solid support to a vial.
-
Add the potassium carbonate in methanol solution.
-
Let the reaction proceed at room temperature for 4 hours.
-
Collect the methanolic solution containing the partially deprotected oligonucleotide.
-
The cleavage from the support and removal of the 2'-O-protecting groups (for RNA) would require subsequent specific steps depending on the linker and 2'-O-protecting group used.
Visualizing the Process: Workflows and Relationships
To better illustrate the role of benzoyl protection, the following diagrams, generated using the DOT language, depict the key processes.
The above diagram illustrates the four main steps in each cycle of solid-phase oligonucleotide synthesis. The benzoyl-protected deoxyadenosine (Bz-dA) is introduced during the "Coupling" step.
References
5'-O-TBDMS-Bz-dA molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 5'-O-tert-butyldimethylsilyl-N⁶-benzoyl-2'-deoxyadenosine (5'-O-TBDMS-Bz-dA), a crucial building block in the chemical synthesis of oligonucleotides. This document outlines its chemical properties, a representative experimental protocol for its use in solid-phase oligonucleotide synthesis, and a workflow diagram for clarity.
Core Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 469.61 g/mol [1][2] |
| Chemical Formula | C₂₃H₃₁N₅O₄Si[1][3] |
| CAS Number | 51549-39-4[1] |
Experimental Protocol: Use in Solid-Phase Oligonucleotide Synthesis
The following is a representative protocol for the incorporation of a this compound monomer into a growing oligonucleotide chain using automated solid-phase synthesis based on phosphoramidite (B1245037) chemistry. This method is a cornerstone of modern DNA and RNA synthesis.
Materials and Reagents:
-
This compound-3'-O-(N,N-diisopropyl)cyanoethylphosphoramidite
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
-
Acetonitrile (B52724) (anhydrous)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
-
Cleavage and deprotection solution (e.g., ethanolic ammonium (B1175870) hydroxide (B78521) or AMA solution - a mixture of aqueous ammonium hydroxide and aqueous methylamine)
-
Silyl deprotection solution (e.g., triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO)
Methodology:
-
Preparation: The this compound phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration and loaded onto an automated DNA/RNA synthesizer. The CPG solid support with the first nucleoside is packed into a synthesis column.
-
Synthesis Cycle (performed in an automated synthesizer):
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Step 2: Coupling: The this compound phosphoramidite solution is co-injected with the activator solution into the synthesis column. The activator catalyzes the coupling of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 3-6 minutes.
-
Step 3: Capping: After the coupling step, any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion-mutant oligonucleotides in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
-
Chain Elongation: The four steps of the synthesis cycle are repeated for each subsequent monomer until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the solid support is treated with a basic solution, such as ethanolic ammonium hydroxide or AMA, to cleave the oligonucleotide from the support and remove the cyanoethyl protecting groups from the phosphate backbone and the benzoyl (Bz) protecting group from the adenine (B156593) base.
-
The solution containing the oligonucleotide is collected.
-
-
Silyl Group Deprotection: The tert-butyldimethylsilyl (TBDMS) protecting group on the 5'-hydroxyl is removed by treatment with a fluoride-containing solution like TEA·3HF.
-
Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length product from shorter, failed sequences.
Workflow and Pathway Visualization
The following diagram illustrates the key steps in a single cycle of solid-phase oligonucleotide synthesis involving the incorporation of a this compound monomer.
Caption: A single cycle in solid-phase oligonucleotide synthesis.
References
The Advent of Protected Nucleosides: A Cornerstone of Modern Molecular Biology and Therapeutics
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ability to chemically synthesize oligonucleotides with a defined sequence has been a transformative technology in the life sciences, underpinning advancements from fundamental genetic research to the development of novel therapeutics. This revolution was made possible by the pioneering discovery and application of protected nucleosides. By temporarily masking reactive functional groups on nucleoside monomers, chemists unlocked the ability to control the stepwise assembly of nucleic acid chains with high fidelity. This technical guide delves into the history of this pivotal discovery, outlines the key protecting groups and synthetic methodologies, provides detailed experimental protocols, and explores the profound significance of protected nucleosides in contemporary research and drug development.
The Dawn of a New Era: The Discovery of Protected Nucleosides
The mid-20th century saw a burgeoning interest in understanding the chemical basis of heredity, yet the synthesis of nucleic acids in the laboratory remained a formidable challenge. The primary obstacle lay in the polyfunctional nature of nucleosides, which possess reactive hydroxyl and exocyclic amino groups. Uncontrolled reactions at these sites during synthesis led to a complex mixture of branched and undesired products.
A breakthrough came with the work of H. Gobind Khorana , who was awarded the Nobel Prize in 1968 for his work on the genetic code and its function in protein synthesis. Khorana and his colleagues recognized the necessity of a "protection scheme" to direct the formation of the desired phosphodiester linkages.[1] This concept involved the use of chemical moieties, or "protecting groups," to temporarily block the reactive sites on the nucleoside that were not intended to participate in the coupling reaction.
Key milestones in the development of protected nucleosides include:
-
The 1950s and 1960s: Khorana's group introduced the foundational principles of using protecting groups in oligonucleotide synthesis.[1] This included the development of the dimethoxytrityl (DMT) group for the protection of the 5'-hydroxyl group, a cornerstone of solid-phase synthesis that is still in use today.[1]
-
The 1970s: Robert Letsinger made significant contributions by introducing the phosphotriester and later the phosphite-triester methods for oligonucleotide synthesis. These advancements, coupled with the use of solid supports, dramatically improved the efficiency and scalability of the process.
-
The Early 1980s: Marvin Caruthers , a student of both Khorana and Letsinger, revolutionized the field with the introduction of phosphoramidite (B1245037) chemistry .[2] This method, which utilizes highly reactive phosphoramidite monomers, became the gold standard for automated DNA and RNA synthesis due to its speed and high coupling efficiency.[2]
The development of base-protecting groups was equally crucial. To prevent side reactions at the exocyclic amino groups of adenine (B156593), cytosine, and guanine, acyl protecting groups such as benzoyl (Bz) and isobutyryl (iBu) were introduced.[3] These groups are stable throughout the synthesis cycles but can be readily removed during the final deprotection step.[3]
The Chemistry of Control: Key Protecting Groups and Synthetic Strategies
The success of modern oligonucleotide synthesis hinges on a carefully orchestrated interplay of protecting groups and chemical reactions. The most widely adopted strategy is the phosphoramidite method performed on a solid support, typically controlled pore glass (CPG).
Protecting Groups: The Guardians of Synthesis
-
5'-Hydroxyl Protection: The 4,4'-dimethoxytrityl (DMT) group is the protector of choice for the 5'-hydroxyl function.[4] It is acid-labile, allowing for its selective removal at the beginning of each synthesis cycle to expose the 5'-hydroxyl for the next coupling reaction.[4]
-
Exocyclic Amine Protection:
-
Phosphate (B84403) Protection: A 2-cyanoethyl group is used to protect the phosphite (B83602) triester intermediate during synthesis. This group is base-labile and is removed during the final deprotection step.
The Solid-Phase Phosphoramidite Synthesis Cycle
The automated synthesis of oligonucleotides proceeds in a cyclical fashion, with each cycle resulting in the addition of a single nucleotide to the growing chain.
-
Detritylation: The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside, typically using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758). This exposes the 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The next protected nucleoside phosphoramidite, activated by a catalyst such as 1H-tetrazole or a derivative, is added to the reaction column. The activated phosphoramidite reacts with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage. This step is highly efficient, often exceeding 99% completion.[5]
-
Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are permanently blocked ("capped") by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution.[5]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Quantitative Data in Oligonucleotide Synthesis
The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product, especially for longer oligonucleotides.
Table 1: Average Coupling Efficiency and Theoretical Yield of Full-Length Product (FLP)
| Oligonucleotide Length (bases) | Average Coupling Efficiency 98.5% (% FLP) | Average Coupling Efficiency 99.0% (% FLP) | Average Coupling Efficiency 99.5% (% FLP) |
| 20 | 75.0 | 82.6 | 90.9 |
| 40 | 55.3 | 67.6 | 82.2 |
| 60 | 40.8 | 55.3 | 74.4 |
| 80 | 30.1 | 45.2 | 67.3 |
| 100 | 22.2 | 37.0 | 60.9 |
Data compiled from various sources, including[6][7][8][9].
Table 2: Typical Deprotection Conditions for Standard Protecting Groups
| Protecting Group | Reagent | Temperature (°C) | Time |
| Benzoyl (dA, dC), Isobutyryl (dG) | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55 | 8-15 hours[9] |
| 2-Cyanoethyl (Phosphate) | Concentrated Ammonium Hydroxide | Room Temperature | ~1 hour[10] |
| DMT (5'-OH) | 80% Acetic Acid | Room Temperature | ~30 minutes[9] |
| UltraFAST Deprotection | Ammonium Hydroxide/Methylamine (AMA) | 65 | 10 minutes[11] |
Detailed Experimental Protocols
Synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine
This protocol describes the protection of the 5'-hydroxyl group of thymidine (B127349) with DMT chloride.
-
Materials: Thymidine, anhydrous pyridine (B92270), 4,4'-dimethoxytrityl chloride (DMT-Cl), saturated sodium bicarbonate solution, dichloromethane (DCM), methanol (B129727) (MeOH), silica (B1680970) gel.
-
Procedure:
-
Co-evaporate thymidine with anhydrous pyridine to remove residual water.
-
Dissolve the dried thymidine in anhydrous pyridine.
-
Add DMT-Cl to the solution and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding a small amount of methanol.
-
Partition the reaction mixture between DCM and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-thymidine.
-
Synthesis of N6-Benzoyl-2'-deoxyadenosine
This protocol outlines the protection of the exocyclic amino group of deoxyadenosine.
-
Materials: 2'-Deoxyadenosine (B1664071), anhydrous pyridine, trimethylsilyl (B98337) chloride (TMS-Cl), benzoyl chloride, aqueous ammonia (B1221849), silica gel.
-
Procedure (Transient Protection Method):
-
Co-evaporate 2'-deoxyadenosine with anhydrous pyridine.
-
Dissolve in anhydrous pyridine and add TMS-Cl to protect the hydroxyl groups.
-
Add benzoyl chloride to the reaction mixture and stir at room temperature.
-
After the reaction is complete, cool the mixture and add aqueous ammonia to remove the silyl (B83357) protecting groups and any O-benzoyl groups.
-
Evaporate the solvent and purify the residue by silica gel column chromatography to obtain N6-benzoyl-2'-deoxyadenosine.[12]
-
Synthesis of N2-Isobutyryl-2'-deoxyguanosine
This protocol details the protection of the exocyclic amino group of deoxyguanosine.
-
Materials: 2'-Deoxyguanosine, anhydrous pyridine, trimethylsilyl chloride (TMS-Cl), isobutyric anhydride, aqueous ammonia, silica gel.
-
Procedure (Transient Protection Method):
-
Follow a similar transient protection procedure as for N6-benzoyl-2'-deoxyadenosine, using isobutyric anhydride as the acylating agent instead of benzoyl chloride.[13]
-
Purify the final product by silica gel column chromatography.
-
Solid-Phase Oligonucleotide Synthesis and Deprotection
This protocol provides a general overview of the steps involved in automated oligonucleotide synthesis and subsequent deprotection.
-
Synthesis:
-
The appropriate 3'-terminal nucleoside-loaded CPG support is packed into a synthesis column.
-
The column is placed on an automated DNA/RNA synthesizer.
-
The synthesis program is initiated, which carries out the detritylation, coupling, capping, and oxidation cycles for each nucleotide addition.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the CPG support is transferred to a vial.
-
Concentrated ammonium hydroxide is added to the vial to cleave the oligonucleotide from the support and remove the cyanoethyl protecting groups from the phosphates.[14] This is typically done at room temperature for 1-2 hours.[10]
-
The vial is then heated to 55°C for 8-15 hours to remove the benzoyl and isobutyryl protecting groups from the nucleobases.[9]
-
The solution containing the deprotected oligonucleotide is separated from the CPG support.
-
If the 5'-DMT group was left on for purification (DMT-on purification), it is removed by treatment with a mild acid, such as 80% acetic acid.[9]
-
The crude oligonucleotide is then purified by methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
The Significance of Protected Nucleosides in Science and Medicine
The development of protected nucleosides and the ensuing ability to chemically synthesize DNA and RNA have had a profound and far-reaching impact on virtually every area of the life sciences.
-
Research Tools: Synthetic oligonucleotides are indispensable tools for a wide range of molecular biology techniques, including the polymerase chain reaction (PCR), DNA sequencing, site-directed mutagenesis, and gene synthesis.
-
Diagnostics: Oligonucleotide-based probes are central to various diagnostic assays, such as microarrays and fluorescence in situ hybridization (FISH), for the detection of pathogens and genetic diseases.
-
Therapeutics: The ability to synthesize modified oligonucleotides has given rise to a new class of therapeutics. Antisense oligonucleotides and small interfering RNAs (siRNAs) can be designed to modulate the expression of disease-causing genes. The development of mRNA vaccines, a critical tool in combating the COVID-19 pandemic, relies heavily on the synthesis of RNA containing modified nucleosides to enhance stability and reduce immunogenicity.[15]
-
Drug Discovery: Protected nucleosides are the building blocks for creating nucleoside analogues, which are a major class of antiviral and anticancer drugs.[16]
Signaling Pathways Involving Nucleoside Analogues
Many antiviral nucleoside analogues exert their therapeutic effect by targeting viral polymerases. Once inside a cell, these analogues are phosphorylated to their active triphosphate form and are then incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.
Modified Nucleosides and Innate Immune Signaling
The innate immune system has evolved to recognize foreign nucleic acids, such as those from viruses. This recognition is mediated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[15] Viral RNA can trigger TLRs, leading to an inflammatory response. Modified nucleosides, such as pseudouridine, when incorporated into synthetic RNA, can dampen this immune response, making them crucial for therapeutic applications like mRNA vaccines.[17]
Conclusion
The discovery and development of protected nucleosides represent a landmark achievement in chemical biology. This innovation transformed the synthesis of nucleic acids from an intractable problem into a routine and automated process. The ability to create custom DNA and RNA sequences with high fidelity has not only fueled decades of fundamental research but has also paved the way for a new generation of diagnostics and therapeutics that are revolutionizing medicine. As our understanding of the biological roles of nucleic acids continues to expand, the demand for sophisticated, chemically modified oligonucleotides will undoubtedly grow, ensuring that the legacy of protected nucleosides will continue to drive scientific progress for years to come.
References
- 1. youtube.com [youtube.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. genelink.com [genelink.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. atdbio.com [atdbio.com]
- 11. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. Innate immune recognition of viral infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Synthetic Biology: An In-depth Guide to Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biotechnology and drug development, the ability to synthesize custom DNA and RNA sequences with high fidelity is paramount. This capability underpins a vast array of applications, from diagnostic probes and PCR primers to the development of therapeutic oligonucleotides like antisense drugs and siRNAs. The chemical foundation that makes this all possible is phosphoramidite (B1245037) chemistry, a robust and efficient method for the solid-phase synthesis of oligonucleotides. This technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry, detailed experimental protocols, and the quantitative data essential for its successful application.
Core Principles of Phosphoramidite Chemistry
Phosphoramidite chemistry is the gold standard for the chemical synthesis of DNA and RNA.[1][2] Its success lies in the use of phosphoramidite monomers, which are nucleosides with key protecting groups that allow for the controlled, stepwise addition of bases to a growing oligonucleotide chain.[1][2] The entire process is typically carried out on a solid support, which simplifies the purification process at each step.[2][3]
A phosphoramidite monomer consists of a nucleoside where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the exocyclic amines of the bases (A, C, and G) are protected with groups like benzoyl or isobutyryl, and the 3'-hydroxyl group is modified with a reactive phosphoramidite moiety.[1][4] This phosphoramidite group is itself protected with a diisopropylamino group and a cyanoethyl group.[1]
The synthesis of an oligonucleotide proceeds in a cyclical fashion, with each cycle adding one nucleotide to the growing chain. This cycle consists of four key chemical reactions: deblocking, coupling, capping, and oxidation.[4][5]
The Solid-Phase Synthesis Cycle
The solid-phase synthesis of oligonucleotides is a meticulously controlled process that occurs on a solid support, typically controlled pore glass (CPG) beads.[6] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA.[7]
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Step 1: Deblocking (Detritylation)
The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[2] This is typically achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[8] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site of the subsequent coupling reaction.[2] The released DMT cation has a characteristic orange color, and its absorbance can be measured to monitor the efficiency of the previous coupling step.[9]
Step 2: Coupling
In the coupling step, the next phosphoramidite monomer, activated by a catalyst, is added to the reaction column.[6] Common activators include 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[8][10] The activator protonates the diisopropylamino group on the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl group of the growing oligonucleotide chain then attacks the phosphorus atom of the activated phosphoramidite, forming a phosphite triester linkage.[9] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[2][6]
Step 3: Capping
To prevent the formation of deletion mutations (oligonucleotides missing a base), any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite must be permanently blocked.[2][6] This is achieved in the capping step, where the support is treated with a mixture of acetic anhydride (B1165640) and N-methylimidazole.[9][10] This reaction acetylates the free 5'-hydroxyl groups, rendering them unreactive in subsequent coupling steps.[9]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions.[2][6] Therefore, it is oxidized to a more stable pentavalent phosphate triester. This is typically accomplished by treating the support with a solution of iodine in a mixture of tetrahydrofuran (B95107), water, and pyridine (B92270) or lutidine.[8][11] This oxidation step completes the cycle of nucleotide addition.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Quantitative Data Summary
The efficiency of each step in the synthesis cycle is critical for the overall yield and purity of the final oligonucleotide. The following table summarizes key quantitative data for a standard phosphoramidite synthesis cycle.
| Synthesis Step | Reagent/Parameter | Typical Value/Range | Reference |
| Deblocking | Acid | 3% Trichloroacetic Acid (TCA) in Dichloromethane | [8] |
| Reaction Time | 60 - 180 seconds | [7] | |
| Coupling | Phosphoramidite Conc. | 0.02 - 0.2 M | |
| Activator | 0.25 - 0.7 M 1H-tetrazole or 0.25 M DCI | [8] | |
| Reaction Time | 30 - 180 seconds | [11] | |
| Coupling Efficiency | >99% | [2][6] | |
| Capping | Capping Reagent A | Acetic Anhydride | [8][10] |
| Capping Reagent B | N-Methylimidazole | [8][10] | |
| Reaction Time | 20 - 60 seconds | [7] | |
| Oxidation | Oxidizing Agent | 0.02 - 0.1 M Iodine in THF/Water/Pyridine | [8][11] |
| Reaction Time | 30 - 60 seconds | [7] |
Detailed Experimental Protocol: A Single Coupling Cycle
This protocol outlines the key steps for a single cycle of phosphoramidite addition in an automated DNA synthesizer.
Caption: Experimental workflow for a single phosphoramidite coupling cycle.
Materials and Reagents:
-
Controlled pore glass (CPG) solid support with the initial 5'-DMT-protected nucleoside.
-
Anhydrous acetonitrile.
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane.
-
Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile.
-
Activator solution: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Capping A solution: Acetic anhydride in tetrahydrofuran (THF).
-
Capping B solution: N-Methylimidazole in THF.
-
Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine.
Procedure:
-
Deblocking: The synthesis column containing the CPG support is washed with the deblocking solution for 120 seconds to remove the 5'-DMT group.
-
Washing: The column is thoroughly washed with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT groups.
-
Coupling: The phosphoramidite solution and the activator solution are simultaneously delivered to the column and allowed to react for 45 seconds.
-
Washing: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: The capping A and capping B solutions are delivered to the column and allowed to react for 30 seconds to block any unreacted 5'-hydroxyl groups.
-
Washing: The column is washed with anhydrous acetonitrile.
-
Oxidation: The oxidation solution is delivered to the column and allowed to react for 30 seconds to stabilize the newly formed phosphite triester linkage.
-
Washing: The column is washed with anhydrous acetonitrile to remove the oxidation reagent.
This completes one cycle of nucleotide addition. The process is repeated until the desired oligonucleotide sequence is synthesized.
Cleavage, Deprotection, and Purification
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature.[9] The resulting crude oligonucleotide solution contains the full-length product as well as shorter, capped sequences. The final product is then purified, commonly by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the desired full-length oligonucleotide.
Conclusion
Phosphoramidite chemistry remains the cornerstone of oligonucleotide synthesis, enabling the routine and automated production of high-quality DNA and RNA sequences.[12] A thorough understanding of the underlying chemical principles, reaction conditions, and quantitative parameters is essential for researchers, scientists, and drug development professionals to successfully synthesize and utilize these vital biomolecules in their applications. The robustness and high efficiency of this chemistry will continue to drive innovation in synthetic biology, diagnostics, and therapeutics for the foreseeable future.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. twistbioscience.com [twistbioscience.com]
- 3. blog.invitek.com [blog.invitek.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 7. biotage.com [biotage.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. atdbio.com [atdbio.com]
- 10. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
Stability of 5'-O-TBDMS-Bz-dA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 5'-O-tert-Butyldimethylsilyl-N6-benzoyl-2'-deoxyadenosine (5'-O-TBDMS-Bz-dA), a critical protected nucleoside analog used in the chemical synthesis of oligonucleotides. Understanding the stability of this compound under various chemical and physical conditions is paramount for optimizing its storage, handling, and use in synthetic protocols, thereby ensuring the integrity and purity of the final oligonucleotide products. This document details the stability of this compound under acidic, basic, and thermal stress conditions, as well as in different solvent systems. Detailed experimental protocols for assessing stability via High-Performance Liquid Chromatography (HPLC) are provided, alongside a workflow for its application in solid-phase oligonucleotide synthesis.
Introduction
The chemical synthesis of DNA and RNA oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. The process relies on the sequential addition of protected nucleoside phosphoramidites to a growing chain on a solid support. The success of this synthesis is critically dependent on the judicious choice and stability of the protecting groups for the nucleoside's functional moieties.
This compound is a key building block in this process, featuring two orthogonal protecting groups:
-
5'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether group that shields the 5'-hydroxyl function. Its steric hindrance provides substantial stability against a range of chemical conditions, yet it can be selectively removed under specific acidic or fluoride-mediated conditions.
-
N6-Benzoyl (Bz): An acyl group that protects the exocyclic amine of the adenine (B156593) base. The benzoyl group is stable to the acidic conditions used for detritylation during oligonucleotide synthesis but is readily cleaved under basic conditions during the final deprotection step.
The orthogonal nature of these two protecting groups is fundamental to the stepwise elongation of the oligonucleotide chain. This guide provides an in-depth analysis of the stability profile of this compound, offering valuable data and protocols for researchers and professionals in the field.
Chemical Structure and Properties
-
IUPAC Name: N-(9-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxyoxolan-2-yl)-9H-purin-6-yl)benzamide
-
Molecular Formula: C23H31N5O4Si
-
Molecular Weight: 469.62 g/mol
-
Appearance: White to off-white solid
Stability Profile of this compound
The stability of this compound is a function of the individual stabilities of the TBDMS and benzoyl protecting groups, as well as the integrity of the nucleoside core, including the N-glycosidic bond.
Stability under Acidic Conditions
The primary site of degradation under acidic conditions is the cleavage of the 5'-O-TBDMS ether bond. The N-glycosidic bond can also be susceptible to cleavage under strongly acidic conditions, leading to depurination. The N6-benzoyl group is generally stable to mild acidic conditions.
Table 1: Estimated Stability of this compound under Various Acidic Conditions at 25°C
| Condition | Reagent | Concentration | Estimated Half-life (t½) | Primary Degradation Product(s) |
| Mildly Acidic | Acetic Acid/H2O/THF | 80:20:1 (v/v/v) | ~ 2 hours | N6-Benzoyl-2'-deoxyadenosine |
| Moderately Acidic | 0.1 M HCl (aqueous) | 0.1 M | < 10 minutes | N6-Benzoyl-2'-deoxyadenosine, Adenine |
| Anhydrous Acid | 3% Trichloroacetic Acid in Dichloromethane (B109758) | 3% (w/v) | > 24 hours | Minimal degradation |
Stability under Basic Conditions
Under basic conditions, the N6-benzoyl group is the primary site of lability. The 5'-O-TBDMS group is highly stable to basic conditions. The integrity of the deoxyribose sugar is generally maintained under the conditions typically used for deprotection.
Table 2: Estimated Stability of this compound under Various Basic Conditions at 55°C
| Condition | Reagent | Concentration | Estimated Half-life (t½) | Primary Degradation Product(s) |
| Mildly Basic | 0.1 M NaOH (aqueous) | 0.1 M | ~ 30 minutes | 5'-O-TBDMS-2'-deoxyadenosine |
| Ammoniacal | Concentrated NH4OH | 28-30% | ~ 2 hours | 5'-O-TBDMS-2'-deoxyadenosine |
| Amine-based | 40% Methylamine (aqueous) | 40% (w/v) | < 15 minutes | 5'-O-TBDMS-2'-deoxyadenosine |
Thermal Stability
Protected nucleosides are generally stable at ambient temperatures for extended periods when stored as dry solids. In solution, thermal stability can be influenced by the solvent and the presence of acidic or basic impurities.
Table 3: Estimated Thermal Stability of this compound in Anhydrous Acetonitrile (B52724)
| Temperature | Time | Estimated % Degradation |
| 25°C | 24 hours | < 0.1% |
| 55°C | 24 hours | < 1% |
| 80°C | 24 hours | ~ 5-10% |
Stability in Common Organic Solvents
This compound exhibits good stability in anhydrous aprotic solvents commonly used in oligonucleotide synthesis. Protic solvents, especially in the presence of trace acid or base, can lead to slow degradation over time.
Table 4: Estimated Stability of this compound in Various Solvents at 25°C for 24 hours
| Solvent | Condition | Estimated % Degradation |
| Acetonitrile | Anhydrous | < 0.1% |
| Dichloromethane | Anhydrous | < 0.1% |
| Tetrahydrofuran (THF) | Anhydrous | < 0.2% |
| Methanol | Anhydrous | ~ 1-2% (potential for slow solvolysis) |
| Dimethylformamide (DMF) | Anhydrous | < 0.1% |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of protected deoxynucleosides.
Materials:
-
N6-Benzoyl-2'-deoxyadenosine (Bz-dA)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Dissolve N6-Benzoyl-2'-deoxyadenosine (1.0 eq) in anhydrous pyridine.
-
Add imidazole (2.5 eq).
-
Add TBDMS-Cl (1.2 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Stability Analysis by HPLC
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
Procedure for Stability Study:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For each stress condition (e.g., specific pH, temperature, solvent), dilute the stock solution into the respective stress medium to a final concentration of approximately 0.1 mg/mL.
-
Incubate the samples under the specified conditions for predetermined time points.
-
At each time point, withdraw an aliquot of the sample.
-
If necessary, neutralize the sample (for acidic and basic stress conditions).
-
Dilute the aliquot with the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound (this compound) and the appearance of degradation product peaks over time.
-
Calculate the percentage of remaining this compound at each time point to determine its stability.
Visualization of Workflow
Since this compound is a synthetic building block, a biological signaling pathway is not applicable. Instead, the following diagram illustrates its logical workflow in the context of solid-phase oligonucleotide synthesis.
Caption: Workflow of this compound in oligonucleotide synthesis.
Conclusion
This compound is a robust and versatile protected nucleoside that is well-suited for automated solid-phase oligonucleotide synthesis. Its stability profile, characterized by the high stability of the TBDMS group to basic conditions and the benzoyl group to acidic conditions, allows for the necessary orthogonal control during the synthetic cycle. This guide provides essential data and protocols to assist researchers in the effective use of this compound. A thorough understanding of its stability is crucial for troubleshooting synthetic issues and for the development of novel, modified oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
Solubility Profile of 5'-O-TBDMS-Bz-dA in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 5'-O-tert-Butyldimethylsilyl-N6-benzoyl-2'-deoxyadenosine (5'-O-TBDMS-Bz-dA), a critical protected nucleoside analog used in the chemical synthesis of oligonucleotides. Understanding its solubility is paramount for efficient reaction setup, purification, and overall success in nucleic acid chemistry.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine |
| Abbreviation | This compound |
| CAS Number | 51549-39-4[1][2] |
| Molecular Formula | C23H31N5O4Si |
| Molecular Weight | 469.62 g/mol [1][2] |
| Appearance | Crystalline solid |
Qualitative Solubility Data in Common Organic Solvents
| Solvent | Qualitative Solubility | Rationale & Context of Use |
| Acetonitrile (B52724) (anhydrous) | Soluble to Highly Soluble | This is the most common solvent for dissolving nucleoside phosphoramidites during automated solid-phase oligonucleotide synthesis.[3][4] The standard protocols call for dissolving phosphoramidites to concentrations of 0.05 M to 0.1 M, indicating good solubility.[3] |
| Dichloromethane (B109758) (DCM) | Soluble to Highly Soluble | Often used as a solvent for reactions involving protected nucleosides and for column chromatography purification. More lipophilic phosphoramidites are sometimes dissolved in DCM or a mixture of acetonitrile and DCM for synthesis.[3][5] |
| Tetrahydrofuran (THF) | Soluble | Used in various steps of nucleoside chemistry, including the removal of silyl (B83357) protecting groups (using TBAF in THF) and as a co-solvent.[6] Its use in reactions implies it is a good solvent for the protected nucleoside.[7] |
| N,N-Dimethylformamide (DMF) | Soluble | Frequently used as a solvent for the silylation reaction to protect the 5'-hydroxyl group of deoxynucleosides with TBDMS-Cl.[6][8] |
| Ethyl Acetate | Soluble | Commonly used as a solvent for extraction and purification via column chromatography of protected nucleosides. |
| Methanol / Ethanol | Sparingly Soluble to Insoluble | Polar protic solvents are generally poor solvents for highly protected, nonpolar nucleosides. They are often used to precipitate the product from a reaction mixture. |
Experimental Protocols
The primary application of this compound is as a building block in the synthesis of its corresponding phosphoramidite (B1245037), which is then used in automated solid-phase oligonucleotide synthesis.
Protocol 1: Phosphitylation of this compound
This protocol describes the conversion of the protected nucleoside into the phosphoramidite derivative required for oligonucleotide synthesis.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Procedure:
-
Dissolve this compound in anhydrous DCM or THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add N,N-Diisopropylethylamine (DIPEA) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting phosphoramidite product using silica (B1680970) gel column chromatography.
Protocol 2: Use in Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general steps for using the resulting phosphoramidite in an automated DNA synthesizer.
Materials:
-
This compound-3'-phosphoramidite
-
Anhydrous Acetonitrile (synthesis grade, <30 ppm water)[3]
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached
-
Standard DNA synthesis reagents (Deblocking, Activator, Capping, and Oxidizer solutions)
Procedure:
-
Dissolution: Dissolve the this compound-3'-phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 0.1 M.[3] For some lipophilic amidites, a mixture of acetonitrile and dichloromethane may be required.[3][5]
-
Instrument Setup: Place the phosphoramidite solution on a designated port of the automated DNA synthesizer.
-
Synthesis Cycle: The synthesizer will perform the following steps iteratively for each nucleotide addition:
-
Deblocking (Detritylation): Removal of the 5'-DMT group from the support-bound nucleoside.
-
Coupling: Activation of the dissolved phosphoramidite (e.g., with tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 5-15 minutes is often used for modified nucleosides.[3]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.
-
-
Final Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (including the TBDMS and Benzoyl groups) are removed using a final deprotection step, typically with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Workflow and Logical Relationships
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow from 2'-Deoxyadenosine to a final purified oligonucleotide.
This guide summarizes the essential solubility characteristics and handling procedures for this compound, providing a valuable resource for researchers in the field of nucleic acid chemistry and drug development. The inferred solubility in common aprotic organic solvents, particularly acetonitrile, is a key takeaway for its successful application in automated synthesis.
References
- 1. N-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine, 98+% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 2. H52309.06 [thermofisher.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cambio.co.uk [cambio.co.uk]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. digitalscholarship.tnstate.edu [digitalscholarship.tnstate.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of 5'-O-TBDMS-Bz-dA in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleosides into oligonucleotides is a critical process in the development of therapeutic and diagnostic agents. The 5'-O-tert-butyldimethylsilyl (TBDMS) protected N6-benzoyl-2'-deoxyadenosine phosphoramidite (B1245037) (5'-O-TBDMS-Bz-dA) is a key building block for the synthesis of oligonucleotides with a terminal 5'-hydroxyl group, which can be further functionalized post-synthesis. The TBDMS group provides robust protection during automated solid-phase synthesis and can be selectively removed under specific conditions, leaving other protecting groups intact. These application notes provide a detailed protocol for the efficient incorporation of this compound into synthetic oligonucleotides.
Data Presentation
The successful incorporation of this compound is dependent on several factors, including the coupling efficiency and the conditions for deprotection. The following tables summarize key quantitative data related to these processes.
Table 1: Coupling Efficiency of this compound Phosphoramidite
| Parameter | Value | Notes |
| Average Coupling Efficiency | >99% | Dependent on synthesizer, reagents, and protocol.[1][2] |
| Recommended Coupling Time | 2 - 5 minutes | Extended coupling time ensures higher efficiency for modified phosphoramidites.[3] |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile (B52724) | Other activators like DCI can also be used.[3] |
Table 2: Deprotection Conditions for 5'-O-TBDMS Group
| Reagent | Concentration | Temperature | Duration | Notes |
| Tetrabutylammonium fluoride (B91410) (TBAF) | 1 M in THF | Room Temperature | 12 - 16 hours | Standard deprotection method.[4][5] |
| Triethylamine trihydrofluoride (TEA·3HF) | Neat or in NMP/TEA | 65°C | 1.5 - 2.5 hours | Faster deprotection, compatible with various downstream applications.[5][6] |
| Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA) | 1:1 (v/v) | 65°C | 10 minutes | For cleavage from support and removal of base/phosphate (B84403) protecting groups. Does not remove TBDMS.[7][8] |
Experimental Protocols
This section provides detailed methodologies for the incorporation and subsequent deprotection of the this compound modification.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard cycle for incorporating the this compound phosphoramidite using an automated DNA synthesizer.
Materials:
-
This compound-3'-O-(N,N-diisopropylamino)cyanoethylphosphoramidite
-
Standard DNA phosphoramidites (dA(Bz), dC(Ac), dG(iBu), T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (0.25 M ETT in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the desired concentration as recommended by the synthesizer manufacturer. Install the phosphoramidite solution on a designated port of the DNA synthesizer.
-
Synthesis Cycle: Program the synthesizer to perform the standard phosphoramidite cycle for each nucleotide addition.[1][2][9][10]
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside with the deblocking solution.[1][3]
-
Coupling: Activation of the incoming phosphoramidite (including this compound) with the activator and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 2 to 5 minutes is recommended for the modified phosphoramidite to ensure high coupling efficiency.[3]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion mutants.[1][11]
-
Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using the oxidizing solution.[3]
-
-
Final Cycle: After the final coupling step, the oligonucleotide can be left with the 5'-TBDMS group on for post-synthetic modifications or deprotected according to Protocol 2.
Protocol 2: Cleavage and Deprotection
This protocol describes the steps to cleave the oligonucleotide from the solid support and remove the protecting groups.
Materials:
-
Concentrated ammonium hydroxide or Ammonium hydroxide/methylamine (AMA) solution
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Triethylamine trihydrofluoride (TEA·3HF)
-
N-methylpyrrolidinone (NMP) and Triethylamine (TEA) (if using TEA·3HF)
-
Sodium acetate (B1210297) (3 M)
-
n-Butanol or Ethanol (B145695)
Procedure:
-
Cleavage and Base/Phosphate Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide or AMA solution.
-
Heat the vial at 55-65°C for the recommended time (e.g., 10 minutes for AMA at 65°C or 8-12 hours for ammonium hydroxide at 55°C).[7][8]
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
-
5'-O-TBDMS Deprotection (choose one method):
-
Method A: TBAF Deprotection [4][5]
-
Resuspend the dried oligonucleotide in 1 M TBAF in THF.
-
Incubate at room temperature for 12-16 hours.
-
-
Method B: TEA·3HF Deprotection [5][6]
-
Prepare a solution of TEA·3HF in NMP with TEA.
-
Resuspend the dried oligonucleotide in the TEA·3HF solution.
-
Heat at 65°C for 1.5-2.5 hours.
-
-
-
Quenching and Precipitation:
-
Quench the deprotection reaction by adding an appropriate quenching buffer or by proceeding directly to precipitation.
-
Add 3 M sodium acetate.
-
Add cold n-butanol or ethanol to precipitate the oligonucleotide.
-
Centrifuge to pellet the oligonucleotide, wash with ethanol, and dry.
-
-
Purification: The crude deprotected oligonucleotide can be purified by HPLC or other suitable chromatographic methods.
Mandatory Visualization
Caption: Workflow for the incorporation of this compound and subsequent deprotection.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. US20050215777A1 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. DNA Phosphoramidites for Oligonucleotide Synthesis | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. atdbio.com [atdbio.com]
The Role of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-O-tert-butyldimethylsilyl-deoxyadenosine (5'-O-DMT-Bz-dA-2'-O-TBDMS) in RNA Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of protected nucleosides, specifically focusing on the principles behind the use of 5'-O-DMT-N6-benzoyl-2'-O-tert-butyldimethylsilyl-deoxyadenosine (commonly abbreviated in various forms, including the user's specified 5'-O-TBDMS-Bz-dA, though the standard is 2'-O-TBDMS) in the chemical synthesis of RNA. It includes experimental protocols and quantitative data to guide researchers in the efficient and reliable production of synthetic RNA oligonucleotides for various applications, including therapeutic development, diagnostics, and fundamental research.
Introduction
The chemical synthesis of RNA is a cornerstone of modern biotechnology and drug development. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides presents a significant challenge, requiring a robust protection strategy to prevent unwanted side reactions and ensure the fidelity of the synthesized oligonucleotide. The most widely adopted and reliable method for this purpose is the use of the tert-butyldimethylsilyl (TBDMS or TBS) protecting group for the 2'-hydroxyl position.[1][2] This approach, combined with standard phosphoramidite (B1245037) chemistry, allows for the efficient solid-phase synthesis of high-purity RNA.
The adenosine (B11128) phosphoramidite building block, 5'-O-Dimethoxytrityl-N6-benzoyl-2'-O-tert-butyldimethylsilyl-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, incorporates several key features:
-
5'-O-Dimethoxytrityl (DMT): An acid-labile protecting group on the 5'-hydroxyl, which is removed at the beginning of each synthesis cycle to allow for chain elongation. Its release can be quantified spectrophotometrically to monitor coupling efficiency.[3]
-
N6-benzoyl (Bz): A base-labile protecting group for the exocyclic amine of adenine, preventing side reactions during synthesis.
-
2'-O-tert-butyldimethylsilyl (TBDMS): A bulky silyl (B83357) ether protecting group for the 2'-hydroxyl, which is stable to the acidic and basic conditions of the synthesis cycle but can be selectively removed with a fluoride (B91410) source post-synthesis.[1][2] Its steric bulk can influence coupling times.[1]
-
3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[4][]
Solid-Phase RNA Synthesis Workflow
The synthesis of RNA oligonucleotides using 2'-O-TBDMS protected phosphoramidites follows a cyclic process similar to DNA synthesis, but with key modifications to accommodate the unique chemistry of RNA.[1]
Caption: Workflow for solid-phase RNA synthesis using 2'-O-TBDMS phosphoramidite chemistry.
Quantitative Data Summary
The efficiency and duration of RNA synthesis and deprotection steps are critical for obtaining high-quality products. The following tables summarize key quantitative parameters.
Table 1: Solid-Phase Synthesis Cycle Parameters
| Step | Reagent/Activator | Typical Duration |
| Coupling | 5-Ethylthio-1H-tetrazole (ETT) | 6 minutes[6] |
| 5-Benzylthio-1H-tetrazole (BTT) | 3 minutes[6] | |
| Capping | tert-Butylphenoxyacetic anhydride | ~ 1 minute[1] |
| Detritylation | 3% Trichloroacetic acid (TCA) in Dichloromethane | ~ 1-2 minutes[7] |
| Oxidation | Iodine solution (I₂/Pyridine/H₂O) | ~ 1 minute[7] |
Table 2: Deprotection Protocols and Conditions
| Step | Deprotection Method | Reagent(s) | Temperature | Duration |
| Cleavage & Base Deprotection | Standard | Ammonium hydroxide/Ethanol (3:1) | Room Temp. | 4 - 17 hours[6] |
| Ultrafast (AMA) | Ammonium hydroxide/40% Methylamine (B109427) (1:1) | 65°C | 10 minutes[6] | |
| 2'-O-TBDMS Deprotection | TBAF | 1M Tetrabutylammonium fluoride in THF | Room Temp. | > 12 hours[2] |
| TEA·3HF | Triethylamine trihydrofluoride/DMSO/TEA | 65°C | 2.5 hours[6] | |
| Anhydrous | Anhydrous methylamine followed by neat TEA·3HF | - | 45 minutes (total)[7] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of RNA (0.2 µmol scale)
This protocol is adapted for an automated DNA/RNA synthesizer (e.g., ABI 394).[7]
Materials:
-
5'-O-DMT-N6-Bz-2'-O-TBDMS-A-3'-O-CEP phosphoramidite (and other corresponding A, C, G, U phosphoramidites), 0.1 M in anhydrous acetonitrile (B52724).
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.[7]
-
Capping Reagents: Cap A (tert-butylphenoxyacetic anhydride/lutidine/THF) and Cap B (16% 1-methylimidazole/THF).[1][7]
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.
-
Deblocking Agent: 3% Trichloroacetic Acid (TCA) in dichloromethane.
-
Anhydrous acetonitrile.
-
Solid support functionalized with the 3'-terminal ribonucleoside.
Procedure:
-
Synthesizer Setup: Load the synthesizer with the required reagents, phosphoramidites, and the synthesis column containing the solid support.
-
Synthesis Cycle: Program the synthesizer to perform the following steps for each nucleotide addition: a. Detritylation: Wash with acetonitrile, then treat with 3% TCA to remove the 5'-DMT group. Monitor the released trityl cation to determine coupling efficiency. Wash thoroughly with acetonitrile. b. Coupling: Deliver the appropriate phosphoramidite and activator (ETT) simultaneously to the column. Allow the coupling reaction to proceed for 6 minutes.[6] c. Capping: Treat the support with Capping A and Capping B to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants. d. Oxidation: Treat with the iodine solution to oxidize the phosphite triester linkage to the more stable phosphate (B84403) triester. e. Wash with acetonitrile to prepare for the next cycle.
-
Final Detritylation (Optional): At the end of the synthesis, the final DMT group can be removed on the synthesizer ("DMT-off") or left on for purification ("DMT-on").
-
Column Processing: Once the synthesis is complete, remove the column and dry the support thoroughly with a stream of argon.
Protocol 2: Cleavage and Deprotection of Synthetic RNA
This protocol describes a two-step deprotection process.
References
- 1. atdbio.com [atdbio.com]
- 2. WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides - Google Patents [patents.google.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Notes and Protocols for the Use of 5'-O-TBDMS-Bz-dA in DNA Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5'-O-tert-butyldimethylsilyl-N6-benzoyl-2'-deoxyadenosine (5'-O-TBDMS-Bz-dA) in the chemical synthesis of modified DNA oligonucleotides. This building block is particularly useful for applications requiring a stable 5'-hydroxyl protecting group that can be removed under specific conditions, making it a valuable tool in the synthesis of complex DNA structures for research, diagnostics, and therapeutic development.
Application Notes
This compound is a protected deoxyadenosine (B7792050) nucleoside designed for use in solid-phase oligonucleotide synthesis, primarily through the phosphoramidite (B1245037) method. The strategic placement of the tert-butyldimethylsilyl (TBDMS) and benzoyl (Bz) protecting groups allows for the controlled, stepwise addition of the adenosine (B11128) nucleobase into a growing DNA chain.
The TBDMS group protects the 5'-hydroxyl function of the deoxyribose sugar.[1] This silyl (B83357) ether is stable under the conditions required for the phosphoramidite coupling cycle but can be selectively removed using fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF).[2] This orthogonality allows for specific deprotection strategies, which is particularly useful in the synthesis of more complex or sensitive oligonucleotides.[2]
The benzoyl (Bz) group serves to protect the exocyclic N6-amino group of the adenine (B156593) base.[3] This protection is crucial to prevent unwanted side reactions during the phosphoramidite coupling and oxidation steps of the synthesis cycle.[] The Bz group is typically removed under basic conditions, most commonly with aqueous ammonia (B1221849) or methylamine, during the final deprotection and cleavage of the oligonucleotide from the solid support.[5]
The use of this compound is advantageous in scenarios where the standard acid-labile 5'-O-dimethoxytrityl (DMT) group might be prematurely cleaved or lead to side reactions, such as depurination, especially in the synthesis of long oligonucleotides.[1]
Quantitative Data
The efficiency of oligonucleotide synthesis is paramount for obtaining a high yield of the full-length product. The following tables summarize key quantitative parameters related to the use of protected phosphoramidites in solid-phase DNA synthesis. It is important to note that specific data for this compound is not extensively available in the public domain, and the values presented are typical for standard phosphoramidite chemistry.
Table 1: Typical Coupling Efficiencies in Solid-Phase Oligonucleotide Synthesis
| Parameter | Typical Value | Factors Influencing Efficiency |
| Average Stepwise Yield | >99% | Purity of phosphoramidites and reagents, absence of moisture, choice of activator, coupling time.[6] |
| Theoretical Yield of a 20mer | ~82% | Calculated as (Average Stepwise Yield)^(Number of Couplings).[7] |
| Theoretical Yield of a 50mer | ~61% | The cumulative effect of small inefficiencies becomes significant with increasing length.[6] |
Table 2: Deprotection Conditions for TBDMS and Benzoyl Protecting Groups
| Protecting Group | Reagent(s) | Typical Conditions | Notes |
| TBDMS (5'-O) | Tetrabutylammonium fluoride (TBAF) in THF (1M) | Room temperature, 1-24 hours | A widely used method for desilylation.[2] |
| Triethylamine trihydrofluoride (TEA·3HF) | 65°C, 1.5-2.5 hours | An alternative to TBAF, can be faster.[8] | |
| HF-Pyridine | Room temperature, variable time | Effective but requires careful handling due to the corrosive nature of HF. | |
| Benzoyl (N6-A) | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C, 8-17 hours | The standard method for deprotection of benzoyl groups.[3] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C, 10-15 minutes | A much faster deprotection method, but may require acetyl-protected dC to avoid side reactions.[5][9] | |
| Potassium Carbonate in Methanol (0.05M) | Room temperature, 4 hours | An "ultramild" condition for sensitive oligonucleotides. |
Experimental Protocols
Protocol 1: Incorporation of this compound Phosphoramidite in Solid-Phase Synthesis
This protocol outlines the steps for a single coupling cycle on an automated DNA synthesizer.
Materials:
-
This compound-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M 1H-Tetrazole or 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
Procedure:
-
Deblocking/Detritylation (if the previous nucleotide was DMT-protected): The solid support is treated with the deblocking solution to remove the 5'-DMT group from the growing oligonucleotide chain, exposing a free 5'-hydroxyl group. The orange color of the released trityl cation can be measured to monitor coupling efficiency.[10]
-
Coupling: The this compound phosphoramidite and the activator solution are delivered to the synthesis column. The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the support-bound oligonucleotide.[] This reaction forms a phosphite (B83602) triester linkage.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in deletion mutations), the solid support is treated with the capping solutions to acetylate any free hydroxyls.[10]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidizing solution.[3] This completes one cycle of nucleotide addition.
These steps are repeated for each nucleotide in the desired sequence.
Protocol 2: Cleavage and Deprotection of the Synthesized Oligonucleotide
This protocol describes the removal of the protecting groups and cleavage from the solid support.
Materials:
-
CPG-bound synthesized oligonucleotide
-
Deprotection solution (e.g., concentrated ammonium hydroxide or AMA)
-
TBAF solution (1M in THF)
-
Ethanol
-
Sodium acetate (B1210297) solution (3M)
Procedure:
-
Base and Phosphate Deprotection and Cleavage:
-
Transfer the CPG support to a sealed vial.
-
Add the chosen deprotection solution (e.g., concentrated ammonium hydroxide).
-
Heat the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support, removes the cyanoethyl protecting groups from the phosphate backbone, and removes the benzoyl protecting group from the adenine bases.[3]
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
-
5'-TBDMS Deprotection:
-
Evaporate the ammoniacal solution to dryness.
-
Resuspend the pellet in 1M TBAF in THF.
-
Incubate at room temperature for 12-16 hours to cleave the 5'-TBDMS group.[2]
-
-
Purification:
-
Quench the deprotection reaction.
-
The crude oligonucleotide can then be purified using methods such as HPLC or gel electrophoresis to isolate the full-length product.
-
Visualizations
The following diagrams illustrate the key workflows in the application of this compound in DNA modification.
Caption: Workflow of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Caption: Stepwise workflow for the deprotection and purification of the modified oligonucleotide.
References
- 1. glenresearch.com [glenresearch.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. idtdna.com [idtdna.com]
Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides using TBDMS Protected Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis is a cornerstone of modern biotechnology and drug development, enabling the routine synthesis of custom DNA and RNA oligonucleotides. The use of tert-butyldimethylsilyl (TBDMS) as a protecting group for the 2'-hydroxyl function of ribonucleosides has been a robust and widely adopted strategy in solid-phase RNA synthesis. This approach utilizes standard β-cyanoethyl phosphoramidite (B1245037) chemistry on a solid support, typically controlled pore glass (CPG) or polystyrene.[1][2][3][4] The TBDMS group offers stability throughout the synthesis cycles and can be efficiently removed during the final deprotection steps.[5]
These application notes provide a comprehensive overview and detailed protocols for the solid-phase synthesis of RNA oligonucleotides using TBDMS-protected nucleoside phosphoramidites. The procedures outlined below cover the entire workflow from synthesis to deprotection and purification.
Key Advantages of the TBDMS Protection Strategy:
-
Robustness: The TBDMS group is stable under the various reaction conditions encountered during the iterative cycles of solid-phase synthesis.[5]
-
Commercial Availability: A wide range of 2'-O-TBDMS protected phosphoramidite monomers are commercially available, facilitating their straightforward implementation.[5]
-
Established Protocols: The long history of TBDMS use has led to the development of well-optimized and reliable protocols for both its introduction and removal.[5]
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of RNA
This protocol outlines the automated synthesis cycle for assembling the desired RNA sequence on a solid support using an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.
Materials:
-
5′-O-dimethoxytrityl-2′-O-TBDMS-protected ribonucleoside-3′-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)[6]
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizer solution (e.g., iodine in THF/water/pyridine)
-
Anhydrous acetonitrile (B52724)
Instrumentation:
-
Automated DNA/RNA synthesizer
Procedure:
The synthesis is performed on a 0.2 to 1.0 µmol scale.[7][8] The following steps are repeated for each nucleotide addition in the sequence:
-
Detritylation (Deblocking): The 5'-O-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treatment with the deblocking solution to free the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next 2'-O-TBDMS protected phosphoramidite monomer is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. A coupling time of 5-15 minutes is typically employed.[6][8]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.
-
Washing: The solid support is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and by-products.
Upon completion of the final coupling cycle, the 5'-DMT group can either be removed on the synthesizer (trityl-off) or left on (trityl-on) to aid in purification. The solid support is then dried under a stream of argon or in a vacuum desiccator.[7]
Protocol 2: Cleavage and Deprotection
This protocol describes the multi-step process to cleave the synthesized RNA from the solid support and remove all protecting groups.
Materials:
-
Concentrated ammonium (B1175870) hydroxide/ethanol (B145695) (3:1, v/v) or a mixture of concentrated aqueous ammonia (B1221849) and 8 M ethanolic methylamine (B109427) (1:1, v/v).[3][7]
-
Triethylamine (B128534) trihydrofluoride (TEA·3HF)
-
N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO)[9]
-
Triethylamine (TEA)
-
3 M Sodium Acetate (B1210297)
-
n-Butanol
Procedure:
-
Base and Phosphate Deprotection & Cleavage:
-
Transfer the dried solid support from the synthesis column to a screw-top vial.
-
Add the ammonium hydroxide/ethanol mixture or the ammonia/ethanolic methylamine solution to the support.
-
Incubate at room temperature for 4-17 hours or as recommended for the specific nucleobase protecting groups used.[9] This step cleaves the oligonucleotide from the support, removes the cyanoethyl phosphate protecting groups, and the protecting groups on the nucleobases.
-
After incubation, transfer the supernatant containing the oligonucleotide to a new tube.
-
-
2'-O-TBDMS Group Removal:
-
Evaporate the solution containing the oligonucleotide to dryness.
-
To the dried residue, add a solution of triethylamine trihydrofluoride (TEA·3HF) in NMP or a mixture of DMSO, TEA, and TEA·3HF.[7][9]
-
Incubate at 65°C for 90 minutes to 2.5 hours.[7][9] This step removes the TBDMS protecting groups from the 2'-hydroxyl positions.
-
-
Precipitation and Recovery:
-
Precipitate the deprotected RNA by adding 3 M sodium acetate followed by n-butanol.
-
Cool the mixture to -20°C for at least 2 hours.
-
Centrifuge to pellet the RNA, decant the supernatant, and wash the pellet with ethanol.
-
Dry the final RNA pellet.
-
Protocol 3: Purification and Analysis
The crude deprotected RNA is typically purified by high-performance liquid chromatography (HPLC).
Materials:
-
Purified water (nuclease-free)
-
HPLC buffers (e.g., anion-exchange or reversed-phase buffers)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with an appropriate column (anion-exchange or reversed-phase)
-
UV-Vis Spectrophotometer
-
Mass Spectrometer
Procedure:
-
Purification:
-
Desalting:
-
Desalt the purified RNA fractions using size-exclusion chromatography or ethanol precipitation.
-
-
Analysis:
-
Quantify the final product by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.
-
Confirm the identity and purity of the synthesized RNA by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or gel electrophoresis.
-
Data Presentation
The efficiency of solid-phase RNA synthesis using TBDMS protected nucleosides can be evaluated based on several quantitative parameters. The following tables summarize typical performance data.
Table 1: Synthesis Performance
| Parameter | Typical Value | Reference |
| Synthesis Scale | 0.2 - 1.0 µmol | [7][8] |
| Stepwise Coupling Efficiency | 97 - 100% | [10][11] |
| Overall Yield (post-purification) | 30 - 75% | [11] |
| Purified Oligonucleotide Amount (from 1 µmol scale) | 300 - 750 nmol | [11] |
Table 2: Deprotection Conditions
| Step | Reagent | Temperature | Duration | Reference |
| Cleavage & Base/Phosphate Deprotection | NH₄OH/Ethanol (3:1) | Room Temp. | 4 - 17 hours | [7][9] |
| NH₄OH/Ethanolic Methylamine (1:1) | Room Temp. | Varies | [3] | |
| 2'-O-TBDMS Deprotection | TEA·3HF in NMP/TEA | 65°C | 90 minutes | [7] |
| TEA·3HF in DMSO/TEA | 65°C | 2.5 hours | [9] |
Visualizations
Diagram 1: Solid-Phase RNA Synthesis Workflow
Caption: Workflow of solid-phase RNA synthesis.
Diagram 2: Chemical Steps in a Synthesis Cycle
Caption: Key chemical transformations in one cycle.
References
- 1. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 2. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. glenresearch.com [glenresearch.com]
- 10. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism [jove.com]
Application Notes and Protocols for the Purification of Oligonucleotides Containing 5'-O-TBDMS-Bz-dA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and therapeutics. The purity of these molecules is paramount for the accuracy and reproducibility of experimental results and for the safety and efficacy of therapeutic applications. This document provides detailed application notes and protocols for the purification of oligonucleotides containing the 5'-O-tert-butyldimethylsilyl (TBDMS) and N6-benzoyl-2'-deoxyadenosine (Bz-dA) modifications.
The 5'-O-TBDMS group offers a hydrophobic handle that can be exploited for efficient purification by reverse-phase chromatography, often in a "DMT-on" like strategy. The benzoyl (Bz) protecting group on deoxyadenosine (B7792050) is a standard protecting group used during solid-phase synthesis. Proper removal of these protecting groups followed by high-resolution purification is critical to obtaining a final product of high purity.
This guide outlines the key steps from deprotection to final purification and analysis, providing detailed protocols and expected outcomes to aid researchers in achieving highly pure modified oligonucleotides.
Data Presentation: Purification Method Comparison
The choice of purification method depends on the desired purity, yield, scale, and the specific characteristics of the oligonucleotide. Below is a summary of expected quantitative outcomes for common purification techniques for oligonucleotides with a 5'-hydrophobic protecting group.
| Purification Method | Typical Purity | Typical Yield | Scale | Key Advantages |
| Solid-Phase Extraction (SPE) | 85-95%[1] | 60-95%[1] | Up to 1 µmol | Rapid, high-throughput |
| Reverse-Phase HPLC (RP-HPLC) | >95% | 50-80% | Analytical to Preparative | High resolution, excellent for separating failure sequences |
| Ion-Exchange HPLC (IE-HPLC) | >95% | 50-80% | Analytical to Preparative | Separates based on charge (length), good for removing n-1 species |
| Hydrophobic Interaction Chromatography (HIC) - "DMT-on" equivalent | >99%[2] | ~97%[2] | Scalable | High purity and yield, scalable |
Experimental Protocols
Protocol 1: Deprotection of 5'-O-TBDMS-Bz-dA Containing Oligonucleotides
This protocol describes the removal of the protecting groups from the oligonucleotide after solid-phase synthesis.
Materials:
-
Ammonium hydroxide (B78521)/Methylamine solution (AMA) (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium acetate (B1210297) (3 M)
-
n-Butanol or iso-propanol
-
Nuclease-free water
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.
-
Add 1 mL of AMA solution to the solid support.
-
Incubate at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the benzoyl and other base-protecting groups.
-
Allow the tube to cool to room temperature.
-
Centrifuge the tube and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
-
-
5'-O-TBDMS Deprotection:
-
To the dried oligonucleotide pellet, add 100 µL of anhydrous DMF or DMSO.
-
Add 125 µL of TEA·3HF.
-
Incubate at 65°C for 2.5 hours.
-
Cool the reaction mixture on ice.
-
-
Precipitation:
-
Add 25 µL of 3 M sodium acetate.
-
Add 1 mL of n-butanol or iso-propanol.
-
Vortex briefly and place at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of 70% ethanol (B145695) and centrifuge again.
-
Decant the ethanol and air-dry the pellet.
-
Resuspend the purified oligonucleotide in a desired volume of nuclease-free water.
-
Protocol 2: Purification by "TBDMS-on" Solid-Phase Extraction (SPE)
This protocol utilizes the hydrophobicity of the 5'-O-TBDMS group for purification.
Materials:
-
SPE cartridge with a reverse-phase sorbent
-
Acetonitrile (ACN)
-
Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0)
-
Trifluoroacetic acid (TFA) solution (2% in water)
-
Ammonium hydroxide (2 M)
Procedure:
-
Cartridge Equilibration:
-
Equilibrate the SPE cartridge by washing with 2-3 column volumes of ACN, followed by 2-3 column volumes of 0.1 M TEAA.
-
-
Sample Loading:
-
After cleavage and base deprotection with AMA and evaporation, resuspend the crude oligonucleotide in 1 mL of 0.1 M TEAA.
-
Load the sample onto the equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5-10 column volumes of a low-percentage ACN solution in 0.1 M TEAA (e.g., 5% ACN) to elute the failure sequences (TBDMS-off).
-
-
On-Cartridge Detritylation (TBDMS Removal):
-
Slowly pass 1-2 column volumes of 2% TFA through the cartridge to cleave the 5'-O-TBDMS group. Collect the flow-through as this may contain some product. It is recommended to perform this step in fractions.
-
Immediately neutralize the cartridge by washing with 2-3 column volumes of 0.1 M TEAA.
-
-
Elution:
-
Elute the purified, deprotected oligonucleotide with 1-2 column volumes of 50% ACN in water.
-
Evaporate the solvent to obtain the purified oligonucleotide.
-
Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides high-resolution purification of the fully deprotected oligonucleotide.
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: 0.1 M TEAA in 50% ACN
-
Fully deprotected and precipitated oligonucleotide sample
Procedure:
-
Sample Preparation:
-
Dissolve the dried oligonucleotide pellet in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B
-
40-45 min: 95% B
-
45-50 min: 5% B (re-equilibration)
-
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the major peak.
-
Pool the fractions and evaporate the solvent.
-
Perform desalting using a desalting column or by precipitation as described in Protocol 1.
-
Visualizations
References
Application Notes and Protocols for the Characterization of 5'-O-TBDMS-Bz-dA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-(tert-butyldimethylsilyl)-N6-benzoyl-2'-deoxyadenosine (5'-O-TBDMS-Bz-dA) is a crucial protected nucleoside analog used in the chemical synthesis of DNA oligonucleotides. The tert-butyldimethylsilyl (TBDMS) group on the 5'-hydroxyl position provides robust protection during the phosphoramidite (B1245037) coupling steps and can be selectively removed under specific conditions. The benzoyl (Bz) group protects the exocyclic amine of the adenine (B156593) base. Accurate characterization of this building block is essential to ensure the fidelity and purity of the resulting synthetic oligonucleotides, which are widely used in research, diagnostics, and therapeutics.
These application notes provide detailed protocols for the synthesis and characterization of this compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
The synthesis of this compound involves the selective protection of the 5'-hydroxyl group of N6-benzoyl-2'-deoxyadenosine.
Experimental Protocol: Synthesis
-
Materials:
-
N6-benzoyl-2'-deoxyadenosine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Anhydrous Pyridine (B92270)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
-
Procedure:
-
Dissolve N6-benzoyl-2'-deoxyadenosine (1 equivalent) and imidazole (2.5 equivalents) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.2 equivalents) in anhydrous pyridine to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the presence of the TBDMS and benzoyl protecting groups and the integrity of the deoxyadenosine (B7792050) core.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H NMR spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) and the ¹³C NMR spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).[1]
The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly depending on the solvent and spectrometer.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Adenine Base | ||
| H-2 | ~8.7 | ~152.5 |
| H-8 | ~8.2 | ~141.5 |
| C-2 | ~152.5 | |
| C-4 | ~149.5 | |
| C-5 | ~123.5 | |
| C-6 | ~151.0 | |
| C-8 | ~141.5 | |
| Benzoyl Group | ||
| Aromatic-H | ~7.4-8.0 | ~127-134 |
| Carbonyl-C | ~164.5 | |
| Deoxyribose Sugar | ||
| H-1' | ~6.4 | ~88.0 |
| H-2' | ~2.5, 2.8 | ~39.0 |
| H-3' | ~4.6 | ~71.0 |
| H-4' | ~4.1 | ~86.0 |
| H-5' | ~3.8, 3.9 | ~63.0 |
| TBDMS Group | ||
| Si-C(CH₃)₃ | ~0.9 | ~25.8 |
| Si-(CH₃)₂ | ~0.1 | ~-5.5 |
| Si-C(CH₃)₃ | ~18.3 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to obtain information about its structure through fragmentation analysis.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Acquisition:
-
Full Scan MS: Acquire in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
-
Tandem MS (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
| Parameter | Value |
| Molecular Formula | C₂₃H₃₁N₅O₄Si |
| Molecular Weight | 469.61 g/mol |
| Expected [M+H]⁺ | 470.22 m/z |
| Expected [M+Na]⁺ | 492.20 m/z |
| Major Fragment Ions | Loss of the tert-butyl group ([M-57]⁺), cleavage of the glycosidic bond, and fragments corresponding to the protected base and the silylated sugar. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound and for monitoring the progress of its synthesis.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase:
-
Solvent A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Solvent B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Analysis: Inject the sample and record the chromatogram. The purity can be determined by integrating the peak area of the product relative to the total peak area.
A successful synthesis and purification should result in a single major peak in the HPLC chromatogram, indicating a high degree of purity (>98%). The retention time will be dependent on the specific HPLC system and conditions used.
Workflow for Application in Oligonucleotide Synthesis
This compound is a key intermediate in the solid-phase synthesis of DNA oligonucleotides using the phosphoramidite method. The general workflow is depicted below.
Caption: Workflow of this compound in oligonucleotide synthesis.
Conclusion
The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the synthesis and rigorous characterization of this compound. Proper characterization using NMR, MS, and HPLC is imperative to ensure the quality of this essential building block for the synthesis of high-fidelity DNA oligonucleotides for a wide range of applications in research and development.
References
Application Notes and Protocols: 5'-O-TBDMS-Bz-dA Phosphoramidite Coupling Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics to therapeutics. The phosphoramidite (B1245037) method is the gold standard for this process, relying on the sequential coupling of protected nucleoside phosphoramidites to a growing oligonucleotide chain on a solid support. The efficiency of each coupling step is critical, as it directly impacts the yield and purity of the final full-length oligonucleotide.
This document provides detailed application notes and protocols for the use of 5'-O-tert-Butyldimethylsilyl-N6-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (5'-O-TBDMS-Bz-dA phosphoramidite), a key building block in the synthesis of modified oligonucleotides. A primary focus is placed on its coupling efficiency, providing researchers with the necessary data and methodologies to optimize their synthesis protocols.
Understanding Coupling Efficiency
Coupling efficiency is a measure of the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle. Even a small decrease in coupling efficiency can lead to a significant reduction in the final yield of the desired full-length oligonucleotide, particularly for longer sequences. For instance, the synthesis of a 50-mer oligonucleotide with an average coupling efficiency of 99.5% will theoretically yield approximately 78% of the full-length product, whereas the same synthesis with a 98.5% efficiency will only yield about 52%.
The bulky tert-Butyldimethylsilyl (TBDMS) protecting group at the 5'-position of the deoxyadenosine (B7792050) phosphoramidite can introduce steric hindrance, which may affect the coupling kinetics and overall efficiency compared to standard DNA phosphoramidites. However, with optimized protocols, high coupling efficiencies can be consistently achieved.
Quantitative Data on Coupling Efficiency
While direct, side-by-side comparative studies in a single publication are scarce, data from various sources allow for a reliable estimation of the coupling efficiency of this compound phosphoramidite. Generally, RNA phosphoramidites, which also utilize a bulky 2'-TBDMS protecting group, exhibit slightly lower coupling efficiencies than their DNA counterparts due to steric hindrance.[1] Nevertheless, with appropriate activators and optimized coupling times, efficiencies greater than 98% are routinely achievable.[2]
| Phosphoramidite Type | Protecting Groups | Typical Coupling Efficiency (%) | Conditions | Source |
| Standard Bz-dA Phosphoramidite | 5'-DMT, N6-Bz | >98.0 (Typical batch: 99.1) | Standard DNA synthesis cycle | Thermo Fisher Scientific CoA |
| This compound Phosphoramidite | 5'-TBDMS, N6-Bz | >98 | Extended coupling time (3-6 min), Activator: ETT or BTT | [2][3] |
| 2'-O-TBDMS RNA Phosphoramidites | 5'-DMT, 2'-TBDMS, Base-specific | >97 (Minimum) | 6 min coupling, Activator: 0.25M ETT | Glen Research[1] |
| 2'-O-TOM RNA Phosphoramidites | 5'-DMT, 2'-TOM, Base-specific | Slightly higher than TBDMS | 6 min coupling, Activator: 0.25M ETT | [1] |
Note: Coupling efficiencies are sequence-dependent and can be influenced by various factors as outlined in the following sections.
Factors Influencing Coupling Efficiency
Several factors can impact the coupling efficiency of this compound phosphoramidite:
-
Purity of Reagents: The phosphoramidite, activator, and solvent must be of high purity and anhydrous. Trace amounts of water can significantly reduce coupling efficiency.
-
Activator Choice and Concentration: Stronger activators are recommended for sterically hindered phosphoramidites. 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT) are effective activators for TBDMS-protected phosphoramidites.[3]
-
Coupling Time: Due to the steric bulk of the TBDMS group, a longer coupling time (typically 3-6 minutes) is recommended to ensure the reaction goes to completion.[3][4]
-
Temperature: While standard synthesis is performed at room temperature, slight variations can affect reaction kinetics.
-
Solid Support: The type and porosity of the solid support can influence reagent access to the growing oligonucleotide chain.
-
Sequence-Dependent Effects: The coupling efficiency can be influenced by the preceding nucleotides in the sequence.
Experimental Protocols
Automated Oligonucleotide Synthesis Workflow
The following diagram illustrates the standard workflow for automated solid-phase oligonucleotide synthesis using the phosphoramidite method.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol for Coupling of this compound Phosphoramidite
This protocol is intended for use with an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.3 M 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile[3]
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Solid support with the initial nucleoside
Procedure:
-
Instrument Setup: Ensure the synthesizer is clean, dry, and properly primed with all necessary reagents.
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Synthesis Program: Program the synthesizer with the desired oligonucleotide sequence. For the coupling step of this compound phosphoramidite, set the following parameters:
-
Coupling Time: 3 minutes when using BTT as the activator, or 6 minutes when using ETT.[3]
-
Activator: ETT or BTT.
-
-
Initiate Synthesis: Start the automated synthesis protocol. The synthesizer will perform the four steps of the synthesis cycle (deblocking, coupling, capping, and oxidation) for each nucleotide addition.
-
Post-Synthesis: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.
Deprotection Protocol for TBDMS-Containing Oligonucleotides
A two-step deprotection procedure is required for oligonucleotides synthesized with TBDMS protecting groups.
Step 1: Base and Phosphate Deprotection
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add a solution of concentrated ammonium (B1175870) hydroxide/ethanol (3:1, v/v) or a methylamine-based solution.[3]
-
Incubate at room temperature or as recommended for the specific base-protecting groups used. For UltraMild phosphoramidites, shorter deprotection times and lower temperatures are applicable.[3]
-
After incubation, carefully remove the solution and dry the oligonucleotide pellet.
Step 2: TBDMS Group Removal
-
Dissolve the dried oligonucleotide in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Add triethylamine (B128534) trihydrofluoride (TEA·3HF) and triethylamine (TEA). A typical mixture is 115 µL DMSO, 60 µL TEA, and 75 µL TEA·3HF.[3]
-
Heat the mixture at 65°C for 2.5 hours.[3]
-
Quench the reaction with an appropriate buffer (e.g., Glen-Pak RNA Quenching Buffer).
-
The deprotected oligonucleotide is now ready for purification.
Deprotection Workflow Diagram:
Caption: Two-step deprotection workflow for TBDMS-protected oligonucleotides.
Troubleshooting Low Coupling Efficiency
| Problem | Possible Cause | Recommended Solution |
| Low overall yield | Poor coupling efficiency | - Verify the purity and dryness of all reagents. - Use a fresh bottle of anhydrous acetonitrile. - Increase the coupling time for the this compound phosphoramidite. - Ensure the use of a suitable activator (ETT or BTT). |
| Presence of (n-1) sequences | Incomplete coupling | - Optimize coupling time and activator concentration. - Check for any issues with reagent delivery on the synthesizer. |
| Inconsistent coupling efficiencies | Reagent degradation | - Store phosphoramidites and activators under appropriate conditions (refrigerated, dry). - Prepare fresh solutions of phosphoramidites and activators. |
Conclusion
The this compound phosphoramidite is a valuable reagent for the synthesis of modified oligonucleotides. While the TBDMS group presents some steric hindrance, high coupling efficiencies of over 98% can be readily achieved by optimizing the synthesis protocol. Key considerations include the use of potent activators such as ETT or BTT, extended coupling times, and stringent control over the purity and dryness of all reagents. The provided protocols and troubleshooting guide offer a comprehensive resource for researchers to successfully incorporate this phosphoramidite into their oligonucleotide synthesis workflows, ensuring high yields of the desired full-length products for their research and drug development endeavors.
References
Application Notes and Protocols for 5'-O-TBDMS-N6-benzoyl-2'-deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-(tert-butyldimethylsilyl)-N6-benzoyl-2'-deoxyadenosine (5'-O-TBDMS-Bz-dA) is a selectively protected nucleoside derivative that serves as a versatile building block in the synthesis of modified oligonucleotides and nucleoside analogs. The tert-butyldimethylsilyl (TBDMS) group provides robust protection for the primary 5'-hydroxyl group, while the benzoyl (Bz) group protects the exocyclic amine of the adenine (B156593) base. This protection strategy is particularly valuable in synthetic schemes where the 3'-hydroxyl group is the target for modification, and where acidic conditions, which would cleave the more common 5'-O-DMT group, must be avoided.
The stability of the TBDMS ether to a wide range of reaction conditions, coupled with its selective removal under fluoride-mediated cleavage, allows for intricate molecular modifications. These modifications are central to the development of therapeutic oligonucleotides (e.g., antisense therapies, siRNAs) and antiviral or anticancer nucleoside analogs, where alterations to the sugar or base moieties can enhance efficacy, stability, and cellular uptake.
Key Applications
-
Synthesis of 3'-Modified Nucleoside Analogs: The primary application of this compound is as a starting material for modifications at the 3'-position of the deoxyribose sugar. This allows for the introduction of various functional groups, such as phosphate (B84403) mimics, fluorescent labels, or conjugation handles for drug delivery systems.
-
Preparation of Phosphoramidites for Oligonucleotide Synthesis: While less common than its 5'-O-DMT counterpart, 5'-O-TBDMS protected nucleosides can be converted into 3'-phosphoramidites. This is particularly useful in specialized solid-phase synthesis strategies that require orthogonal deprotection schemes.
-
Prodrug Development: The TBDMS group can be part of a prodrug strategy, where its cleavage in a specific biological environment releases the active nucleoside analog.
-
Bioconjugation: The protected nucleoside can be elaborated at the 3'-position and subsequently deprotected for conjugation to peptides, antibodies, or other biomolecules.
Chemical Structure and Properties
Below is a table summarizing the key properties of this compound.
| Property | Value |
| Molecular Formula | C₂₃H₃₁N₅O₄Si |
| Molecular Weight | 485.62 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMF, CH₂Cl₂, THF) |
| 5'-OH Protecting Group | tert-butyldimethylsilyl (TBDMS) |
| N6-Amine Protecting Group | Benzoyl (Bz) |
| Cleavage of TBDMS | Fluoride (B91410) ion sources (e.g., TBAF, TEA·3HF, NH₄F) |
| Cleavage of Benzoyl | Basic conditions (e.g., NH₄OH, AMA) |
Experimental Protocols
This section provides a detailed protocol for a representative application: the synthesis of a 3'-azido-modified deoxyadenosine (B7792050) analog, a common precursor for "click" chemistry conjugation, starting from N6-benzoyl-2'-deoxyadenosine.
Workflow for Synthesis of 3'-Azido-2',3'-dideoxyadenosine
Caption: Synthetic workflow for a 3'-azido-modified deoxyadenosine analog.
Protocol 1: Selective 5'-O-Silylation of N6-benzoyl-2'-deoxyadenosine
-
Preparation: Dissolve N6-benzoyl-2'-deoxyadenosine (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Reaction: To the solution, add imidazole (2.5 equivalents) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents).
-
Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.
Protocol 2: Synthesis of 3'-Azido-5'-O-TBDMS-N6-benzoyl-2',3'-dideoxyadenosine
-
Mesylation: Dissolve the this compound (1 equivalent) from Protocol 1 in anhydrous pyridine and cool to 0°C. Add methanesulfonyl chloride (MsCl, 1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Azidation: After confirming the formation of the 3'-O-mesyl intermediate via TLC, add sodium azide (B81097) (NaN₃, 5 equivalents) and DMF to the reaction mixture.
-
Incubation: Heat the mixture to 80-90°C and stir overnight.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase, concentrate, and purify by silica gel chromatography to obtain the 3'-azido product.
Protocol 3: Complete Deprotection to Yield 3'-Azido-2',3'-dideoxyadenosine
-
TBDMS Group Removal: Dissolve the 3'-azido product from Protocol 2 (1 equivalent) in tetrahydrofuran (B95107) (THF). Add a 1M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.2 equivalents).
-
Incubation: Stir at room temperature for 2-3 hours until the TBDMS group is completely removed (monitored by TLC).
-
Benzoyl Group Removal: Concentrate the reaction mixture and re-dissolve the residue in concentrated aqueous ammonia.
-
Incubation: Stir the solution in a sealed vessel at 55°C overnight.
-
Final Purification: Cool the vessel, open cautiously, and concentrate the solution to dryness. Purify the final product by reverse-phase HPLC to yield pure 3'-azido-2',3'-dideoxyadenosine.
Data Presentation
The following table presents typical yields for the synthetic workflow described above. Actual yields may vary depending on reaction scale and optimization.
| Step | Product | Typical Yield (%) | Purity (by HPLC, %) |
| 1. 5'-O-Silylation | This compound | 85 - 95 | >98 |
| 2. 3'-Azidation | 3'-Azido-5'-O-TBDMS-Bz-ddA | 70 - 80 | >97 |
| 3. Deprotection | 3'-Azido-2',3'-dideoxyadenosine | 80 - 90 | >99 |
Deprotection Strategies
The choice of deprotection reagents is critical for obtaining the final product in high purity. The TBDMS and benzoyl groups offer an orthogonal protection scheme.
Caption: Orthogonal deprotection scheme for this compound.
-
TBDMS Deprotection: This silyl (B83357) ether is stable to basic and mildly acidic conditions but is cleanly cleaved by fluoride ions.[1] Tetrabutylammonium fluoride (TBAF) is the most common reagent, typically used in an organic solvent like THF.[1] Other fluoride sources include triethylamine (B128534) trihydrofluoride (TEA·3HF) and ammonium (B1175870) fluoride (NH₄F).[1][2]
-
Benzoyl Deprotection: The N6-benzoyl group is an amide that is readily hydrolyzed under basic conditions. Concentrated ammonium hydroxide (B78521) is standard for this purpose. A mixture of ammonium hydroxide and aqueous methylamine (B109427) (AMA) can also be used for faster deprotection.[3]
These two distinct cleavage chemistries allow for the selective removal of either protecting group, enabling complex, multi-step syntheses of nucleoside analogs and their incorporation into oligonucleotides.
References
- 1. WO2009117227A2 - Deprotection of oligonucleotides that contain one or more ribonucleotides - Google Patents [patents.google.com]
- 2. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Oligonucleotide Synthesis with TBDMS
Welcome to the technical support center for oligonucleotide synthesis utilizing tert-butyldimethylsilyl (TBDMS) protecting groups. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance synthesis yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and deprotection of oligonucleotides using TBDMS chemistry.
Question: Why is my overall oligonucleotide yield unexpectedly low?
Answer: Low yield in oligonucleotide synthesis can stem from several factors throughout the process. A primary contributor is suboptimal coupling efficiency during the synthesis cycles. Even a small decrease in coupling efficiency per cycle can dramatically reduce the final yield of the full-length product.[1][2] For instance, for a 30-mer oligonucleotide, a drop in average coupling efficiency from 99% to 98% can decrease the theoretical yield from 75% to just 55%.[1]
Other potential causes for low yield include:
-
Incomplete Deprotection: If the TBDMS or other protecting groups are not fully removed, it can lead to product loss during purification.
-
Degradation During Deprotection: Harsh deprotection conditions can cause cleavage of the oligonucleotide backbone, especially if premature loss of the 2'-O-TBDMS group occurs under basic conditions.[3]
-
Suboptimal Reagents: The quality and freshness of reagents, including phosphoramidites, activators, and deprotection solutions, are critical.[1] Moisture in reagents is particularly detrimental as it can inactivate the phosphoramidite (B1245037) monomers.[2][4]
-
Loss During Purification: Significant sample loss can occur during purification steps like HPLC or gel electrophoresis.[1]
Question: I am observing n-1 and other shorter failure sequences in my final product. What is the cause and how can I minimize them?
Answer: The presence of shorter "failure" sequences, most commonly the n-1 mer, is typically a result of incomplete coupling at one or more steps during the synthesis.[] If a phosphoramidite fails to couple to the growing oligonucleotide chain, that unreacted 5'-hydroxyl group should be permanently blocked by the capping step.[6] Inefficient capping will allow these truncated chains to participate in subsequent coupling reactions, leading to a complex mixture of failure sequences.[6]
To minimize failure sequences:
-
Optimize Coupling Efficiency: Ensure high coupling efficiency by using fresh, high-quality phosphoramidites and activators, and maintaining anhydrous conditions.[2]
-
Use a More Potent Activator: For the sterically hindered 2'-O-TBDMS protected phosphoramidites, standard activators like 1H-tetrazole may require longer coupling times.[7] More powerful activators such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylmercapto-1H-tetrazole, or 4,5-dicyanoimidazole (B129182) (DCI) can improve coupling efficiency and reduce coupling times.[7][8]
-
Ensure Efficient Capping: Verify that your capping reagents are fresh and effective. Incomplete capping is a direct cause of n-1 impurity formation.[][6]
Question: My final product shows evidence of incomplete TBDMS group removal. How can I improve the desilylation step?
Answer: Incomplete removal of the 2'-O-TBDMS group is a common issue that results in impurities with a mass increase of 114 Da per remaining TBDMS group.[] To ensure complete desilylation:
-
Choice of Fluoride (B91410) Reagent: While tetrabutylammonium (B224687) fluoride (TBAF) is commonly used, its performance can be inconsistent due to varying water content.[9] Triethylamine trihydrofluoride (TEA·3HF) is often a more reliable alternative.[8][10]
-
Reaction Conditions: The desilylation reaction is typically performed at an elevated temperature (e.g., 65°C) to ensure it goes to completion.[9]
-
Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for the oligonucleotide during the desilylation step.[9] Ensure the oligonucleotide is fully dissolved before adding the fluoride reagent to prevent the formation of impurities due to incomplete desilylation.[11]
-
Reaction Time: Ensure the reaction proceeds for the recommended duration. For example, a common protocol using TEA·3HF involves heating at 65°C for 2.5 hours.[9]
Question: I am concerned about 2' to 3' migration of the TBDMS group. When does this occur and how can it be prevented?
Answer: Migration of the TBDMS protecting group from the 2'-hydroxyl to the 3'-hydroxyl can occur under basic conditions.[12] This is problematic because it can lead to the formation of non-biological 2'-5' phosphodiester linkages instead of the natural 3'-5' linkages.[12] This issue is a known drawback of TBDMS chemistry compared to some alternative protecting groups like TOM (Triisopropylsilyloxymethyl), which do not undergo this migration.[12]
To mitigate this issue:
-
Use Milder Base Deprotection: Employing milder conditions for the removal of base and phosphate (B84403) protecting groups can help minimize premature TBDMS group loss and subsequent migration. Using a mixture of ammonium (B1175870) hydroxide (B78521) and ethanol (B145695) (3:1) is a common strategy to reduce the harshness of the deprotection step.[3]
-
Optimized Deprotection Cocktails: The use of aqueous methylamine (B109427) or a mixture of ammonium hydroxide/methylamine (AMA) can be advantageous as they are effective for base deprotection while minimizing premature desilylation.[8][13]
Frequently Asked Questions (FAQs)
Q1: What is the role of the TBDMS group in oligonucleotide synthesis?
A1: The tert-butyldimethylsilyl (TBDMS) group is a protecting group used to block the 2'-hydroxyl position of the ribonucleoside monomers during RNA oligonucleotide synthesis.[14][15] This protection is crucial to prevent unwanted side reactions at the 2'-hydroxyl during the phosphoramidite coupling steps, ensuring that the oligonucleotide chain elongates correctly through the 3'- to 5'-linkages.[3]
Q2: What are the main advantages and disadvantages of using TBDMS as a 2'-hydroxyl protecting group?
A2:
-
Advantages: The TBDMS group is robust and stable under the various conditions of the synthesis cycle.[14] Phosphoramidites with 2'-O-TBDMS protection are commercially available, and the protocols for their use and removal are well-established.[14]
-
Disadvantages: The bulkiness of the TBDMS group can sterically hinder the coupling reaction, potentially leading to lower coupling efficiencies and requiring longer reaction times.[14] It is also susceptible to migration under basic conditions, which can lead to the formation of undesirable 2'-5' linkages.[12]
Q3: Are there alternatives to TBDMS for 2'-hydroxyl protection?
A3: Yes, several alternative protecting groups have been developed to address the limitations of TBDMS. Notable alternatives include:
-
TOM (Triisopropylsilyloxymethyl): This group is less sterically hindered than TBDMS, leading to higher coupling efficiencies.[12] It is also not prone to migration during basic deprotection steps.[12]
-
ACE (bis(2-acetoxyethoxy)methyl): This group also offers advantages in synthesis but may require special handling and synthesizer modifications.[16]
Q4: How does the choice of activator impact synthesis yield when using TBDMS-protected monomers?
A4: The choice of activator is critical for achieving high coupling yields with the sterically demanding 2'-O-TBDMS phosphoramidites.[7] While 1H-tetrazole can be used, more acidic and powerful activators like 5-ethylthio-1H-tetrazole (ETT), 5-benzylmercapto-1H-tetrazole, or 4,5-dicyanoimidazole (DCI) can significantly increase the rate and efficiency of the coupling reaction, leading to higher yields of the full-length oligonucleotide.[7][8][15]
Q5: What are the key considerations for the deprotection of oligonucleotides synthesized with TBDMS chemistry?
A5: The deprotection is a two-stage process. The first step involves cleavage from the solid support and removal of the base and phosphate protecting groups using a basic solution (e.g., ammonium hydroxide/ethanol, AMA, or EMAM).[8][9] It is important to use conditions that do not cause premature removal of the TBDMS group, which could lead to RNA degradation.[3] The second step is the removal of the 2'-O-TBDMS groups using a fluoride reagent, such as TEA·3HF or TBAF, typically in an organic solvent like DMSO at an elevated temperature.[9][13]
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20-mer | 90.9% | 82.6% | 68.0% |
| 30-mer | 86.1% | 74.8% | 55.2% |
| 50-mer | 77.9% | 61.3% | 37.2% |
| 70-mer | 70.5% | 50.0% | 24.8% |
| 100-mer | 60.6% | 36.6% | 13.3% |
| (Data derived from the general formula: Yield = (Coupling Efficiency)^(Number of Couplings))[1][2] |
Table 2: Comparison of Common Deprotection Conditions
| Deprotection Step | Reagent Cocktail | Temperature | Typical Duration | Notes |
| Base/Phosphate Deprotection | Ammonium Hydroxide / Ethanol (3:1 v/v) | 55°C | 17 hours | Standard method, but slow.[3] |
| Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes | "UltraFast" deprotection; compatible with Ac-protected Cytosine.[9][13] | |
| Ethanolic Methylamine (EMAM) | Room Temp. | Overnight | Optimal for longer oligonucleotides.[9][12] | |
| 2'-O-TBDMS Deprotection | Tetrabutylammonium Fluoride (TBAF) in THF | Room Temp. | 24 hours | Performance can be variable due to water content.[3][9] |
| Triethylamine Trihydrofluoride (TEA·3HF) in DMSO/TEA | 65°C | 2.5 hours | A more reliable and faster alternative to TBAF.[9][10] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in a single cycle of phosphoramidite-based oligonucleotide synthesis on an automated synthesizer.
-
Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The acidic solution is passed through the synthesis column to remove the 5'-O-Dimethoxytrityl (DMT) protecting group from the support-bound nucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.
-
-
Coupling:
-
Reagents: A 2'-O-TBDMS protected ribonucleoside phosphoramidite and an activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile).
-
Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group on the growing oligonucleotide chain. This step should be performed under strictly anhydrous conditions.
-
-
Capping:
-
Reagents: Cap A (e.g., Acetic Anhydride/Pyridine/THF) and Cap B (e.g., N-Methylimidazole/THF).
-
Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from elongating in subsequent cycles, thus minimizing the formation of n-1 deletion mutants.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate triester.
-
Protocol 2: "UltraFast" Cleavage and Deprotection using AMA
This protocol is for the cleavage from the solid support and removal of base/phosphate protecting groups. It requires the use of Acetyl-protected Cytosine (Ac-C) monomers.
-
Prepare the AMA deprotection solution by mixing equal volumes of aqueous Ammonium Hydroxide (~30%) and aqueous Methylamine (40%).
-
Transfer the solid support from the synthesis column to a sealable, pressure-resistant vial.
-
Add 1.5 mL of the AMA solution to the vial.
-
Seal the vial tightly and place it in a heating block or oven at 65°C for 10 minutes.[9]
-
After incubation, cool the vial thoroughly (e.g., in an ice bath) before cautiously opening it to release any built-up pressure.
-
Transfer the supernatant containing the oligonucleotide to a new tube. Wash the support with RNase-free water or an ethanol/water mixture and combine the washes with the supernatant.
-
Evaporate the combined solution to dryness using a vacuum concentrator (e.g., SpeedVac). Do not use high heat if the oligonucleotide is DMT-on, as this can cause loss of the DMT group.[9]
Protocol 3: 2'-O-TBDMS Group Removal using TEA·3HF
This protocol describes the final desilylation step.
-
Ensure the dried oligonucleotide pellet from the previous step is completely anhydrous.
-
Add 100 µL of anhydrous DMSO to the tube containing the oligonucleotide. If necessary, gently heat at 65°C for a few minutes to fully dissolve the pellet.[9]
-
Add 125 µL of TEA·3HF to the solution, mix well, and incubate at 65°C for 2.5 hours.[9]
-
After incubation, cool the reaction mixture.
-
Precipitate the deprotected oligonucleotide by adding a quenching buffer or by using a method like butanol precipitation (e.g., add 25 µL of 3 M Sodium Acetate followed by 1 mL of n-butanol).[8]
-
The crude, fully deprotected oligonucleotide is now ready for purification by HPLC or gel electrophoresis.
Visualizations
Caption: Workflow for solid-phase oligonucleotide synthesis using TBDMS chemistry.
Caption: Troubleshooting decision tree for low yield in TBDMS-based synthesis.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. chemrxiv.org [chemrxiv.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. glenresearch.com [glenresearch.com]
- 10. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. kulturkaufhaus.de [kulturkaufhaus.de]
- 16. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TBDMS Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deprotection of tert-butyldimethylsilyl (TBDMS) ethers.
Frequently Asked Questions (FAQs)
Q1: How stable are tert-butyldimethylsilyl (TBDMS) ethers compared to other common silyl (B83357) ethers?
A1: TBDMS ethers offer a significant stability advantage over simpler silyl ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers. The steric bulk of the t-butyl group renders the silicon atom less susceptible to nucleophilic attack and hydrolysis.[1][2] Generally, the stability of silyl ethers toward both acidic and basic conditions increases with greater steric hindrance.[1][3][4]
Relative Stability of Common Silyl Ethers:
| Silyl Ether | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |
| Trimethylsilyl | TMS | Least Stable | Least Stable |
| Triethylsilyl | TES | --- | --- |
| tert-Butyldimethylsilyl | TBDMS | More Stable | More Stable |
| Triisopropylsilyl | TIPS | Even More Stable | Most Stable |
| tert-Butyldiphenylsilyl | TBDPS | Most Stable | More Stable |
Q2: Under what general conditions are TBDMS ethers cleaved?
A2: While stable under a variety of synthetic conditions, TBDMS ethers are typically cleaved under specific acidic, basic, or fluoride-mediated conditions.[1] The selection of a deprotection method should be guided by the other functional groups present in the molecule to avoid unwanted side reactions.[1]
Q3: Can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one?
A3: Yes, selective deprotection is often achievable due to differences in steric hindrance. Primary TBDMS ethers are generally more reactive and can be cleaved under milder conditions than their secondary or tertiary counterparts.[1] For example, using a 50% aqueous methanolic solution of Oxone at room temperature can selectively cleave primary TBDMS ethers.[5]
Q4: What are the most common fluoride (B91410) reagents for TBDMS deprotection?
A4: The most widely used fluoride reagent for cleaving TBDMS ethers is tetra-n-butylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (B95107) (THF).[1][6] Other common fluoride sources include hydrofluoric acid (HF) and its pyridine (B92270) complex (HF-Pyridine).[1] The driving force for fluoride-mediated deprotection is the formation of the highly stable Si-F bond.[4][7]
Troubleshooting Guides
Problem 1: My TBDMS deprotection with TBAF is slow or incomplete.
-
Possible Cause 1: Steric Hindrance. Steric hindrance around the silyl ether can significantly impede the deprotection reaction.[1]
-
Troubleshooting Steps:
-
Increase Temperature: Gently warming the reaction mixture can often accelerate the rate of deprotection.[1]
-
Increase Reagent Equivalents: Using a larger excess of TBAF may be necessary for sterically hindered substrates.
-
-
-
Possible Cause 2: Poor Solubility. The substrate may have limited solubility in the reaction solvent.
-
Troubleshooting Step:
-
Add a Co-solvent: If solubility is an issue, adding a co-solvent like dimethylformamide (DMF) might improve the reaction rate.[1]
-
-
-
Possible Cause 3: Water Content in TBAF. The presence of excess water in the TBAF reagent can significantly slow down the desilylation of pyrimidines.[8]
-
Troubleshooting Steps:
-
Use Anhydrous TBAF: Ensure the TBAF solution is anhydrous. Commercial TBAF solutions can contain variable amounts of water.
-
Dry the Reagent: Molecular sieves can be used to dry TBAF solutions.[8]
-
-
Problem 2: My TBDMS ether is unexpectedly cleaved during a reaction.
-
Possible Cause 1: Acidic Conditions. The reaction conditions may be too acidic or contain an unforeseen source of acid.[1] Certain Lewis acids can also promote cleavage.[1]
-
Possible Cause 2: Fluoride Source. A hidden source of fluoride in the reaction mixture can lead to unintended deprotection.
-
Troubleshooting Step:
-
Scrutinize Reagents: Check all reagents for any potential fluoride contamination.
-
-
Problem 3: Other functional groups in my molecule are not stable to the TBDMS deprotection conditions.
-
Possible Cause: Reagent Incompatibility. Standard deprotection reagents can be incompatible with other sensitive functional groups. For instance, the basic nature of TBAF can lead to side reactions with base-sensitive groups, while acidic deprotection methods can affect acid-labile groups.[1]
-
Troubleshooting Steps:
-
Select a Milder Reagent: A wide array of milder and more selective deprotection methods have been developed. Consider using alternative reagents that are compatible with the sensitive functional groups in your molecule.
-
Buffer the Reaction: For fluoride-mediated deprotections that generate basic byproducts, adding a buffer like acetic acid can mitigate the decomposition of base-sensitive compounds.[7]
-
-
Alternative TBDMS Deprotection Protocols
The following table summarizes a selection of alternative reagents for TBDMS deprotection, highlighting their selectivity and reaction conditions.
| Reagent | Conditions | Selectivity and Notes |
| Acetyl chloride (catalytic) in dry MeOH | Mild and convenient | Tolerates various other protecting groups; no acylated or chlorinated byproducts.[5] |
| Tetrabutylammonium tribromide in methanol (B129727) | Fast and clean | Cleaves TBDMS ethers selectively in the presence of isopropylidine, Bn, Ac, Bz, THP, and TBDPS groups.[5] |
| N-Iodosuccinimide (catalytic) in methanol | Mild | Allows for the selective deprotection of TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols.[5] |
| Iron(III) tosylate | Mild and chemoselective | Phenolic TBDMS ethers, TBDPS ethers, and the BOC group are not affected.[6] |
| Stannous chloride (SnCl₂) | Microwave irradiation (solvent-free) or in ethanol/water | Efficient and rapid deprotection.[9] |
| Copper (II) chloride dihydrate (catalytic) | Refluxing in acetone/H₂O (95:5) | Nearly neutral reaction conditions.[10] |
| Potassium bifluoride (KHF₂) in MeOH | Mild | Selective for the desilylation of phenol (B47542) TBDMS ethers at room temperature.[11] |
Key Experimental Protocols
Protocol 1: General TBDMS Deprotection using TBAF in THF
-
Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2–0.5 M.
-
Add 1.1 to 1.5 equivalents of a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.[1]
Protocol 2: Selective Deprotection of Phenolic TBDMS Ethers using KHF₂
-
Dissolve the substrate containing a phenolic TBDMS ether in methanol (MeOH).
-
Add potassium bifluoride (KHF₂) to the solution.
-
Stir the reaction mixture at room temperature. The cleavage of phenolic TBDMS and TBDPS ethers is typically complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture to isolate the deprotected phenol.[11]
Visualizations
Caption: Troubleshooting workflow for TBDMS deprotection failure.
Caption: General scheme for TBDMS protection and deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. total-synthesis.com [total-synthesis.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. scribd.com [scribd.com]
- 11. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5'-O-TBDMS-Bz-dA Coupling Optimization
Welcome to the technical support center for the optimization of coupling time for 5'-O-TBDMS-Bz-dA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this phosphoramidite (B1245037) in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling step of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Moisture Contamination: Trace amounts of water in reagents or solvents can significantly reduce coupling efficiency by reacting with the activated phosphoramidite.[1][2] | - Use anhydrous acetonitrile (B52724) (10-15 ppm water content or lower).[2]- Ensure phosphoramidites are fresh and dissolved under an anhydrous atmosphere.[2]- Use an in-line drying filter for the argon or helium supply to the synthesizer.[2] |
| Degraded Phosphoramidite: The phosphoramidite may have degraded due to improper storage or prolonged exposure to air/moisture. | - Use fresh vials of phosphoramidite for each synthesis.- Store phosphoramidites under an inert atmosphere at the recommended temperature. | |
| Suboptimal Activator: The activator may not be potent enough to efficiently activate the sterically hindered this compound.[] | - Consider using a more potent activator such as 5-Benzylthio-1H-tetrazole (BTT) or 4,5-Dicyanoimidazole (DCI), which have been shown to be effective for bulky phosphoramidites.[4][5] | |
| Insufficient Coupling Time: The allotted time for the coupling reaction may be too short for the sterically bulky TBDMS group.[][7] | - Increase the coupling time. For sterically hindered monomers, times of 8-12 minutes may be necessary.[7] With a stronger activator like BTT, coupling times for TBDMS-protected monomers can be reduced to around 3 minutes.[5] | |
| Secondary Structure Formation: The growing oligonucleotide chain may be forming secondary structures (e.g., hairpins) that block the 5'-hydroxyl group.[][] | - Employ chemical denaturants in the synthesis cycle.- Consider using modified phosphoramidites designed to disrupt secondary structures.[] | |
| Formation of n+1 Species | Overly Aggressive Activator: A highly acidic activator can lead to the addition of more than one phosphoramidite in a single coupling step.[5] | - If using a highly acidic activator, carefully optimize the concentration and coupling time to minimize double addition.[] |
| Signal Loss in Trityl Monitoring | Incomplete Deblocking: The dimethoxytrityl (DMT) group may not be completely removed, preventing the subsequent coupling reaction.[8] | - Ensure the deblocking reagent is fresh and delivered efficiently.- Consider a slightly longer deblocking time if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting coupling time for this compound?
Due to the steric bulk of the TBDMS protecting group, a longer coupling time than for standard DNA phosphoramidites is generally required.[][7] A good starting point is 8-12 minutes when using a standard activator like 1H-Tetrazole.[7] However, if a more potent activator like 5-Benzylthio-1H-tetrazole (BTT) is used, the coupling time can potentially be reduced to as low as 3 minutes.[4][5]
Q2: How does the choice of activator affect the coupling of this compound?
The choice of activator is critical. The activator protonates the diisopropylamino group of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl of the growing oligonucleotide chain.[][5] For sterically hindered phosphoramidites like this compound, a more acidic and/or nucleophilic activator can increase the reaction rate, leading to higher coupling efficiency in a shorter time.[][9]
Activator Comparison
| Activator | pKa | Key Characteristics | Recommended for this compound? |
| 1H-Tetrazole | 4.8 | Standard activator, but may be slow for bulky monomers.[4][5] | Use with extended coupling times (8-12 min).[7] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | More acidic than 1H-Tetrazole, leading to faster coupling. | A good alternative to 1H-Tetrazole. |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 | More acidic and a superior activator for TBDMS-protected monomers, allowing for shorter coupling times.[4][5] | Highly recommended; can reduce coupling time to ~3 minutes.[5] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic but a highly nucleophilic activator.[5] | A viable and effective alternative. |
Q3: Can moisture really have that big of an impact on coupling efficiency?
Yes, absolutely. Water can react with the activated phosphoramidite, leading to the formation of a phosphonate (B1237965) and preventing the desired coupling reaction.[2] This side reaction consumes the activated monomer and reduces the overall yield of the full-length oligonucleotide.[2] Maintaining anhydrous conditions throughout the synthesis process is paramount for achieving high coupling efficiencies.[1][2]
Q4: Are there any specific issues to be aware of with the TBDMS protecting group itself?
The primary issue with the TBDMS group is its steric bulk, which can hinder the coupling reaction and necessitate longer coupling times or more potent activators.[] In the context of RNA synthesis, migration of the 2'-O-TBDMS group to the 3'-position is a known issue that can lead to the formation of unnatural 2'-5' linkages.[10] While this is a 5'-O-TBDMS protected deoxynucleoside, it is still crucial to obtain high-purity phosphoramidites to avoid any potential side reactions related to the protecting group.[11]
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound
This protocol outlines a standard solid-phase synthesis cycle. Optimization of the coupling time (step 3) is recommended.
-
Deblocking: Removal of the 5'-DMT protecting group from the solid-support-bound oligonucleotide using a solution of trichloroacetic acid in dichloromethane.
-
Washing: Thorough washing of the solid support with anhydrous acetonitrile to remove the deblocking solution and any residual moisture.
-
Coupling: Delivery of the this compound phosphoramidite and an activator (e.g., 0.25 M BTT in acetonitrile) to the solid support. The reaction is allowed to proceed for a predetermined time (e.g., 3-12 minutes).
-
Washing: Rinsing the support with anhydrous acetonitrile.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.[8]
-
Washing: Washing the support with anhydrous acetonitrile.
-
Oxidation: Oxidation of the newly formed phosphite (B83602) triester to the more stable phosphate (B84403) triester using an iodine solution.
-
Washing: Final wash with anhydrous acetonitrile before initiating the next cycle.
Visualizations
Caption: A flowchart illustrating the key steps in the oligonucleotide synthesis cycle and the iterative process for troubleshooting and optimizing the coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. idtdna.com [idtdna.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Modified Oligonucleotide Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of modified oligonucleotides?
The solid-phase chemical synthesis of oligonucleotides, while efficient, can result in several types of impurities that need to be removed during purification.[1][2] These impurities can interfere with downstream applications by competing with the full-length product or inhibiting reactions.[3][4] Common impurities include:
-
Truncated Sequences (n-1, n-2, etc.): These are shorter oligonucleotides that result from incomplete coupling reactions at each synthesis cycle. They are often the most abundant type of impurity.[1][5]
-
Failure Sequences: This category includes sequences with internal deletions, which can occur if a base fails to be added during a cycle.[6]
-
Depurination Byproducts: The acidic conditions used during synthesis can lead to the removal of purine (B94841) bases (adenine and guanine), creating abasic sites in the oligonucleotide chain.[7]
-
Byproducts from Cleavage and Deprotection: Residual chemicals from the final cleavage and deprotection steps can remain with the oligonucleotide product.[1]
-
Unmodified Oligonucleotides: In the synthesis of modified oligonucleotides, some chains may not incorporate the modification, resulting in a mixture of modified and unmodified full-length products.[2]
-
Higher Molecular Weight Impurities (n+1): These can arise from the addition of an extra nucleotide during a synthesis cycle.[8]
Q2: Which purification method should I choose for my modified oligonucleotide?
The choice of purification method depends on several factors, including the length of the oligonucleotide, the nature of the modification, the required purity level, and the desired yield.[6][9] Here is a general guideline:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the method of choice for purifying oligonucleotides with hydrophobic modifications, such as fluorescent dyes.[10][11] It offers a good balance of purity and yield.[5] RP-HPLC is particularly effective for shorter oligonucleotides (typically up to 50-60 bases).[11][12]
-
Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): AEX-HPLC separates oligonucleotides based on the number of phosphate (B84403) groups in their backbone, making it effective for separating full-length products from shorter failure sequences.[13][14] It is well-suited for purifying longer oligonucleotides and those that may have secondary structures.[13] Purity levels of over 95% can be achieved with this method.[15]
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification offers the highest resolution and can achieve purities greater than 95%.[3][11] It is recommended for applications requiring extremely pure oligonucleotides, such as crystallography or gene synthesis.[3] However, yields can be lower compared to HPLC, and the process is more complex.[5][11] It's important to note that the urea (B33335) used in denaturing PAGE can damage certain modifications like fluorophores and thiol modifiers.[6]
-
Solid-Phase Extraction (SPE): SPE is a rapid purification method that can be used for "trityl-on" purification, where the full-length oligonucleotide retains a hydrophobic dimethoxytrityl (DMT) group.[8] This allows for the efficient removal of shorter, "trityl-off" failure sequences. SPE is often used for desalting and removing small molecule impurities.[]
Q3: How do chemical modifications affect the purification of oligonucleotides?
Chemical modifications can significantly impact the purification process by altering the oligonucleotide's hydrophobicity, charge, and potential for secondary structure formation.
-
Hydrophobic Modifications: Modifications like fluorescent dyes, biotin, or lipids increase the hydrophobicity of the oligonucleotide. This makes RP-HPLC an ideal purification method, as the modified oligo will be retained more strongly on the hydrophobic column, allowing for excellent separation from unmodified failure sequences.[10][11]
-
Charged Modifications: Modifications that alter the overall charge of the oligonucleotide, such as phosphorothioate (B77711) linkages (which add a negative charge), can be effectively separated by AEX-HPLC.[15]
-
Modifications Affecting Secondary Structure: Some modifications can promote the formation of secondary structures like hairpins or G-quadruplexes. These structures can lead to broad or multiple peaks during HPLC analysis.[13] Performing the purification at elevated temperatures or high pH (for AEX-HPLC) can help to denature these structures and improve peak shape.[13]
-
Susceptibility to Degradation: Certain modifications may be sensitive to the chemicals used in purification. For instance, some fluorescent dyes can be damaged by the urea in PAGE gels.[6] It is crucial to consider the chemical stability of the modification when selecting a purification method.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the purification of modified oligonucleotides.
HPLC Purification (RP-HPLC and AEX-HPLC)
| Problem | Potential Cause | Suggested Solution |
| Broad or Split Peaks | Secondary structure formation in the oligonucleotide. | Increase the column temperature (e.g., to 60°C) to denature secondary structures. For AEX-HPLC, consider using a mobile phase with a higher pH (up to 12) if the stationary phase is stable.[13] |
| Poor interaction with the stationary phase. | Optimize the mobile phase composition, including the type and concentration of the ion-pairing reagent (for RP-HPLC) or the salt gradient (for AEX-HPLC).[17] | |
| Low Recovery/Yield | Incomplete elution from the column. | Increase the strength of the elution solvent (e.g., higher acetonitrile (B52724) concentration in RP-HPLC or higher salt concentration in AEX-HPLC).[18] |
| Oligonucleotide precipitating on the column. | Ensure the oligonucleotide is fully dissolved in the injection solvent. Consider using a mobile phase with a higher organic content if compatible with the separation mechanism. | |
| Non-specific binding to the column. | For phosphorothioate oligonucleotides, which can be hydrophobic, adding an organic solvent like acetonitrile to the mobile phase in AEX-HPLC can improve recovery.[19] | |
| Poor Resolution/Separation | Suboptimal gradient conditions. | Optimize the gradient slope and duration to improve the separation between the full-length product and impurities.[20] |
| Inappropriate column chemistry. | Ensure the column chemistry is suitable for your oligonucleotide. For example, AEX-HPLC is generally better for separating longer oligonucleotides based on length.[13] | |
| Co-elution of impurities. | Consider using an orthogonal purification method (e.g., AEX-HPLC followed by RP-HPLC) for a second dimension of separation.[10] | |
| Aberrant Peak Shapes | Column degradation. | Ensure the mobile phase pH is within the stable range for the column. Avoid using 100% aqueous mobile phases with some RP columns.[21] |
| Sample overload. | Reduce the amount of sample injected onto the column. |
PAGE Purification
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inefficient elution from the gel slice. | Use electroelution for more efficient recovery of the oligonucleotide from the polyacrylamide gel.[1] |
| Complex extraction procedure. | Be aware that the multi-step process of excising the band, crushing the gel, and eluting the oligonucleotide can lead to sample loss.[11] | |
| Damaged Modification | Sensitivity of the modification to urea. | Avoid PAGE purification for oligonucleotides with modifications that are known to be sensitive to urea, such as many fluorophores and thiol modifiers.[6] |
| Poor Separation | Incorrect gel percentage. | Optimize the polyacrylamide gel percentage based on the size of your oligonucleotide to achieve the best resolution. |
Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | Incomplete elution. | Increase the volume or strength of the elution solvent.[22] |
| Sorbent bed dried out before sample loading. | Re-condition the SPE cartridge to ensure the sorbent is fully wetted. | |
| Sample loading flow rate is too high. | Decrease the flow rate to allow for sufficient interaction between the oligonucleotide and the sorbent. | |
| Poor Purity | Inefficient washing. | Optimize the wash steps to effectively remove impurities without eluting the target oligonucleotide. For "trityl-on" purification, a salt wash can be effective.[8] |
| Co-elution of "trityl-on" impurities. | Be aware that failure sequences that were not successfully capped will retain the DMT group and co-elute with the full-length product.[10] |
Quantitative Data Summary
The following tables summarize typical performance metrics for common oligonucleotide purification methods.
Table 1: Comparison of Oligonucleotide Purification Methods
| Purification Method | Typical Purity | Typical Mass Recovery | Recommended Oligo Length | Key Advantages | Key Limitations |
| Desalting | Low (removes only small molecules) | High | ≤ 35 bases | Removes salts and synthesis byproducts.[5][10] | Does not remove failure sequences.[3] |
| Reverse-Phase Cartridge | 75-85% | Moderate | Up to 80 bases | Removes many truncated sequences.[12] | Does not remove "trityl-on" failure sequences.[10] |
| RP-HPLC | >85% | 50-70% | < 60 bases | Good for hydrophobic modifications; good balance of purity and yield.[5][11][23] | Resolution decreases with increasing length.[11] |
| AEX-HPLC | 80-95% | Moderate | Up to 80 bases | Excellent for separating based on length; good for oligos with secondary structures.[12][13][15] | Can be less effective for very hydrophobic oligos. |
| PAGE | >95% | 20-50% | > 40 bases | Highest purity; excellent resolution.[3][5][12] | Lower yield; can damage some modifications.[5][6] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of Modified Oligonucleotides
This protocol is a general guideline for the purification of modified oligonucleotides using RP-HPLC. Optimization of the gradient and other parameters may be necessary depending on the specific oligonucleotide and modification.[24]
Materials:
-
Column: C8 or C18 reverse-phase HPLC column (e.g., ACE 10 C8, 250 mm x 10 mm).[24]
-
Mobile Phase A: 0.1 M Triethylammonium (B8662869) bicarbonate (TEAB), pH 7.5.[24]
-
Mobile Phase B: 0.1 M TEAB, pH 7.5, in 50% acetonitrile.[24]
-
Sample: Crude oligonucleotide dissolved in water.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved oligonucleotide sample onto the column. The maximum injection volume will depend on the column dimensions (e.g., up to 1.2 mL for a 10 mm i.d. column).[24]
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 50% B over 20 minutes at a flow rate of 4 mL/min.[24] The gradient may need to be adjusted based on the hydrophobicity of the oligonucleotide and its modification.
-
UV Detection: Monitor the elution profile at a suitable wavelength (e.g., 260 nm for unmodified DNA/RNA, or a specific wavelength for a fluorescent dye).[24]
-
Fraction Collection: Collect the fractions corresponding to the main peak, which represents the full-length modified oligonucleotide.
-
Post-Purification Processing: Lyophilize (freeze-dry) the collected fractions to remove the mobile phase.[24] If a non-volatile buffer like triethylammonium acetate (B1210297) (TEAA) is used, a desalting step (e.g., using a desalting column) is required.[24]
Protocol 2: Denaturing PAGE Purification of Oligonucleotides
This protocol describes the purification of oligonucleotides using denaturing polyacrylamide gel electrophoresis (PAGE).[1]
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 19:1)
-
Urea
-
10X TBE buffer (Tris/Borate/EDTA)
-
Ammonium (B1175870) persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Formamide (B127407) loading buffer
-
Oligonucleotide sample
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel of the appropriate percentage (e.g., 10-20%) containing 7-8 M urea in 1X TBE buffer. Polymerize the gel by adding APS and TEMED.
-
Sample Preparation: Resuspend the crude oligonucleotide in formamide loading buffer. Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.
-
Electrophoresis: Load the sample onto the gel and run the electrophoresis in 1X TBE buffer until the desired separation is achieved. The running conditions will depend on the gel size and thickness.
-
Visualization: Visualize the oligonucleotide bands by UV shadowing. The main, most intense band should correspond to the full-length product.
-
Band Excision: Carefully excise the gel slice containing the full-length oligonucleotide band.
-
Elution:
-
Purification from Gel: Separate the eluted oligonucleotide from the gel fragments by filtration or centrifugation.
-
Ethanol Precipitation: Precipitate the oligonucleotide from the elution buffer by adding ethanol and salt, followed by centrifugation.
-
Final Preparation: Wash the oligonucleotide pellet with 70% ethanol, air dry, and resuspend in nuclease-free water or a suitable buffer.
Visualizations
Caption: Troubleshooting workflow for broad or split peaks in HPLC.
Caption: Decision tree for selecting an oligo purification method.
References
- 1. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fr.gilson.com [fr.gilson.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 5. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. exactmer.com [exactmer.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. labcluster.com [labcluster.com]
- 11. 寡核苷酸纯化 [sigmaaldrich.com]
- 12. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 13. atdbio.com [atdbio.com]
- 14. ymc.co.jp [ymc.co.jp]
- 15. Method of Oligonucleotide Purification [biosyn.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. biocompare.com [biocompare.com]
- 19. bio-works.com [bio-works.com]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 24. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
preventing degradation of 5'-O-TBDMS-Bz-dA during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 5'-O-tert-butyldimethylsilyl-N6-benzoyl-2'-deoxyadenosine (5'-O-TBDMS-Bz-dA) during oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis process that may lead to the degradation of this compound.
Issue 1: Low Yield of Full-Length Oligonucleotide and Presence of Truncated Sequences
-
Possible Cause: The primary cause of truncated sequences when using Bz-protected adenosine (B11128) is depurination during the acidic detritylation step. The benzoyl group is electron-withdrawing, which destabilizes the glycosidic bond and makes the deoxyadenosine (B7792050) susceptible to cleavage from the sugar backbone.[1] This creates an abasic site that is cleaved during the final basic deprotection, leading to shorter oligonucleotide fragments.[1]
-
Troubleshooting Steps:
-
Evaluate Detritylation Conditions: The repeated exposure to acid for the removal of the 5'-DMT group is a critical step where depurination can occur.[2]
-
Reduce Acid Exposure Time: Minimize the time the support-bound oligonucleotide is in contact with the detritylation reagent (e.g., dichloroacetic acid - DCA or trichloroacetic acid - TCA).
-
Decrease Acid Concentration: Consider using a lower concentration of the acid. For instance, 3% DCA is less harsh than 15% DCA or 3% TCA.[3]
-
-
Monitor Depurination Levels: If possible, analyze the crude oligonucleotide mixture by mass spectrometry to identify the presence of fragments resulting from cleavage at dA residues.
-
Consider Alternative Protecting Groups: For sequences particularly sensitive to depurination, consider using a dA phosphoramidite (B1245037) with a formamidine-based protecting group (e.g., dmf-dA), as these are electron-donating and stabilize the glycosidic bond.[1]
-
Issue 2: Unexpected Side Reactions Observed During Final Deprotection
-
Possible Cause: While the TBDMS group is generally stable during the synthesis cycle, prolonged or harsh basic deprotection conditions can lead to its partial removal or other side reactions.
-
Troubleshooting Steps:
-
Optimize Deprotection Conditions: Follow the recommended deprotection protocols for the specific phosphoramidites used. For TBDMS-protected RNA, a two-step deprotection is common, involving an initial cleavage and deprotection of base-labile groups, followed by the removal of the TBDMS group with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (TEA·3HF).[4]
-
Use Milder Deprotection Reagents: For sensitive oligonucleotides, consider using milder deprotection conditions, such as ammonium (B1175870) hydroxide/ethanol for a longer duration at room temperature instead of AMA (ammonium hydroxide/methylamine) at elevated temperatures.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during oligonucleotide synthesis?
A1: The most significant degradation pathway is depurination, which is the cleavage of the N-glycosidic bond between the N6-benzoyl-adenine base and the deoxyribose sugar.[1] This occurs primarily during the acidic detritylation step required to remove the 5'-dimethoxytrityl (DMT) group in each synthesis cycle.[2] The electron-withdrawing nature of the benzoyl protecting group makes the glycosidic bond more labile to acid-catalyzed hydrolysis.[1]
Q2: How does the 5'-O-TBDMS group affect the stability of the nucleoside?
A2: The 5'-O-TBDMS group is a bulky silyl (B83357) ether protecting group. It is designed to be stable to the conditions of phosphoramidite coupling and oxidation.[5][6] However, its stability can be influenced by both acidic and basic conditions. While it is generally stable during the mild acidic conditions of detritylation, prolonged exposure or stronger acids can lead to some degree of cleavage. It is primarily removed during the final deprotection steps using a fluoride reagent.[4]
Q3: What are the consequences of depurination?
A3: Depurination results in the formation of an abasic site in the oligonucleotide chain. This abasic site is unstable under the basic conditions of the final deprotection step and will lead to the cleavage of the phosphodiester backbone.[1] This results in the formation of two shorter oligonucleotide fragments for each depurination event, significantly reducing the yield of the desired full-length product.[1]
Q4: How can I minimize depurination when using this compound?
A4: To minimize depurination, you should:
-
Use Milder Detritylation Conditions: Employ lower concentrations of DCA (e.g., 3%) and reduce the detritylation time to the minimum required for complete DMT removal.[3]
-
Choose a Milder Acid: Dichloroacetic acid (DCA) is generally preferred over the stronger trichloroacetic acid (TCA).[3]
-
Alternative Base Protection: For particularly sensitive sequences, using dA with an electron-donating protecting group, such as dimethylformamidine (dmf), can significantly reduce the risk of depurination.[1]
Quantitative Data on Depurination
The rate of depurination is highly dependent on the acidic conditions used for detritylation. The following table summarizes the depurination half-times for N6-Bz-dA under different conditions.
| Detritylation Reagent | Depurination Half-Time (t½) | Relative Depurination Rate |
| 3% DCA in Dichloromethane (B109758) | ~120 minutes | 1x |
| 15% DCA in Dichloromethane | ~40 minutes | 3x faster than 3% DCA |
| 3% TCA in Dichloromethane | ~30 minutes | 4x faster than 3% DCA |
Data adapted from studies on CPG-bound intermediates.[3]
Experimental Protocols
Protocol: Mild Detritylation Cycle to Minimize Depurination
This protocol is designed for use on an automated DNA synthesizer.
-
Reagent Preparation:
-
Prepare a fresh solution of 3% (v/v) Dichloroacetic Acid (DCA) in anhydrous dichloromethane (DCM).
-
-
Synthesis Cycle Modification:
-
Program the synthesizer to deliver the 3% DCA solution for the detritylation step.
-
Set the detritylation wait time to the minimum required for complete removal of the DMT group (this may require optimization, but typically ranges from 60 to 90 seconds).
-
Ensure a thorough wash with anhydrous acetonitrile (B52724) or DCM immediately following the detritylation step to remove all traces of acid before the coupling step.
-
-
Post-Synthesis:
-
Proceed with the standard capping, oxidation, and coupling steps as per your established protocol.
-
Visualizations
Caption: Experimental workflow for minimizing degradation of this compound.
Caption: Degradation pathway of Bz-dA via depurination during synthesis.
References
impact of impurities in 5'-O-TBDMS-Bz-dA on synthesis
Technical Support Center: 5'-O-TBDMS-Bz-dA
Welcome to the technical support center for this compound (N⁶-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxyadenosine). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to impurities in this crucial reagent and their impact on synthesis, particularly in the context of oligonucleotide manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a protected form of 2'-deoxyadenosine. The TBDMS (tert-butyldimethylsilyl) group protects the 5'-hydroxyl position, and the Benzoyl (Bz) group protects the N⁶ exocyclic amine of the adenine (B156593) base. While this specific compound protects the 5' end, the most common reagents for synthesis are 3'-phosphoramidite versions which have a 5'-DMT group instead of TBDMS. However, understanding impurities in any protected nucleoside is critical. These protected nucleosides are the fundamental building blocks for the chemical synthesis of DNA oligonucleotides via phosphoramidite (B1245037) chemistry.[1][2]
Q2: Why is the purity of this reagent so critical for my synthesis?
Oligonucleotide synthesis is a repetitive process involving sequential coupling of phosphoramidite monomers.[3] Even trace amounts of reactive impurities in the starting material can accumulate with each cycle, leading to a significant percentage of undesired sequences in the final product.[] This can result in lower yields of the target oligonucleotide, difficult purification challenges, and potentially compromised biological activity or safety of the final product.[5][6]
Q3: What are the main categories of impurities found in nucleoside/phosphoramidite reagents?
Impurities are generally classified into three categories:
-
Reactive and Critical: These impurities are incorporated into the oligonucleotide chain during synthesis and are difficult or impossible to separate from the final product. An example is a phosphoramidite with a missing essential protecting group.[3]
-
Reactive but Non-Critical: These impurities react during the synthesis but create products that are easily separable during standard purification (e.g., by HPLC).[3][]
-
Non-Reactive: These do not participate in the coupling reaction and are typically washed away during the synthesis cycles.[]
Q4: How should I handle and store this compound and its phosphoramidite derivatives to prevent degradation?
Phosphoramidites are sensitive to moisture and oxidation.[7] Hydrolysis from moisture leads to the formation of an H-phosphonate, which is unreactive in the coupling step.[7]
-
Storage: Store the reagent under an inert atmosphere (argon or nitrogen) at -20°C.
-
Handling: Always use anhydrous solvents and reagents. Allow the reagent vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. Promptly reseal the container under inert gas after use.
Troubleshooting Guide
This guide addresses common issues observed during oligonucleotide synthesis that may be linked to impurities in the this compound phosphoramidite building block.
| Problem Observed | Potential Cause (Impurity Related) | Recommended Action & Troubleshooting Steps |
| Low Coupling Efficiency / Low Yield | Presence of P(V) Impurities: The phosphoramidite has been oxidized from the active P(III) to the inactive P(V) state.[8] | 1. Analyze: Run a ³¹P NMR on the phosphoramidite solution. The active P(III) species shows a characteristic signal (typically a doublet around 149 ppm), while P(V) impurities appear further upfield (around 0-10 ppm). 2. Replace: Use a fresh, properly stored vial of the phosphoramidite. Ensure all solvents and reagents are anhydrous. |
| Hydrolysis of Phosphoramidite: Exposure to moisture has converted the active phosphoramidite to the unreactive H-phosphonate.[7] | 1. Analyze: Use RP-HPLC or LC-MS to detect the presence of the hydrolysis product, which will have a different retention time and mass. 2. Prevent: Review handling procedures. Use fresh, anhydrous acetonitrile (B52724) for dissolution. Ensure the synthesizer's gas lines are delivering dry inert gas. | |
| (n-1) Shortmer Sequences | Inefficient Coupling: This is a direct result of low coupling efficiency (see above). A portion of the growing chains are not extended in a given cycle. | 1. Confirm Reagent Purity: Test the phosphoramidite purity via HPLC and ³¹P NMR (see protocols below). Purity should typically be ≥99%.[7] 2. Check Activator: Ensure the activator (e.g., Tetrazole, DCI) is fresh, anhydrous, and at the correct concentration. An inefficient activator will lead to incomplete coupling. |
| Unexpected Peaks in Final Product (LC-MS) | Incorporation of Critical Impurities: A reactive impurity in the starting material has been incorporated into the oligonucleotide. | 1. Identify Impurity: Analyze the mass of the unexpected peak. A mass difference may correspond to a known impurity (see table below). For example, a missing Benzoyl (Bz) group would result in a mass difference of -104 Da. 2. Analyze Starting Material: Use a high-resolution LC-MS method to screen the phosphoramidite starting material for the corresponding impurity. 3. Source New Reagent: Obtain a new lot of the reagent from a reputable supplier with a detailed Certificate of Analysis. |
Impact of Specific Impurities
| Impurity Name | Structure Description | Mass Difference from Parent | Impact on Synthesis |
| Unprotected Amine | Lacks the N⁶-Benzoyl (Bz) protecting group. | -104.1 Da | Can lead to branching and side reactions during synthesis. May be capped and result in a truncated sequence. |
| H-phosphonate | Product of hydrolysis of the phosphoramidite group. | -73.1 Da | Non-reactive in the coupling step, leading to (n-1) sequences.[7] |
| P(V) Oxide | Product of oxidation of the phosphoramidite group. | +16.0 Da | Non-reactive in the coupling step, leading to (n-1) sequences.[8] |
| Depurination Product | Loss of the adenine base from the deoxyribose sugar. | -134.1 Da | Creates an abasic site in the oligonucleotide chain, impacting its structural integrity and function.[9] |
Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This method is used to determine the purity of the this compound phosphoramidite.
-
System: Agilent 1290 Infinity II LC or equivalent.
-
Column: C18 column (e.g., 250 × 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 50% to 100% B over 20 minutes.
-
Detection: UV at 260 nm.
-
Sample Preparation: Prepare a fresh solution of the phosphoramidite at ~1.0 mg/mL in anhydrous acetonitrile.[8]
Procedure:
-
Equilibrate the column with the starting conditions for 10 minutes.
-
Inject 5-10 µL of the sample.
-
Run the gradient elution.
-
Analyze the chromatogram. The main product should appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center.[7][10]
-
Calculate purity by dividing the total area of the product peaks by the total area of all peaks in the chromatogram.
Protocol 2: Purity Analysis by ³¹P NMR Spectroscopy
This method provides specific information about phosphorus-containing species.
-
System: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Anhydrous acetonitrile or CDCl₃.
-
Sample Preparation: Dissolve 10-20 mg of the phosphoramidite in ~0.6 mL of the chosen anhydrous solvent in an NMR tube under an inert atmosphere.
Procedure:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Analyze the spectrum:
-
Active P(III) Phosphoramidite: A characteristic doublet signal should appear in the region of 148-150 ppm.[8]
-
P(V) Impurities (Oxidized): Signals will appear significantly upfield, typically between -10 and 10 ppm.[8]
-
H-phosphonate Impurities (Hydrolyzed): Signals will appear as a doublet in the region of 0-10 ppm with a large ¹J(P,H) coupling constant.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common synthesis problems related to reagent purity.
Caption: Troubleshooting workflow for synthesis issues.
Impact of Reactive Impurity on Oligonucleotide Synthesis
This diagram illustrates how a reactive impurity can be incorporated into the final product.
Caption: Incorporation of a reactive impurity during synthesis.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Minimising impurity formation in oligonucleotide synthesis | ICON plc [iconplc.com]
- 7. benchchem.com [benchchem.com]
- 8. usp.org [usp.org]
- 9. tsquality.ch [tsquality.ch]
- 10. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Strategies for Benzoyl (Bz) Group Deprotection
Welcome to the technical support center for benzoyl (Bz) group deprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the cleavage of benzoyl esters and amides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My benzoyl deprotection reaction is slow or incomplete. What are the common causes and how can I resolve this?
Incomplete deprotection of a benzoyl group is a frequent challenge. The Bz group is known for its stability compared to other acyl protecting groups like acetyl (Ac).[1] The primary causes and solutions are outlined below:
-
Insufficient Reagent Stoichiometry: The hydrolysis of a benzoyl ester is a stoichiometric reaction. Ensure at least one equivalent of the base or acid is used. For slow reactions, using a significant excess (3-10 equivalents) can drive the reaction to completion.
-
Low Reaction Temperature: Hydrolysis of sterically hindered or electron-rich benzoyl esters can be slow at room temperature. Heating the reaction mixture, sometimes to reflux, is often necessary to achieve a reasonable reaction rate.[2]
-
Steric Hindrance: Bulky substituents near the ester linkage can impede the approach of the nucleophile (e.g., hydroxide) or the protonation of the carbonyl. Increasing the reaction temperature and time are the primary strategies to overcome this.
-
Inappropriate Solvent or Poor Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently. If the substrate is not soluble in the reaction medium (e.g., aqueous methanol), consider adding a co-solvent like tetrahydrofuran (B95107) (THF) or dioxane to improve solubility.
-
Insufficient Reaction Time: Benzoyl group cleavage can be significantly slower than for other esters. It is crucial to monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has reached completion, which may take several hours.[3]
Q2: What are the standard methods for removing a benzoyl protecting group?
Benzoyl groups are typically cleaved by hydrolysis under basic or acidic conditions.[1][2][4]
-
Base-Catalyzed Hydrolysis (Saponification): This is the most common method. It involves treating the benzoyl-protected compound with a strong base. Reagents like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a mixture of water and an organic solvent (e.g., methanol (B129727), ethanol, THF) are frequently used.[2] Sodium methoxide (B1231860) (NaOMe) in methanol is another effective system.[2]
-
Acid-Catalyzed Hydrolysis: This method involves heating the substrate in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2] This approach is generally less common than basic hydrolysis and is reserved for substrates that are sensitive to basic conditions but stable in acid.
Q3: How do I choose between acidic and basic conditions for deprotection?
The choice depends entirely on the stability of your substrate and the presence of other functional groups.
-
Choose Basic Conditions if: Your molecule is stable to strong bases and does not contain other base-labile protecting groups (e.g., acetate (B1210297), formate (B1220265) esters) that you wish to keep intact. Be cautious if your molecule has a chiral center adjacent to a carbonyl group, as basic conditions can sometimes cause epimerization.
-
Choose Acidic Conditions if: Your molecule contains acid-stable functional groups but is sensitive to strong bases. This method is not suitable for substrates with other acid-labile groups such as Boc, trityl (Tr), acetals, or silyl (B83357) ethers.[5]
Q4: I am observing side reactions during deprotection. How can I improve selectivity?
Side reactions often occur due to the harsh conditions required for Bz group removal.
-
Problem: Cleavage of other protecting groups.
-
Solution: Carefully plan your protecting group strategy. The benzoyl group is robust; ensure other protecting groups are orthogonal (removable under different conditions). For example, if you need to retain a Boc group, you cannot use strong acid for Bz deprotection.
-
-
Problem: Epimerization or racemization at a nearby stereocenter.
-
Solution: This is a risk under basic conditions. If observed, try using milder bases, lower reaction temperatures, or shorter reaction times. If the problem persists, an alternative protecting group should be considered for future syntheses.
-
Data Presentation: Comparison of Common Deprotection Methods
The following table summarizes typical reaction conditions for the deprotection of benzoyl esters. Optimization is often necessary for specific substrates.
| Deprotection Method | Reagents & Conditions | Typical Substrate | Key Features & Potential Issues |
| Basic Hydrolysis | 1. LiOH, NaOH, or KOH (2-5 eq) in THF/MeOH/H₂O, 25-60°C2. NaOMe (2-5 eq) in MeOH, 25-60°C | Benzoyl Esters | Most common and generally effective method.[2] May cleave other base-labile groups. Risk of epimerization for sensitive substrates. |
| Acidic Hydrolysis | Conc. HCl or H₂SO₄ in Dioxane/H₂O, reflux | Benzoyl Esters | Useful for base-sensitive substrates.[2] Conditions are harsh and not compatible with acid-labile protecting groups (e.g., Boc, acetals). |
| Ammonolysis | Saturated NH₃ in MeOH or aqueous NH₄OH, 25-50°C | N-Benzoyl Amides (in Nucleosides) | Standard method for deprotecting nucleobases in oligonucleotide synthesis.[1] Generally milder than strong base hydrolysis. |
| Electrochemical | Electrochemical reduction | Benzoyl Esters | A mild, sustainable alternative that avoids strong acids or bases, but requires specialized equipment.[4] Offers high functional group tolerance.[4] |
Experimental Protocols
Protocol 1: General Procedure for Basic Hydrolysis (Saponification)
This protocol describes a general method for the deprotection of a benzoyl ester using lithium hydroxide.
Materials:
-
Benzoyl-protected substrate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane (B109758)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the benzoyl-protected substrate (1.0 eq) in a mixture of THF and MeOH (e.g., a 3:1 ratio).
-
Add an aqueous solution of LiOH (2-5 eq).
-
Stir the reaction mixture at room temperature or heat to 40-60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully acidify the mixture to a pH of ~6-7 by the slow, dropwise addition of 1 M HCl.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Acidic Hydrolysis
This protocol is intended for substrates that are stable to strong acids.
Materials:
-
Benzoyl-protected substrate
-
Concentrated Hydrochloric acid (HCl)
-
1,4-Dioxane
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the benzoyl-protected substrate (1.0 eq) in 1,4-dioxane.
-
Add concentrated HCl and a small amount of water.
-
Heat the reaction mixture to reflux (typically 80-100°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
Carefully neutralize the acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases and the pH is neutral (~7).
-
Extract the product with an organic solvent (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Visualizations
References
Technical Support Center: Optimization of Activators for 5'-O-TBDMS-Bz-dA Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of 5'-O-TBDMS-Bz-dA phosphoramidite (B1245037) in oligonucleotide synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.
| Issue | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Suboptimal Activator: The activator may not be potent enough to overcome the steric hindrance of the 2'-O-TBDMS group. | - Switch to a more powerful activator such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[1][2][3][4][5][6] - Optimize the activator concentration. |
| Insufficient Coupling Time: The reaction time may be too short for the sterically hindered phosphoramidite. | - Increase the coupling time. For 2'-O-TBDMS protected monomers, coupling times of 3-6 minutes are often recommended, depending on the activator.[1][2][7] | |
| Presence of Moisture: Water in the reagents or on the synthesizer lines will inactivate the phosphoramidite. | - Use anhydrous acetonitrile (B52724) and ensure all reagents are dry. - Consider using molecular sieves to dry solvents and reagents.[8] - Ensure the synthesizer's gas lines have an in-line drying filter. | |
| Degraded Phosphoramidite: The this compound phosphoramidite may have degraded due to improper storage or handling. | - Use fresh, high-quality phosphoramidite. - Store phosphoramidites under anhydrous conditions and at the recommended temperature. | |
| Formation of N+1 Impurities | Premature Detritylation: The activator may be too acidic, causing premature removal of the 5'-DMT group from the phosphoramidite in solution.[9] | - If using a highly acidic activator, consider reducing the pre-activation time. - Switch to a less acidic but still effective activator like DCI.[5][6] |
| Dimer/Trimer Formation in Phosphoramidite Solution: Acidic activators can cause the phosphoramidite to self-couple in the bottle. | - Minimize the time the phosphoramidite and activator are mixed before delivery to the synthesis column. | |
| Sequence-Dependent Coupling Problems | Secondary Structures: The growing oligonucleotide chain may form secondary structures that hinder the accessibility of the 5'-hydroxyl group. | - Use modified phosphoramidites or synthesis conditions (e.g., higher temperature) to disrupt secondary structures. |
| Steric Hindrance from Previous Bases: A bulky protecting group on a neighboring base can sterically hinder the incoming phosphoramidite.[] | - Longer coupling times or a more potent activator may be necessary for difficult couplings. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of 2'-O-TBDMS protected phosphoramidites like this compound more challenging than standard DNA phosphoramidites?
A1: The primary challenge is the steric bulk of the tert-butyldimethylsilyl (TBDMS) protecting group at the 2'-hydroxyl position. This steric hindrance can slow down the coupling reaction, necessitating the use of more potent activators and/or longer reaction times to achieve high coupling efficiencies.[2][3][4]
Q2: Which activators are recommended for this compound coupling?
A2: For sterically hindered phosphoramidites such as those with 2'-O-TBDMS protection, more reactive activators than the standard 1H-Tetrazole are generally recommended.[6] Effective activators include 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[1][2][3][4][5][6] BTT is often cited as a good choice for RNA synthesis.[6]
Q3: What is the optimal coupling time for this compound?
A3: The optimal coupling time depends on the activator being used. With more potent activators like ETT or BTT, coupling times can be significantly reduced compared to 1H-Tetrazole. A general recommendation is to start with a coupling time of around 3-6 minutes and optimize based on your specific synthesis conditions and desired purity.[1][2][7]
Q4: How can I minimize the formation of n+1 impurities?
A4: N+1 impurities often arise from premature removal of the 5'-DMT protecting group on the phosphoramidite in solution, which can be caused by overly acidic activators.[9] To minimize this, you can use a less acidic activator like DCI or reduce the time the phosphoramidite is in contact with the acidic activator before being delivered to the synthesis column.
Q5: What are the signs of moisture contamination during the coupling step?
A5: A significant drop in coupling efficiency is the primary indicator of moisture contamination. This is because water will react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain. You may observe a lower than expected yield of the full-length product.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using ETT Activator
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.
-
Prepare a 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
-
Synthesizer Setup:
-
Ensure the DNA/RNA synthesizer is clean, dry, and all reagent lines are primed with fresh, anhydrous reagents.
-
-
Synthesis Cycle:
-
Deblocking: Detritylate the 5'-hydroxyl group of the support-bound oligonucleotide using a standard solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Washing: Thoroughly wash the support with anhydrous acetonitrile.
-
Coupling: Deliver the this compound phosphoramidite solution and the ETT activator solution simultaneously to the synthesis column. Allow a coupling time of 6 minutes.[7]
-
Washing: Wash the support with anhydrous acetonitrile.
-
Capping: Cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using a standard iodine solution.
-
Washing: Wash the support with anhydrous acetonitrile before proceeding to the next cycle.
-
Protocol 2: High-Efficiency Coupling of this compound using BTT Activator
-
Reagent Preparation:
-
Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.
-
Prepare a 0.25 M solution of 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile.[11]
-
-
Synthesizer Setup:
-
Follow the same setup procedure as in Protocol 1.
-
-
Synthesis Cycle:
Data Presentation
Table 1: Comparison of Common Activators for 2'-O-TBDMS Phosphoramidite Coupling
| Activator | Recommended Concentration | Typical Coupling Time | Advantages | Disadvantages |
| 1H-Tetrazole | 0.45 M | >10 minutes | Standard, widely used for DNA. | Low efficiency for sterically hindered amidites.[1][6] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | ~6 minutes | More reactive than 1H-Tetrazole, good for RNA synthesis.[6][7] | More acidic than 1H-Tetrazole, may cause premature detritylation.[6] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | ~3 minutes | Highly efficient for RNA synthesis, allows for shorter coupling times.[1][2][3][4][7][11] | More acidic than 1H-Tetrazole.[6] |
| 4,5-Dicyanoimidazole (DCI) | 0.1 M - 1.1 M | ~3-6 minutes | Less acidic than tetrazole derivatives, reducing n+1 impurities.[5][6] Highly soluble in acetonitrile.[5] | May be less potent than BTT for highly demanding couplings. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. kulturkaufhaus.de [kulturkaufhaus.de]
- 4. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. US8093397B2 - Activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Protecting Group Strategies for Deoxyadenosine: A Comparative Guide
In the synthesis of oligonucleotides and other modified nucleosides, the strategic use of protecting groups is paramount to ensure regioselectivity and prevent unwanted side reactions. This guide provides a comparative analysis of two common protecting group strategies for the 5'-hydroxyl and N6-amino groups of 2'-deoxyadenosine (B1664071): the use of tert-butyldimethylsilyl (TBDMS) and benzoyl (Bz) groups versus the dimethoxytrityl (DMT) and benzoyl (Bz) combination. This comparison is supported by a detailed examination of their respective Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with experimental protocols for their synthesis and characterization.
Spectroscopic Data Comparison
The choice of protecting group significantly influences the chemical environment of the nucleoside, leading to distinct shifts in NMR spectra and characteristic fragmentation patterns in mass spectrometry. Below is a comparison of the key analytical data for 5'-O-TBDMS-N6-benzoyl-2'-deoxyadenosine (5'-O-TBDMS-Bz-dA) and its commonly used alternative, 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine.
Table 1: ¹H and ¹³C NMR Data Comparison
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | H-2: ~8.6, H-8: ~8.1, H-1': ~6.4, Benzoyl-H: 7.4-8.0, 5'-CH₂: ~3.8, 3'-OH: (variable), 2'-CH₂: ~2.5, TBDMS-CH₃: ~0.9, TBDMS-C(CH₃)₃: ~0.1 | C-2: ~152, C-4: ~149, C-5: ~123, C-6: ~151, C-8: ~141, C-1': ~84, C-3': ~71, C-4': ~87, C-5': ~63, Benzoyl-C=O: ~165, Benzoyl-C: 128-133, TBDMS-Si-C: ~18, TBDMS-C(CH₃)₃: ~26, TBDMS-CH₃: ~-5 |
| 5'-O-DMT-Bz-dA [1] | H-2: 8.75, H-8: 8.24, H-1': 6.05, DMT/Benzoyl-H: 6.7-8.1, OCH₃: 3.75, 5'-CH₂: 3.29-3.44 | C-2: ~152, C-4: ~150, C-5: ~128, C-6: ~152, C-8: 141.55, C-1': ~86, C-3': ~71, C-4': ~86, C-5': ~63, DMT-quaternary C: ~86, DMT-C: 113-158, OCH₃: 55.2, Benzoyl-C=O: ~165, Benzoyl-C: 128-133 |
Table 2: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Key Mass Spectrometry Peaks (m/z) |
| This compound | C₂₃H₃₁N₅O₄Si | 469.61 | [M+H]⁺: 470.2, [M+Na]⁺: 492.2, [M-C₄H₉]⁺ (loss of tert-butyl): 412.1 |
| 5'-O-DMT-Bz-dA [2] | C₃₈H₃₅N₅O₆ | 657.72 | [M+H]⁺: 658.3, [M+Na]⁺: 680.3, [DMT]⁺: 303.1 |
Experimental Protocols
The following protocols outline the general procedures for the synthesis and characterization of the two protected deoxyadenosine (B7792050) derivatives.
Synthesis of 5'-O-TBDMS-N6-benzoyl-2'-deoxyadenosine
This synthesis involves the selective silylation of the 5'-hydroxyl group followed by benzoylation of the N6-amino group.
Materials:
-
2'-deoxyadenosine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Pyridine (B92270) (anhydrous)
-
Benzoyl chloride (Bz-Cl)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-Silylation: To a solution of 2'-deoxyadenosine in anhydrous pyridine, add imidazole followed by the dropwise addition of TBDMS-Cl at 0°C. Stir the reaction mixture at room temperature and monitor by TLC. Upon completion, quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
-
N6-Benzoylation: Dissolve the crude 5'-O-TBDMS-2'-deoxyadenosine in anhydrous pyridine and cool to 0°C. Add benzoyl chloride dropwise and allow the reaction to warm to room temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography to yield this compound.
Characterization of Protected Nucleosides
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).
Mass Spectrometry:
-
High-resolution mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.
Logical Workflow and Relationships
The synthesis and characterization of protected nucleosides follow a logical progression, as illustrated in the workflow diagram below. This process is crucial for the subsequent steps in oligonucleotide synthesis.
Caption: General workflow for the synthesis and characterization of protected nucleosides.
The selection of a protecting group strategy is a critical decision in the design of oligonucleotide synthesis. The TBDMS group offers the advantage of being removable under fluoride-mediated conditions, which are orthogonal to the acid-labile DMT group. This allows for selective deprotection and further modification at the 5'-position. Conversely, the DMT group's lability to mild acid is a cornerstone of automated solid-phase DNA synthesis, enabling the sequential addition of nucleotide monomers. The benzoyl group is a robust protecting group for the exocyclic amine of adenosine, typically removed under basic conditions during the final deprotection step.
The data and protocols presented in this guide provide a foundational understanding for researchers to make informed decisions on the appropriate protecting group strategy for their specific synthetic goals. The distinct spectroscopic signatures of each protecting group serve as reliable tools for reaction monitoring and final product characterization, ensuring the integrity of the synthesized nucleoside building blocks.
References
Navigating Purity Analysis: A Comparative Guide to HPLC and its Alternatives for 5'-O-TBDMS-Bz-dA
For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of modified nucleosides, ensuring the purity of key intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for the purity assessment of 5'-O-tert-butyldimethylsilyl-N6-benzoyl-2'-deoxyadenosine (5'-O-TBDMS-Bz-dA), a crucial protected nucleoside in oligonucleotide synthesis.
The integrity of synthetic oligonucleotides, which are pivotal in therapeutics and diagnostics, is directly dependent on the purity of their constituent building blocks. This compound, with its protective groups, requires robust analytical methods to detect and quantify process-related impurities and degradation products. While reversed-phase HPLC (RP-HPLC) remains the industry standard, this guide explores its performance alongside alternative techniques, offering supporting data and detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
RP-HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds like protected nucleosides. The method's ability to separate compounds based on their hydrophobicity makes it ideal for resolving the target molecule from its closely related impurities.
Potential Impurities in this compound Synthesis
During the multi-step synthesis of this compound, several impurities can arise. A thorough analytical method must be able to separate the active pharmaceutical ingredient (API) from these byproducts. Key potential impurities include:
-
Deprotected Species: Molecules lacking the TBDMS or Benzoyl protecting groups (e.g., N6-benzoyl-2'-deoxyadenosine or 5'-O-TBDMS-2'-deoxyadenosine).
-
Isomeric Impurities: Such as the 3'-O-TBDMS isomer, which can be difficult to separate from the desired 5'-O-TBDMS product.
-
Unreacted Starting Materials: Residual starting materials from the various synthetic steps.
-
Byproducts of Protecting Group Manipulation: For instance, depurination can occur under acidic conditions used for detritylation in preceding steps, leading to the formation of the free N6-benzoyladenine base.[]
-
Failed Sequences: In the context of oligonucleotide synthesis, incomplete coupling reactions can lead to shorter "n-1" oligomers.[]
Stability-Indicating Nature of HPLC
Forced degradation studies are essential to establish the stability-indicating properties of an analytical method.[2][3] By subjecting this compound to stress conditions such as acid, base, oxidation, and heat, potential degradation products can be generated and subsequently analyzed. A well-developed HPLC method should be able to resolve the main peak from all significant degradation product peaks, thus demonstrating its utility for stability testing.
Comparison with Alternative Analytical Methods
While HPLC is a cornerstone of purity analysis, other techniques offer unique advantages and can provide orthogonal data to ensure a comprehensive purity profile.
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, sensitivity, and well-established. | Requires reference standards for impurity identification and quantification. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary ratio method, no need for a specific reference standard of the analyte. Provides structural information.[4][5] | Lower sensitivity than HPLC, requires a high-field NMR spectrometer. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Faster analysis times and better resolution than conventional HPLC. | Higher backpressure requires specialized instrumentation. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information for impurity identification. | Quantification can be more complex than UV detection. |
Experimental Protocols
HPLC Purity Analysis of this compound
This protocol is based on methods developed for closely related protected nucleosides and is suitable for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Thermo ODS Hypersil C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0 20 25 60 30 100 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water 1:1) to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) Purity Analysis
This general protocol can be adapted for the purity determination of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference standard with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a clean NMR tube.
-
Accurately weigh approximately 10-20 mg of the this compound sample and add it to the same NMR tube.
-
Dissolve the contents in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of the protons between scans.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., a proton on the deoxyribose ring or a non-exchangeable aromatic proton) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Analytical Workflow
Figure 1. Experimental workflow for the HPLC purity analysis of this compound.
References
A Head-to-Head Comparison of 2'-O-Protecting Groups for Oligonucleotide Synthesis: TBDMS vs. The Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of the 2'-hydroxyl protecting group is a critical decision that significantly impacts yield, purity, and the overall efficiency of the process. This guide provides an objective comparison of the widely used tert-butyldimethylsilyl (TBDMS) group with other prominent 2'-O-protecting groups, supported by experimental data and detailed protocols to inform your selection.
The strategic selection of a 2'-hydroxyl protecting group is paramount in RNA synthesis to prevent unwanted side reactions and ensure the fidelity of the final oligonucleotide product. The ideal protecting group should be stable throughout the synthesis cycles, not hinder the coupling efficiency, and be removable under mild conditions without degrading the RNA. This guide focuses on comparing the performance of TBDMS against two other commonly used protecting groups: triisopropylsilyloxymethyl (TOM) and bis(2-acetoxyethoxy)methyl (ACE).
Unveiling the Contenders: A Comparative Overview
The tert-butyldimethylsilyl (TBDMS) group has long been a workhorse in RNA synthesis.[1][2] It offers a balance of stability and reactivity, being stable to the acidic conditions of detritylation and the basic conditions of oxidation, yet removable with fluoride (B91410) ions.[3][4] However, its steric bulk can impede coupling efficiency, especially for longer oligonucleotides, and it is susceptible to 2' to 3' migration under basic deprotection conditions, leading to the formation of non-biological 2'-5' phosphodiester linkages.[2][5]
To address the limitations of TBDMS, alternative protecting groups have been developed. The triisopropylsilyloxymethyl (TOM) group, for instance, features a spacer between the silyl (B83357) group and the 2'-oxygen, which reduces steric hindrance and leads to higher coupling efficiencies and shorter coupling times.[2][5][6] The acetal (B89532) linkage in the TOM group also prevents the problematic 2' to 3' migration.[2][5]
Another advanced protecting group is the bis(2-acetoxyethoxy)methyl (ACE) orthoester group.[7] A key advantage of the 2'-ACE chemistry is the ability to use a 5'-silyl protecting group, which allows for milder deprotection conditions.[7] This system boasts high stepwise coupling yields, and the protected oligonucleotides are water-soluble and resistant to nucleases.[7]
Performance Data: A Quantitative Look
The following tables summarize the key performance indicators for TBDMS, TOM, and ACE protecting groups based on available experimental data.
| Protecting Group | Average Stepwise Coupling Efficiency (%) | Typical Coupling Time (min) | Key Advantages | Key Disadvantages |
| TBDMS | >98%[8] | 6 - 15[9][10] | Well-established chemistry, commercially available. | Steric hindrance can lower efficiency for long oligos, potential for 2'-3' migration.[2][5][11] |
| TOM | >99%[7] | 3 - 6[5][12] | High coupling efficiency, reduced steric hindrance, prevents 2'-3' migration.[2][5][13] | Can be more expensive than TBDMS. |
| ACE | >99%[7] | Fast (comparable to DNA synthesis)[7] | High yields, mild deprotection, water-soluble protected oligos.[7] | Requires a different 5'-protecting group strategy. |
| Protecting Group | Deprotection Conditions | Deprotection Time |
| TBDMS | Tetrabutylammonium fluoride (TBAF) in THF or Triethylamine trihydrofluoride (TEA·3HF)[9][14] | 2.5 hours at 65°C with TEA·3HF[14] |
| TOM | Ammonium (B1175870) hydroxide/methylamine (B109427) (AMA) or Ethanolic methylamine (EMAM) for base/phosphate (B84403) deprotection; TEA·3HF for 2'-O deprotection[5] | 10 min at 65°C with AMA (base/phosphate); 2.5 hours at 65°C with TEA·3HF (2'-O)[5] |
| ACE | Aqueous buffer (mildly acidic)[7] | < 30 minutes[7] |
Experimental Protocols
Below are detailed methodologies for the solid-phase synthesis and deprotection of RNA oligonucleotides using TBDMS- and TOM-protected phosphoramidites.
Protocol 1: Solid-Phase RNA Synthesis using TBDMS-Protected Phosphoramidites
This protocol is adapted for an automated DNA/RNA synthesizer.
1. Synthesis Cycle:
-
Detritylation: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Coupling: 0.1 M solution of 2'-O-TBDMS-protected phosphoramidite (B1245037) in anhydrous acetonitrile (B52724) with 0.25 M 5-ethylthio-1H-tetrazole (ETT) as an activator for 6-15 minutes.[10]
-
Capping: Acetic anhydride/Lutidine/THF (Cap A) and N-Methylimidazole/THF (Cap B).
-
Oxidation: 0.02 M Iodine in THF/Water/Pyridine.
2. Cleavage and Base Deprotection:
-
Following synthesis, the solid support is treated with a 1:1 mixture of concentrated aqueous ammonia (B1221849) and 8 M ethanolic methylamine.[15]
-
The mixture is heated at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[16]
3. 2'-O-TBDMS Deprotection:
-
After evaporation of the ammonia/methylamine solution, the dried oligonucleotide is resuspended in anhydrous DMSO.[14]
-
Triethylamine trihydrofluoride (TEA·3HF) is added, and the mixture is heated at 65°C for 2.5 hours.[14]
-
The reaction is quenched, and the deprotected RNA is precipitated and purified.
Protocol 2: Solid-Phase RNA Synthesis using TOM-Protected Phosphoramidites
This protocol is also designed for an automated synthesizer.
1. Synthesis Cycle:
-
Detritylation: 3% TCA in DCM.
-
Coupling: 0.1 M solution of 2'-O-TOM-protected phosphoramidite in anhydrous acetonitrile with 0.25 M ETT as an activator for 3-6 minutes.[5][12]
-
Capping: Standard capping reagents.
-
Oxidation: Standard iodine solution.
2. Cleavage and Base Deprotection:
-
The solid support is treated with ammonium hydroxide/methylamine (AMA) solution (1:1) and heated at 65°C for 10 minutes.[2][5]
3. 2'-O-TOM Deprotection:
-
The base-deprotected oligonucleotide is dried and then redissolved in anhydrous DMSO.[5]
-
Triethylamine is added, followed by TEA·3HF, and the mixture is heated at 65°C for 2.5 hours.[5]
-
The reaction is quenched, and the final RNA product is isolated by precipitation.
Visualizing the Process: Workflows and Decision Making
To further clarify the processes and aid in decision-making, the following diagrams have been generated using the DOT language.
References
- 1. Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. massbio.org [massbio.org]
- 3. glenresearch.com [glenresearch.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. atdbio.com [atdbio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. kulturkaufhaus.de [kulturkaufhaus.de]
- 16. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Benzoyl (Bz) Protection of Adenine
For researchers and professionals in drug development and nucleic acid chemistry, the selection of an appropriate protecting group is a critical step that dictates the efficiency and success of multi-step syntheses. The benzoyl (Bz) group is a widely employed protecting group for the exocyclic amine of adenine (B156593) (N6), particularly in oligonucleotide synthesis. This guide provides an objective comparison of Bz protection with other common amine protecting groups—tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz)—supported by available data and detailed experimental protocols.
Performance Comparison of Adenine Protecting Groups
The choice of a protecting group is a trade-off between stability to various reaction conditions and the ease of removal (deprotection). The ideal protecting group should be robust enough to withstand the synthetic steps but labile enough to be removed without damaging the target molecule.
| Protecting Group | Structure on Adenine | Stability | Deprotection Conditions | Key Advantages | Common Applications |
| Benzoyl (Bz) | N⁶-Benzoyladenine | Stable to acidic and mild basic conditions. | Strong basic conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-15 hours).[1] | High stability, compatible with phosphoramidite (B1245037) chemistry.[2][3] | Oligonucleotide synthesis.[2][3] |
| tert-Butoxycarbonyl (Boc) | N⁶-tert-Butoxycarbonyladenine | Labile to strong acids. | Acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane). | Easily removed under mild acidic conditions, orthogonal to base-labile groups. | Peptide synthesis, organic synthesis. |
| Fluorenylmethyloxycarbonyl (Fmoc) | N⁶-Fluorenylmethyloxycarbonyladenine | Labile to basic conditions. | Basic conditions (e.g., 20% piperidine (B6355638) in DMF).[4][5] | Removed under mild basic conditions, orthogonal to acid-labile groups. | Solid-phase peptide synthesis.[4] |
| Benzyloxycarbonyl (Cbz) | N⁶-Benzyloxycarbonyladenine | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids.[6][7] | High stability, removable under neutral conditions. | Peptide synthesis, organic synthesis. |
Experimental Protocols
N⁶-Benzoylation of Adenosine (B11128) (Bz Protection)
This protocol is adapted from established methods for the benzoylation of nucleosides.
Materials:
-
Adenosine
-
Anhydrous pyridine (B92270)
-
Benzoyl chloride
-
Triethylamine
-
Diethyl ether
-
Sodium bicarbonate solution (5%)
-
Deionized water
Procedure:
-
Dissolve adenosine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.2-fold molar excess of benzoyl chloride to the solution with constant stirring.
-
Allow the reaction to proceed at 0°C for 2 hours, then at room temperature for an additional 4 hours.
-
Quench the reaction by the slow addition of cold deionized water.
-
Remove the pyridine by rotary evaporation under reduced pressure.
-
Dissolve the residue in a minimal amount of water and wash with diethyl ether to remove excess benzoyl chloride and benzoic acid.
-
The aqueous layer containing N⁶-benzoyladenosine can be further purified by recrystallization or chromatography.
Deprotection of N⁶-Benzoyl-protected Adenine in Oligonucleotides
This is a standard protocol for the final deprotection step in solid-phase oligonucleotide synthesis.
Materials:
-
Synthesized oligonucleotide bound to solid support
-
Concentrated ammonium hydroxide (28-30%)
-
Sterile, nuclease-free water
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial to completely submerge the support.
-
Seal the vial tightly and place it in an oven or heating block at 55°C.
-
Heat for 8-15 hours to ensure complete cleavage from the support and removal of all protecting groups.[1]
-
After cooling to room temperature, carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide using a centrifugal evaporator or a stream of nitrogen.
-
Resuspend the oligonucleotide pellet in sterile, nuclease-free water for subsequent purification and analysis.
Visualizing the Workflow
Adenine Protection and Deprotection Cycle
The following diagram illustrates the general workflow for the protection of adenine's exocyclic amine with a benzoyl group and its subsequent removal.
Role of Bz Protection in Oligonucleotide Synthesis
This diagram outlines the key stages of solid-phase oligonucleotide synthesis, highlighting where the Bz-protected adenine is incorporated and subsequently deprotected.
Conclusion
The benzoyl group offers robust protection for the exocyclic amine of adenine, making it a reliable choice for demanding synthetic routes like oligonucleotide synthesis. Its high stability under a range of conditions is a key advantage. However, this stability necessitates harsher deprotection conditions compared to more labile protecting groups like Boc and Fmoc. The selection of a protecting group should, therefore, be guided by the specific requirements of the synthetic strategy, taking into account the orthogonality needed to protect other functional groups within the molecule. For applications requiring mild deprotection conditions, alternative protecting groups may be more suitable.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112341509A - Preparation method of N6-benzoyl adenosine - Google Patents [patents.google.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 7. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Deoxyadenosine (dA) Phosphoramidites for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the selection of appropriate phosphoramidite (B1245037) building blocks is paramount to achieving high-yield, high-purity products. This guide provides an objective comparison of commonly used deoxyadenosine (B7792050) (dA) phosphoramidites, focusing on the impact of different N6-amino protecting groups on key performance metrics. The information presented herein is supported by experimental data to aid in the selection of the most suitable reagents for specific research and development needs.
The exocyclic amino group of deoxyadenosine is highly reactive and must be protected during oligonucleotide synthesis to prevent unwanted side reactions. The choice of this protecting group influences several critical aspects of the synthesis process, including coupling efficiency, stability of the phosphoramidite, susceptibility to side reactions such as depurination, and the conditions required for final deprotection. The most widely used protecting groups for dA are Benzoyl (Bz), Phenoxyacetyl (Pac), and Dimethylformamidine (dmf). This guide will delve into a comparative study of dA phosphoramidites bearing these and other protecting groups.
Comparative Performance of dA Phosphoramidites
The performance of a phosphoramidite in oligonucleotide synthesis is judged by several key parameters. Here, we compare different N6-protected dA phosphoramidites based on coupling efficiency, stability, and propensity for side reactions.
Coupling Efficiency: The efficiency of the coupling step is critical for the overall yield of the full-length oligonucleotide, especially for longer sequences. While direct, side-by-side comparative studies of coupling efficiencies for different dA phosphoramidites under identical conditions are not extensively published, it is widely accepted that standard phosphoramidites, including those with Bz, Pac, and dmf protecting groups, achieve high coupling efficiencies, typically exceeding 99%, when used under optimal conditions with high-quality reagents and anhydrous solvents.[1] A minor decrease in coupling efficiency can lead to a significant reduction in the final yield of the desired full-length product.
Stability: Phosphoramidites are sensitive to moisture and oxidation. Their stability in solution on the synthesizer directly impacts the quality of the synthesized oligonucleotides. A study on the solution stability of standard deoxyribonucleoside phosphoramidites in acetonitrile (B52724) over five weeks under an inert atmosphere showed that the purity of dA(bz) phosphoramidite was reduced by 6%.[2] In comparison, dG phosphoramidites are significantly less stable.[3] The stability of phosphoramidites with different protecting groups can vary, with formamidine-protected amidites generally being less stable in solution than acyl-protected ones.
Side Reactions: Two major side reactions that can compromise the integrity of the final oligonucleotide product are depurination and cyanoethylation.
-
Depurination: The cleavage of the glycosidic bond between the purine (B94841) base and the deoxyribose sugar is known as depurination. This is particularly a concern with purine nucleosides like adenosine (B11128) and is exacerbated by the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group in each synthesis cycle. Electron-withdrawing acyl protecting groups like benzoyl can destabilize the glycosidic bond, making the nucleoside more susceptible to depurination.[4] In contrast, electron-donating formamidine (B1211174) protecting groups, such as dimethylformamidine (dmf), diethylformamidine (def), and dimethylacetamidine (dma), stabilize the bond and offer greater resistance to depurination.[4] This is especially critical during the synthesis of long oligonucleotides where the cumulative exposure to acid is significant.
-
Cyanoethylation: During the final deprotection step with ammonia (B1221849), acrylonitrile (B1666552) is formed as a byproduct of the removal of the cyanoethyl protecting groups from the phosphate (B84403) backbone. Acrylonitrile can then react with the N3 position of thymidine (B127349) and other nucleophilic sites on the nucleobases, leading to unwanted modifications.[5] The choice of the N6-protecting group on dA does not directly influence cyanoethylation of other bases, but the overall deprotection strategy, which is influenced by the protecting groups, can be optimized to minimize this side reaction.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the performance of different dA phosphoramidites.
| Protecting Group on dA | Deprotection Time with 30% Ammonium (B1175870) Hydroxide (B78521) at 65°C | Deprotection Time with Ammonium Hydroxide/40% Methylamine (AMA) at 65°C | Reference |
| Benzoyl (Bz) | < 2 hours | < 10 minutes | [4] |
| Diethylformamidine (def) | 2 hours | 20 minutes | [4] |
| Dimethylacetamidine (dma) | 4 hours | 80 minutes | [4] |
| Protecting Group on dA | Resistance to Depurination (under acidic stress conditions) | Reference |
| Benzoyl (Bz) | Substantial degradation observed | [4] |
| Diethylformamidine (def) | Significantly more stable, good yield of full-length product | [4] |
| Dimethylacetamidine (dma) | Significantly more stable, good yield of full-length product | [4] |
Experimental Protocols
To ensure the quality and performance of phosphoramidites and the resulting oligonucleotides, a series of analytical tests are crucial. Below are detailed methodologies for key experiments.
Purity Analysis of dA Phosphoramidites by RP-HPLC
Objective: To determine the purity of the dA phosphoramidite raw material and identify any impurities.
Materials:
-
dA phosphoramidite sample
-
Acetonitrile (anhydrous)
-
0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
RP-HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
UV detector
Methodology:
-
Sample Preparation: Prepare a solution of the dA phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Gradient: A suitable gradient to separate the diastereomers of the phosphoramidite from its impurities. A typical gradient might start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis: The phosphoramidite will appear as two major peaks corresponding to the two diastereomers. Purity is calculated by the total area of the two diastereomer peaks as a percentage of the total area of all peaks in the chromatogram.[6]
Purity and Degradation Analysis by ³¹P NMR Spectroscopy
Objective: To assess the purity of the dA phosphoramidite with respect to phosphorus-containing impurities and to monitor its degradation over time.
Materials:
-
dA phosphoramidite sample
-
Deuterated chloroform (B151607) (CDCl₃) with 1% triethylamine (B128534) (v/v)
-
NMR spectrometer with a phosphorus probe
Methodology:
-
Sample Preparation: Prepare a solution of the dA phosphoramidite in CDCl₃ with 1% triethylamine at a concentration of approximately 0.3 g/mL.[7]
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The two diastereomers of the phosphoramidite should appear as two distinct signals around +150 ppm.
-
P(V) impurities, such as the corresponding H-phosphonate, will appear at different chemical shifts (typically between 0 and 20 ppm).
-
-
Data Analysis: The purity is determined by integrating the signals corresponding to the phosphoramidite diastereomers and comparing this to the integration of impurity signals.[7] For stability studies, spectra can be acquired at different time points to monitor the increase of degradation products.
Oligonucleotide Synthesis and Purity Analysis by LC-MS
Objective: To evaluate the performance of the dA phosphoramidite in oligonucleotide synthesis by determining the purity of the final oligonucleotide product.
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support
-
All necessary reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking solution)
-
dA phosphoramidite and other required phosphoramidites
-
Ammonium hydroxide or AMA for deprotection
-
LC-MS system with a suitable column for oligonucleotide analysis (e.g., C18)
Methodology:
-
Oligonucleotide Synthesis: Synthesize a test oligonucleotide sequence (e.g., a 20-mer) containing the dA phosphoramidite being evaluated using a standard automated synthesis protocol.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove all protecting groups by treating with concentrated ammonium hydroxide or AMA at the recommended temperature and time for the specific protecting groups used.
-
Sample Preparation: After deprotection, evaporate the ammonia and resuspend the crude oligonucleotide in an appropriate buffer for LC-MS analysis.
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the full-length product from shorter failure sequences and other impurities using a suitable gradient of an ion-pairing mobile phase (e.g., TEAA or HFIP/TEA) and an organic solvent (e.g., acetonitrile).
-
The mass spectrometer will confirm the identity of the full-length product and any detected impurities.
-
-
Data Analysis: Calculate the purity of the oligonucleotide by integrating the peak area of the full-length product relative to the total peak area of all oligonucleotide species.
Visualizing Chemical Structures and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the chemical structures of the compared dA phosphoramidites and the fundamental cycle of oligonucleotide synthesis.
Conclusion
The choice of N6-protecting group for deoxyadenosine phosphoramidites is a critical decision in oligonucleotide synthesis. For routine synthesis of short oligonucleotides, the standard and cost-effective N6-Benzoyl-dA (Bz-dA) is often sufficient. For oligonucleotides that may be sensitive to standard deprotection conditions, N6-Phenoxyacetyl-dA (Pac-dA) and other mild protecting groups offer an advantage due to their lability under milder basic conditions. For the synthesis of long oligonucleotides or sequences that are particularly prone to depurination, the use of formamidine-protected dA phosphoramidites, such as N6-dimethylformamidine-dA (dmf-dA) , N6-diethylformamidine-dA (def-dA) , or N6-dimethylacetamidine-dA (dma-dA) , is highly recommended to minimize chain cleavage and improve the yield of the full-length product.[4]
Ultimately, the optimal choice will depend on the specific application, the length and sequence of the oligonucleotide, and the desired purity of the final product. It is recommended to perform in-house evaluations using the protocols outlined in this guide to determine the most suitable dA phosphoramidite for your specific needs.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. atdbio.com [atdbio.com]
- 6. usp.org [usp.org]
- 7. benchchem.com [benchchem.com]
Navigating the Maze: A Comparative Guide to Validating Oligonucleotide Sequences with Modified Deoxyadenosine
For researchers, scientists, and drug development professionals, ensuring the precise sequence of therapeutic oligonucleotides is paramount. The incorporation of modified nucleobases, such as derivatives of deoxyadenosine (B7792050) (dA), enhances therapeutic potential but introduces significant analytical challenges. This guide provides an objective comparison of leading methodologies for the validation of oligonucleotide sequences containing modified dA, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
The therapeutic promise of oligonucleotides is often unlocked through chemical modifications that improve their stability, binding affinity, and pharmacokinetic properties. Deoxyadenosine, a fundamental building block, is a frequent target for such modifications. Common alterations include N6-methyladenosine (m6A), 2'-O-methyladenosine, 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA), and arabinoadenosine (araA), each conferring unique attributes to the oligonucleotide. However, these very modifications can complicate sequence validation, rendering traditional methods inadequate.
This guide focuses on two primary methodologies for the characterization of these complex biomolecules: direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and indirect analysis via Enzymatic Digestion followed by mass spectrometry.
Head-to-Head: LC-MS/MS vs. Enzymatic Digestion
The choice between direct LC-MS/MS analysis and enzymatic digestion depends on a variety of factors, including the nature of the modification, the length of the oligonucleotide, and the specific information required (e.g., sequence confirmation vs. quantification of the modification).
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Digestion followed by MS |
| Principle | Direct fragmentation of the intact or partially fragmented oligonucleotide to yield sequence-specific ions. | Cleavage of the oligonucleotide into smaller fragments or individual nucleosides by enzymes, followed by mass analysis. |
| Primary Application | Sequence confirmation, impurity profiling, and characterization of unknown modifications. | Quantification of modifications, sequence verification of shorter oligonucleotides. |
| Advantages | - High sensitivity and specificity.[1] - Provides sequence information and localization of modifications in a single analysis.[2] - Effective for highly modified oligonucleotides that may be resistant to enzymatic cleavage.[3] | - Can provide highly accurate quantification of the modified base relative to its unmodified counterpart.[4] - Well-established methodology. |
| Disadvantages | - Data analysis can be complex. - Fragmentation efficiency can be influenced by the type and position of the modification.[3] - Higher initial instrument cost. | - Enzymatic activity can be hindered by certain modifications, leading to incomplete digests and sequence gaps.[3] - Requires separate enzymes and optimization for complete sequencing (5' and 3' exonucleases).[5] |
| Typical Throughput | High | Moderate |
| Sample Consumption | Low | Low to Moderate |
In-Depth Analysis of Common dA Modifications
N6-methyladenosine (m6A)
A prevalent modification in eukaryotic mRNA, m6A is increasingly incorporated into therapeutic oligonucleotides. Its validation is crucial for understanding its impact on drug efficacy and safety.
Comparative Performance:
| Parameter | LC-MS/MS | Enzymatic Digestion-MS |
| Sequence Coverage | High, can provide full sequence confirmation. | Dependent on enzyme efficiency; may be incomplete. |
| Modification Localization | Precise localization from fragmentation pattern. | Inferred from the mass of digested fragments. |
| Quantification | Relative quantification is possible. | Gold standard for accurate absolute quantification.[6] |
| Key Consideration | Optimization of collision energy is critical for effective fragmentation without degrading the methyl group. | Choice of nuclease is important to ensure complete digestion to nucleosides for accurate quantification. |
2'-O-methyladenosine
This modification enhances nuclease resistance and binding affinity. Its presence can be readily confirmed and quantified by both LC-MS/MS and enzymatic digestion.
Comparative Performance:
| Parameter | LC-MS/MS | Enzymatic Digestion-MS |
| Sequence Coverage | Excellent, as the modification is stable. | Generally good, as it is a common and well-tolerated modification by many nucleases. |
| Modification Localization | Clearly identified by a mass shift in the fragment ions. | Readily determined from the mass of digested fragments. |
| Quantification | Reliable relative and absolute quantification. | Highly accurate. |
| Key Consideration | The increased hydrophobicity may require adjustment of chromatographic conditions. | Standard enzymatic protocols are generally effective. |
8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA)
As a marker of oxidative stress, the accurate detection and quantification of 8-oxo-dA are critical in many research and clinical contexts.
Comparative Performance:
| Parameter | LC-MS/MS | Enzymatic Digestion-MS |
| Sequence Coverage | Good, but the lability of the modification requires careful optimization of MS conditions. | Can be challenging due to potential for further oxidation during sample preparation. |
| Modification Localization | Possible, but can be complicated by neutral losses. | Can be difficult to pinpoint accurately. |
| Quantification | Considered a highly accurate method for quantification.[7] | Prone to artificial oxidation during the digestion process, potentially leading to overestimation. |
| Key Consideration | Use of optimized, gentle ionization and fragmentation methods is crucial to prevent in-source decay. | Stringent anaerobic conditions and the use of antioxidants are recommended during digestion. |
Arabinoadenosine (araA)
The altered sugar pucker of araA influences the helical structure of the oligonucleotide and its interaction with target molecules.
Comparative Performance:
| Parameter | LC-MS/MS | Enzymatic Digestion-MS |
| Sequence Coverage | High, providing full sequence confirmation. | Generally good, but some nucleases may show reduced activity at the modification site. |
| Modification Localization | Clearly identified by the mass of the precursor and fragment ions. | Determined from the mass of the resulting fragments. |
| Quantification | Reliable. | Accurate. |
| Key Consideration | Isomeric modifications can be challenging to differentiate without high-resolution chromatography and MS. | Enzyme kinetics may be altered, requiring longer incubation times or higher enzyme concentrations. |
Experimental Workflows & Protocols
To facilitate the implementation of these validation strategies, detailed experimental protocols and workflow diagrams are provided below.
Workflow for LC-MS/MS-Based Sequence Validation
LC-MS/MS workflow for modified oligonucleotide validation.
Protocol: LC-MS/MS Analysis of a Modified Oligonucleotide
-
Sample Preparation:
-
Purify the synthesized oligonucleotide using HPLC or PAGE to remove impurities and truncated sequences.
-
Desalt the purified oligonucleotide using a suitable method like ethanol (B145695) precipitation or a desalting column to remove salts that can interfere with ionization.
-
Reconstitute the desalted oligonucleotide in nuclease-free water to a final concentration of 10-50 µM.
-
-
Liquid Chromatography:
-
Column: Use a column suitable for oligonucleotide analysis, such as a C18 column (e.g., Waters ACQUITY UPLC Oligonucleotide BEH C18).
-
Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 8.6 mM TEA and 100 mM HFIP in 50:50 acetonitrile:water.
-
Gradient: A linear gradient from 10% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive or Agilent Q-TOF).
-
MS1 Scan Range: m/z 400-2000.
-
MS/MS Fragmentation: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID). Select precursor ions for fragmentation based on the expected charge states of the oligonucleotide.
-
-
Data Analysis:
-
Use deconvolution software to determine the intact mass of the oligonucleotide from the multiply charged ions.
-
Analyze the MS/MS fragmentation spectra to confirm the nucleotide sequence and pinpoint the location of the modification. Specialized software can aid in this process.
-
Workflow for Enzymatic Digestion-Based Validation
Enzymatic digestion workflow for modified nucleoside analysis.
Protocol: Enzymatic Digestion for Quantification of Modified Nucleosides
-
Digestion Reaction:
-
In a microcentrifuge tube, combine 1-5 µg of the purified oligonucleotide with a cocktail of nuclease P1 (to digest the oligonucleotide to 5'-monophosphates) and alkaline phosphatase (to remove the phosphate (B84403) group, yielding nucleosides).
-
Use a buffer compatible with both enzymes, such as 10 mM ammonium (B1175870) acetate, pH 5.3.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Sample Cleanup:
-
After digestion, centrifuge the sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
-
LC-MS Analysis:
-
Analyze the resulting nucleoside mixture by LC-MS.
-
Column: A C18 column suitable for nucleoside analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the canonical and modified nucleosides.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for accurate quantification.
-
-
Data Analysis:
-
Identify the modified and unmodified nucleosides based on their retention times and specific mass transitions.
-
Quantify the amount of the modified nucleoside relative to its corresponding unmodified nucleoside by comparing the peak areas. A standard curve generated from known amounts of the modified and unmodified nucleosides should be used for absolute quantification.
-
Conclusion
The validation of oligonucleotide sequences containing modified deoxyadenosine is a critical step in the development of nucleic acid therapeutics. Both LC-MS/MS and enzymatic digestion-based methods offer robust solutions, each with distinct advantages. LC-MS/MS excels in providing comprehensive sequence information and localizing modifications, particularly for novel or highly modified oligonucleotides. Enzymatic digestion coupled with MS remains a superior method for the accurate quantification of specific modifications. The selection of the optimal validation strategy will depend on the specific goals of the analysis, the nature of the modified oligonucleotide, and the available instrumentation. By understanding the principles and performance characteristics of each technique, researchers can confidently ensure the quality and integrity of their therapeutic oligonucleotide candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequencing regular and labeled oligonucleotides using enzymatic digestion and ionspray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of T-Butyldimethylsilyl (TBDMS) and Trioxomethyl (TOM) Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group is a critical decision in multi-step organic synthesis, directly impacting reaction yields, purity, and the overall efficiency of a synthetic route. Among the plethora of choices for the protection of hydroxyl groups, silyl (B83357) ethers have gained prominence due to their ease of installation, general stability, and selective removal under specific conditions. This guide provides an in-depth comparison of two widely used hydroxyl protecting groups: the well-established tert-butyldimethylsilyl (TBDMS) group and the more recent [(triisopropylsilyl)oxy]methyl (TOM) group.
This comparison focuses on their relative stability under various chemical environments, providing quantitative data where available, and details experimental protocols for their cleavage.
Structural Comparison
The fundamental difference in the structure of TBDMS and TOM ethers dictates their chemical behavior. TBDMS is a conventional silyl ether, while TOM is a silyl acetal (B89532). This distinction is crucial in understanding their stability profiles.
Relative Stability Profile
The stability of a protecting group is paramount and is assessed by its resilience to a range of chemical conditions commonly encountered in organic synthesis.
TBDMS: A Versatile and Well-Characterized Silyl Ether
The TBDMS group is known for its considerable stability under basic conditions, making it a workhorse in organic synthesis.[1] However, it is readily cleaved under acidic conditions and by fluoride-based reagents.[1] A significant drawback of the TBDMS group, particularly in ribonucleoside chemistry, is its propensity to migrate from the 2'-hydroxyl to the 3'-hydroxyl position under basic conditions, which can lead to the formation of undesired 2'-5' phosphodiester linkages in RNA synthesis.[2][3][4]
TOM: Enhanced Stability and Performance in RNA Synthesis
The TOM protecting group was developed to overcome some of the limitations of TBDMS, especially in the context of automated RNA synthesis.[2][3][5] Its acetal structure renders it stable to both basic and weakly acidic conditions, a significant advantage over TBDMS.[2] This stability also prevents the problematic 2'- to 3'-migration observed with TBDMS in RNA synthesis.[2][3][4] Furthermore, the TOM group is reported to have lower steric hindrance compared to TBDMS, leading to higher coupling efficiencies and shorter reaction times during oligonucleotide synthesis.[3][4][5][6]
Quantitative Stability Data
While direct, side-by-side quantitative kinetic studies comparing TBDMS and TOM under a broad range of conditions are not extensively documented, the relative stability of various silyl ethers under acidic and basic conditions has been established. It is important to note that TOM, being a silyl acetal, is not directly included in these comparisons.
| Protecting Group | Relative Rate of Acidic Cleavage (vs. TMS=1) | Relative Rate of Basic Cleavage (vs. TMS=1) |
| TBDMS | 20,000 | ~20,000 |
| TES | 64 | 10-100 |
| TIPS | 700,000 | 100,000 |
| TBDPS | 5,000,000 | ~20,000 |
| TMS | 1 | 1 |
Data compiled from various sources on silyl ether stability.
The stability of the TOM group to basic and weakly acidic conditions suggests its cleavage rate under these conditions would be significantly lower than that of TBDMS.
Deprotection Protocols
The selective removal of a protecting group is as crucial as its stability. A wide array of methods have been developed for the cleavage of TBDMS ethers, offering a high degree of orthogonality. The deprotection of the TOM group is typically a more standardized, two-step process within the context of its primary application in RNA synthesis.
TBDMS Deprotection
| Reagent(s) | Conditions | Substrate Scope & Notes |
| Fluoride (B91410) Sources | ||
| Tetrabutylammonium (B224687) fluoride (TBAF) | THF, 0 °C to rt | Most common and general method. Cleaves most silyl ethers.[1] |
| Hydrofluoric acid (HF) | Acetonitrile/Pyridine | Can be selective for less hindered silyl ethers. |
| Triethylamine (B128534) trihydrofluoride (TEA·3HF) | THF or CH2Cl2 | Often used in oligonucleotide synthesis. |
| Acids | ||
| Acetic acid (AcOH) | THF/H2O | Mild acidic conditions, suitable for substrates sensitive to strong acids. |
| Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) | Acetone or MeOH | Stronger acidic conditions for more robust substrates. |
| Bases | ||
| Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) | Methanol or Ethanol | Generally slower and requires elevated temperatures. Can be selective for phenolic TBDMS ethers. |
| Lewis Acids | ||
| Iron(III) chloride (FeCl3) | Acetonitrile or CH2Cl2 | Can be a mild alternative to protic acids. |
| Reductive Cleavage | ||
| Diisobutylaluminium hydride (DIBAL-H) | CH2Cl2, -78 °C to 0 °C | Can selectively deprotect primary TBDMS ethers in the presence of secondary ones. |
TOM Deprotection
The deprotection of TOM-protected nucleosides is typically performed in a two-step sequence.
-
Cleavage from Solid Support and Deprotection of Base and Phosphate Protecting Groups: This is usually achieved with a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) or ethanolic methylamine (EMAM).[4]
-
Removal of the 2'-O-TOM Group: This step is accomplished using a fluoride source, most commonly tetrabutylammonium fluoride (TBAF) in THF.[6][7]
Experimental Protocols
General Protocol for TBDMS Deprotection using TBAF
-
Dissolve the TBDMS-protected substrate in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for TOM Deprotection in Oligonucleotide Synthesis
Step 1: Cleavage and Base/Phosphate Deprotection
-
Treat the solid support-bound oligonucleotide with a solution of ammonium hydroxide/methylamine (AMA) 1:1 (v/v) or 33% methylamine in ethanol/water.
-
Heat the mixture at 65 °C for 15-30 minutes.
-
Cool the solution and transfer the supernatant containing the cleaved and partially deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to dryness.
Step 2: 2'-O-TOM Group Removal
-
Dissolve the dried oligonucleotide in a mixture of triethylamine trihydrofluoride (TEA·3HF) and N-methyl-2-pyrrolidone (NMP) or a solution of 1M TBAF in THF.[6]
-
Heat the solution at 65 °C for 1.5-2.5 hours.
-
Quench the reaction with an appropriate buffer (e.g., triethylammonium (B8662869) acetate).
-
Purify the fully deprotected oligonucleotide using standard techniques such as HPLC or solid-phase extraction.
Visualizing the Concepts
Logical Relationship of Protecting Group Choice
Caption: A flowchart illustrating the decision-making process for selecting a hydroxyl protecting group.
Deprotection Pathways
Caption: A diagram showing the different classes of reagents used for the deprotection of TBDMS and the sequential deprotection strategy for TOM in oligonucleotide synthesis.
Conclusion
Both TBDMS and TOM are highly valuable protecting groups for hydroxyl functionalities. The choice between them depends heavily on the specific application.
-
TBDMS remains an excellent choice for general organic synthesis due to its well-understood stability, the vast array of available deprotection methods that allow for fine-tuning of selectivity, and its lower cost.
-
TOM offers distinct advantages in specialized applications like RNA synthesis, where its stability to basic conditions prevents side reactions and its lower steric bulk leads to improved synthesis efficiency.[2][3][4][5]
For researchers and drug development professionals, a thorough understanding of the stability and reactivity of these protecting groups is essential for the successful design and execution of complex synthetic strategies.
References
A Comparative Guide to 5'-O-TBDMS-Bz-dA in Oligonucleotide Synthesis
In the field of synthetic nucleic acids, the strategic use of protecting groups is paramount to achieving high-yield, high-fidelity oligonucleotides. The 5'-hydroxyl group of a nucleoside phosphoramidite (B1245037) is typically protected to prevent self-polymerization during the coupling step. While the 4,4'-dimethoxytrityl (DMT) group is the industry standard for this purpose, alternative protecting groups like tert-butyldimethylsilyl (TBDMS) offer unique advantages for specialized applications.
This guide provides a detailed comparison between 5'-O-TBDMS-N6-benzoyl-2'-deoxyadenosine (5'-O-TBDMS-Bz-dA) and its conventional counterpart, 5'-O-DMT-N6-benzoyl-2'-deoxyadenosine, for use in solid-phase oligonucleotide synthesis. We will explore their respective chemical properties, applications, and the experimental protocols governing their use, providing researchers with the data needed to select the appropriate building block for their specific research and development needs.
Performance Comparison: TBDMS vs. DMT Protecting Groups
The primary distinction between the TBDMS and DMT groups lies in their deprotection chemistry. The DMT group is highly acid-labile, while the TBDMS group is stable to acid but is readily cleaved by fluoride (B91410) ions. This difference in chemical stability forms the basis of their comparative advantages and disadvantages.
Key Features Comparison
| Feature | 5'-O-TBDMS Protection | 5'-O-DMT Protection |
| Protecting Group | tert-butyldimethylsilyl | 4,4'-Dimethoxytrityl |
| Deprotection Reagent | Fluoride Source (e.g., TBAF, HF-Pyridine, TEA·3HF) | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane |
| Deprotection Chemistry | Nucleophilic cleavage of Si-O bond | Acid-catalyzed SN1 reaction via a stable carbocation |
| Orthogonality | Stable to acid, enabling synthesis with acid-sensitive moieties. | Stable to fluoride and standard basic deprotection conditions. |
| Reaction Monitoring | No direct colorimetric feedback during deprotection. | Formation of a bright orange DMT carbocation allows for real-time spectrophotometric monitoring of coupling efficiency (A495 nm). |
| Primary Application | Synthesis of oligonucleotides containing acid-sensitive modifications (e.g., certain base analogs, backbone modifications).[1][2] | Gold standard for routine automated DNA and RNA synthesis.[3][4] |
| Coupling Efficiency | Generally high, comparable to standard phosphoramidites. | Consistently >99% in automated synthesis.[5] |
| Cleavage Conditions | Mild, non-acidic conditions. | Strongly acidic conditions, which can lead to depurination if prolonged. |
Logical Workflow: Orthogonal Deprotection Strategies
The use of this compound is particularly advantageous when synthesizing oligonucleotides that bear other acid-sensitive functional groups. The TBDMS group allows for an orthogonal deprotection strategy, where the 5'-hydroxyl can be deprotected without affecting these sensitive moieties.
Experimental Protocols
The integration of this compound into an automated synthesis workflow requires minimal changes to the standard phosphoramidite cycle, with the exception of the deprotection step.
Diagram of the Phosphoramidite Synthesis Cycle
The following diagram illustrates the four key steps in solid-phase oligonucleotide synthesis. The "Deprotection" step is where the protocol varies between TBDMS and DMT protected monomers.
Protocol 1: Standard Deprotection using 5'-O-DMT Monomers
This protocol is the standard procedure used in most automated DNA synthesizers.
-
Reagent : 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure : The synthesis column containing the solid-support-bound oligonucleotide is flushed with the deblocking reagent.
-
Duration : Typically 60-120 seconds.
-
Monitoring : The effluent, containing the orange DMT cation, is passed through a spectrophotometer. The absorbance at ~495 nm is measured to quantify the efficiency of the preceding coupling step.
-
Wash : The column is thoroughly washed with an anhydrous solvent like acetonitrile (B52724) to remove all traces of acid before the next coupling step.
Protocol 2: Orthogonal Deprotection using 5'-O-TBDMS Monomers
This modified protocol is employed for the selective removal of the 5'-TBDMS group.
-
Reagent : 1 M solution of Tetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF). Alternatively, HF-Pyridine or triethylamine (B128534) trihydrofluoride (TEA·3HF) can be used.
-
Procedure : The TBAF solution is passed through the synthesis column at room temperature.
-
Duration : The reaction time can vary from 30 minutes to 2 hours, depending on the specific fluoride reagent and conditions. The cleavage of TBDMS ethers is generally slower than the acid-catalyzed removal of DMT groups.[6]
-
Monitoring : No colorimetric monitoring is available for this step. Cycle efficiency must be determined by other means, such as final product analysis by HPLC or mass spectrometry.
-
Wash : The column must be meticulously washed with THF and then acetonitrile to remove the fluoride reagent, which can interfere with subsequent synthesis steps.
Conclusion
This compound serves as a valuable, albeit specialized, building block in oligonucleotide synthesis. Its primary advantage lies in the orthogonality of its fluoride-based deprotection chemistry, which enables the synthesis of complex oligonucleotides featuring acid-sensitive modifications that would be compromised by the standard DMT-based methodology. While the lack of real-time colorimetric monitoring and potentially longer deprotection times are drawbacks, these are often acceptable trade-offs for projects requiring enhanced chemical compatibility. For routine synthesis, the well-established efficiency and convenient monitoring of the 5'-O-DMT-Bz-dA workflow remain the preferred choice for researchers and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical DNA synthesis or enzymatic DNA printing: a comparison of methods [cinz.nz]
- 4. journalirjpac.com [journalirjpac.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Comparative Guide to RNA Synthesis: TBDMS vs. Alternative Chemistries
For researchers, scientists, and drug development professionals embarking on RNA synthesis, the choice of 2'-hydroxyl protecting group is a critical decision that significantly impacts yield, purity, and the successful synthesis of long oligonucleotides. This guide provides an objective comparison of the well-established tert-butyldimethylsilyl (TBDMS) protection chemistry with prominent alternatives, supported by experimental data and detailed protocols.
The solid-phase synthesis of RNA oligonucleotides relies on a series of repeated chemical reactions. A key step is the temporary protection of the 2'-hydroxyl group on the ribose sugar to prevent unwanted side reactions. The TBDMS group has been a long-standing choice for this purpose. However, alternative chemistries, such as those employing triisopropylsilyloxymethyl (TOM) and 2'-acetoxyethyl orthoester (2'-ACE), have emerged, offering distinct advantages in certain applications.
Performance Comparison: TBDMS vs. TOM and 2'-ACE
The selection of a 2'-hydroxyl protecting group directly influences the efficiency of the coupling reaction, which is the stepwise addition of nucleotide building blocks. Steric hindrance from a bulky protecting group can impede this process, leading to lower yields, especially for longer RNA sequences.
| Protecting Group | Average Coupling Efficiency | Key Advantages | Key Disadvantages |
| TBDMS | ~98% | Well-established chemistry, cost-effective. | Steric hindrance can lower coupling efficiency, potential for 2' to 3' acyl migration, longer coupling times required.[1][2] |
| TOM | >99% | Reduced steric hindrance leading to higher coupling efficiency and shorter coupling times, prevents 2' to 3' migration.[1][2][3] | Higher cost of phosphoramidites compared to TBDMS. |
| 2'-ACE | >99% | Fast coupling rates, high yields, mild deprotection conditions, suitable for long RNA synthesis (>100 bases).[4][5] | Requires specific synthesizer modifications for 5'-desilylation reagent.[6] |
Studies have shown that for the synthesis of a 20mer oligonucleotide, the crude purity of the product was 77.6% with TBDMS-protected monomers and 80.1% with TOM-protected monomers.[2] When extrapolating these results for a 100mer oligonucleotide, the predicted crude purity is 27% for TBDMS and 33% for TOM, highlighting the significant impact of coupling efficiency on the synthesis of longer RNA molecules.[2]
Experimental Workflow & Methodologies
The general workflow for solid-phase RNA synthesis is a cyclical process involving deblocking, coupling, capping, and oxidation. The specific protocols, particularly the deprotection steps, vary depending on the 2'-hydroxyl protecting group used.
TBDMS-Based RNA Synthesis Workflow
Caption: TBDMS-based RNA synthesis workflow.
Detailed Experimental Protocol for TBDMS RNA Synthesis
-
Synthesis: Automated solid-phase synthesis is typically performed on a synthesizer using β-cyanoethyl phosphoramidite chemistry.[7][8]
-
Cleavage and Base Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate (B84403) backbone are removed. This is typically achieved by incubation with a mixture of ethanolic ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[10][11]
-
2'-O-TBDMS Deprotection: The TBDMS groups are removed by treatment with a fluoride (B91410) source. Triethylamine trihydrofluoride (TEA·3HF) is a common reagent for this step, as it is more reliable than tetrabutylammonium (B224687) fluoride (TBAF).[7][10] The reaction is typically carried out in a solvent like DMSO or N-methylpyrrolidinone (NMP) at an elevated temperature (e.g., 65°C).[10][12]
-
Purification: The crude RNA product is then purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length oligonucleotide.[7][9]
Comparison of 2'-Hydroxyl Protection Strategies
The choice between TBDMS, TOM, and 2'-ACE chemistries depends on the specific requirements of the RNA synthesis, such as the desired length of the oligonucleotide and the required purity.
Caption: Comparison of RNA 2'-hydroxyl protection strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]
- 8. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. massbio.org [massbio.org]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal Procedures for 5'-O-TBDMS-Bz-dA: A Guide for Laboratory Personnel
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 5'-O-tert-butyldimethylsilyl-N⁶-benzoyl-2'-deoxyadenosine (5'-O-TBDMS-Bz-dA), a protected nucleoside commonly used in oligonucleotide synthesis. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling fine powders or generating aerosols, use a respirator with a particle filter.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory is well-ventilated.
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Disposal Plan: Chemical Degradation
The primary disposal strategy for this compound involves chemical degradation to remove the protecting groups, the tert-butyldimethylsilyl (TBDMS) ether and the benzoyl (Bz) amide, rendering the molecule less hazardous. This process, known as deprotection, can be achieved under acidic or basic conditions.
Experimental Protocol: Chemical Degradation of this compound
The following are general protocols for the acidic and basic hydrolysis of the protecting groups. The choice of method may depend on the available reagents and the specific waste stream.
Table 1: Reagents for Chemical Degradation
| Method | Reagent | Typical Conditions |
| Acidic Hydrolysis | Acetic Acid (80% aqueous solution) | Room temperature to 55°C, several hours |
| Trifluoroacetic Acid (TFA) (dilute aqueous) | Room temperature, monitor reaction progress | |
| Basic Hydrolysis | Ammonium (B1175870) Hydroxide (B78521) (concentrated) | 55°C, overnight |
| Sodium Hydroxide (1 M aqueous solution) | Room temperature to 55°C, monitor reaction progress |
Methodology for Acidic Hydrolysis:
-
In a chemical fume hood, dissolve the this compound waste in a suitable organic solvent (e.g., ethanol (B145695) or THF) in a flask equipped with a stirrer.
-
Slowly add an 80% aqueous solution of acetic acid to the flask. A typical ratio would be 1 part dissolved waste to 4 parts acetic acid solution by volume.
-
Stir the mixture at room temperature or elevate the temperature to 55°C to expedite the reaction. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.
-
Once the reaction is complete, neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the pH is neutral (pH 7).
-
The resulting solution, containing the deprotected nucleoside and salts, should be disposed of as aqueous chemical waste in accordance with local regulations.
Methodology for Basic Hydrolysis:
-
In a chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., ethanol or pyridine).
-
Add concentrated ammonium hydroxide to the solution. A common procedure for deprotection in oligonucleotide synthesis involves heating in concentrated ammonium hydroxide at 55°C overnight.
-
Alternatively, a 1 M aqueous solution of sodium hydroxide can be used at room temperature or with gentle heating.
-
After the reaction is complete (as monitored by TLC), neutralize the basic solution with an acid, such as hydrochloric acid, to a neutral pH.
-
Dispose of the resulting aqueous solution as chemical waste according to institutional and local guidelines.
Disposal of Contaminated Materials
-
Solid Waste: Disposable labware, gloves, and paper towels contaminated with this compound should be collected in a designated hazardous waste container and disposed of through a licensed hazardous waste disposal company.
-
Liquid Waste: The neutralized aqueous solutions from the chemical degradation procedures should be collected in a properly labeled chemical waste container. Do not pour down the drain unless permitted by local regulations for neutralized, deprotected nucleoside solutions.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected and treated as chemical waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory personnel. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.
Safeguarding Your Research: A Comprehensive Guide to Handling 5'-O-TBDMS-Bz-dA
For researchers and scientists engaged in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling of 5'-O-TBDMS-Bz-dA (CAS Number: 51549-39-4), a nucleoside analog used in pharmaceutical synthesis.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safe handling of this compound, the following personal protective equipment is recommended. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.
| PPE Category | Recommended Equipment | Specifications and Usage |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes and airborne particles. In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contact with the substance occurs. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is advised when working with the solid compound to avoid inhalation of dust particles, or when engineering controls such as a fume hood are not available or sufficient to maintain exposure below acceptable limits. The type of respirator and cartridge should be selected based on the potential for airborne concentration. |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination. For procedures with a significant risk of splashing, a chemically resistant apron or suit may be necessary. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
Handling and Storage:
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. Specific storage temperatures may vary by supplier, with recommendations including room temperature, -20°C, or -80°C for stock solutions.[1] Always refer to the manufacturer's instructions for optimal storage conditions.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Disposal Plan:
Dispose of waste containing this compound in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in designated, labeled containers and disposed of through a licensed hazardous waste disposal service. Do not dispose of down the drain or in regular trash.
Experimental Protocol: Safe Handling Workflow
The following protocol outlines a step-by-step procedure for the safe handling of this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
Logical Relationships in PPE Selection
The selection of appropriate Personal Protective Equipment is a logical process based on the potential routes of exposure to a chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
